molecular formula C7H8BrN B580050 4-(Bromomethyl)-2-methylpyridine CAS No. 1167055-68-6

4-(Bromomethyl)-2-methylpyridine

Cat. No.: B580050
CAS No.: 1167055-68-6
M. Wt: 186.052
InChI Key: MVVGGQWHXOPXRQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylpyridine (CAS 1167055-68-6) is a versatile pyridine derivative of high value to medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol, serves as a crucial alkylating agent and synthetic intermediate . Its molecular structure features both a bromomethyl group and a methyl group on the pyridine ring, making it a valuable scaffold for constructing more complex molecules through nucleophilic substitution reactions . This reagent is primarily used in research and development for synthesizing novel active pharmaceutical ingredients (APIs) . Researchers utilize it to introduce the 2-methyl-4-pyridylmethyl fragment into lead compounds, a modification that can significantly alter the pharmacodynamic and pharmacokinetic properties of a molecule. The compound requires careful handling and storage in an inert atmosphere at 2-8°C (cold-chain) . As a safety precaution, it is classified with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(bromomethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGGQWHXOPXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302605
Record name 4-(Bromomethyl)-2-methylpyridine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-68-6
Record name 4-(Bromomethyl)-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-(Bromomethyl)-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, rooted in free-radical chemistry, and offers a step-by-step protocol. Furthermore, it establishes a full suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical intermediate.

Introduction: Significance of this compound

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its structure, featuring a reactive benzylic bromide and a pyridine core, makes it a versatile intermediate for constructing more complex molecular architectures. The pyridine ring is a common motif in pharmaceuticals, while the bromomethyl group serves as an effective electrophile for introducing the 2-methyl-4-pyridyl moiety through nucleophilic substitution reactions. This compound is a cornerstone in the development of various therapeutic agents and functional materials.[1][2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the free-radical bromination of 2,4-dimethylpyridine (also known as 2,4-lutidine). This reaction selectively targets one of the benzylic methyl groups.

Reaction Principle and Regioselectivity

The synthesis relies on a free-radical chain reaction, a cornerstone of organic chemistry.[3] The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine radicals, is particularly well-suited for this transformation.[4] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[5]

A key consideration is regioselectivity. In 2,4-dimethylpyridine, both methyl groups are in benzylic-like positions and are susceptible to radical abstraction. However, the nitrogen atom in the pyridine ring has a deactivating inductive effect, which influences the stability of the radical intermediates. This generally leads to a preferential bromination at the methyl group furthest from the nitrogen atom (the 4-position).

Reaction Mechanism

The free-radical bromination proceeds through a classic three-stage chain mechanism: initiation, propagation, and termination.[3][6]

  • Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) to form two radicals. These radicals then react with NBS to generate a bromine radical (Br•).[7]

  • Propagation: This is a two-step cycle. A bromine radical abstracts a hydrogen atom from the methyl group at the 4-position of 2,4-dimethylpyridine, forming a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr).[8] This radical then reacts with a molecule of NBS (or Br₂ generated in situ from the reaction of NBS with HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain.[8][9]

  • Termination: The reaction ceases when radicals combine with each other in various ways, such as two bromine radicals forming Br₂ or a bromine radical combining with the pyridyl radical.[3]

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#F1F3F4"; "2_4_Lutidine" [label="2,4-Dimethylpyridine"]; "NBS" [label="N-Bromosuccinimide (NBS)"]; "AIBN" [label="AIBN (Initiator)"]; "Solvent" [label="Solvent (e.g., CCl4)"]; }

subgraph "cluster_process" { label="Process"; bgcolor="#FFFFFF"; "Reaction" [label="Free-Radical Bromination\n(Reflux)"]; "Workup" [label="Aqueous Work-up\n& Extraction"]; "Purification" [label="Purification\n(e.g., Column Chromatography)"]; }

subgraph "cluster_product" { label="Final Product"; bgcolor="#F1F3F4"; "Final_Product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="Spectroscopic\nCharacterization"]; }

"2_4_Lutidine" -> "Reaction"; "NBS" -> "Reaction"; "AIBN" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Workup" [label="Crude Product"]; "Workup" -> "Purification"; "Purification" -> "Final_Product"; "Final_Product" -> "Characterization"; }

Caption: Overall workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2,4-Dimethylpyridine107.1510.7 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
AIBN164.210.164 g0.001
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylpyridine (10.7 g, 0.1 mol), N-Bromosuccinimide (17.8 g, 0.1 mol), and azobisisobutyronitrile (AIBN) (0.164 g, 0.001 mol).

  • Solvent Addition: Add carbon tetrachloride (200 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture to remove the solid succinimide.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.[11]

Characterization of this compound

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic methods is employed.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound.[14][15] Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.[16]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H (position 6)~8.4Doublet (d)1H
Pyridine H (position 5)~7.2Doublet (d)1H
Pyridine H (position 3)~7.1Singlet (s)1H
Bromomethyl (-CH₂Br)~4.4Singlet (s)2H
Methyl (-CH₃)~2.5Singlet (s)3H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyridine C (position 2)~159
Pyridine C (position 6)~149
Pyridine C (position 4)~145
Pyridine C (position 5)~124
Pyridine C (position 3)~122
Bromomethyl (-CH₂Br)~32
Methyl (-CH₃)~24

dot graph "nmr_characterization" { layout="dot"; rankdir="TB"; node [shape=box, style="filled, rounded", fontname="Arial"]; edge [fontname="Arial"];

subgraph "cluster_nmr" { label="NMR Spectroscopy"; bgcolor="#F1F3F4"; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "H_NMR" [label="¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C_NMR" [label="¹³C NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Structure_Confirmation" [label="Structure Confirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

} }

Caption: Logical flow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound, a key feature in the mass spectrum is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[13]

Expected Mass Spectrum Data (Electron Ionization - EI):

m/z ValueAssignmentNotes
185/187[M]⁺Molecular ion peaks, showing the bromine isotope pattern.
106[M-Br]⁺Fragment resulting from the loss of the bromine atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
3000-2850C-H stretchAliphatic C-H (in CH₃ and CH₂)
1600-1450C=C and C=N stretchPyridine ring
~1250C-H bendCH₂ wag (associated with -CH₂Br)
700-600C-Br stretchAlkyl bromide

Safety, Handling, and Storage

This compound and its hydrobromide salt are corrosive and can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed and may cause respiratory irritation.[19][20]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][21] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][19] Keep away from strong oxidizing agents and bases.[17]

  • First-aid Measures: In case of contact, immediately flush the affected area with plenty of water.[17] If inhaled, move to fresh air.[18] Seek immediate medical attention in all cases of exposure.[18]

Conclusion

This guide has outlined a reliable and well-established methodology for the synthesis of this compound via free-radical bromination of 2,4-dimethylpyridine. The causality behind the reaction mechanism and the importance of regioselectivity have been explained. Furthermore, a comprehensive suite of analytical techniques has been detailed, providing a robust framework for the structural confirmation and purity assessment of the final product. Adherence to the described protocols and safety precautions will enable researchers to confidently prepare and characterize this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Benchchem. A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis.
  • Elsevier Ltd. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.
  • ECHEMI. 4-bromo-2-(bromomethyl)pyridine SDS, 1032650-53-5 Safety Data Sheets.
  • BYJU'S. Mechanism of Free Radical Bromination.
  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS.
  • Majid, R. (2023). Structure and Mechanism: A free radical.
  • ChemicalBook. 4-bromo-2-methylpyridine synthesis.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • ECHEMI. 4-Bromo-2-methylpyridine SDS, 22282-99-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Bromomethyl)pyridine hydrobromide.
  • Sigma-Aldrich. 4-Bromo-2-methylpyridine 96%.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Benchchem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
  • Benchchem. Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • PubChem. 4-Bromo-2-methylpyridine.
  • Benchchem. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • ResearchGate. (2019). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • University of California, Riverside. Chapter 11 Free Radical Substitution and Addition Reactions.
  • Benchchem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Common Organic Chemistry. Bromination - Common Conditions.
  • Guidechem. What is the synthesis process of 4-Bromo-2-methylpyridine?.
  • Thermo Fisher Scientific. 4-Bromo-2-methylpyridine, 97%.
  • ChemicalBook. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • Google Patents. (2015). Preparation method of 2-methyl-4-bromopyridine.
  • Organic Chemistry Portal. Wohl-Ziegler Reaction.
  • Benchchem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy.
  • Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. (2015). 1H NMR spectrum of 4-(bromomethyl)-4′-methyl-2,2′-bipyridine (1).
  • ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • MedChemExpress. 4-Bromo-2-methylpyridine (4-Bromo-2-picoline).
  • Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • The Organic Chemistry Tutor. (2021). NBS: Radical Bromination.
  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems.
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • The Royal Society of Chemistry. Supporting Information.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(Bromomethyl)-2-methylpyridine is a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine core with a reactive bromomethyl group and a methyl substituent, makes it a valuable intermediate for introducing the 2-methyl-4-pyridyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for researchers, chemists, and drug development professionals. All data is presented with a focus on practical application and experimental context.

Introduction

In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, serves as a potent electrophile. The bromomethyl group, analogous to a benzylic bromide, is highly susceptible to nucleophilic substitution, providing a direct and efficient route for covalent bond formation. This reactivity, coupled with the inherent electronic and steric properties of the 2-methylpyridine ring, allows for precise molecular engineering. This technical document aims to be a definitive resource, consolidating the essential physicochemical data and analytical methodologies required to effectively utilize this compound in a research and development setting.

Chemical Identity and Structure

Accurate identification is the foundation of sound scientific research. The primary identifiers for this compound are detailed below. It is most commonly handled and stored as its hydrobromide salt to enhance stability.

IdentifierValueSource
IUPAC Name This compound hydrobromide
CAS Number 1245640-51-0[1][2]
Molecular Formula C₇H₉Br₂N[1][2]
Molecular Weight 266.96 g/mol [1][2]
SMILES CC1=NC=CC(CBr)=C1.[H]Br[2]
InChIKey (Information not readily available)

Physicochemical Properties

The physical state and solubility of a reagent are critical parameters that dictate its handling, reaction setup, and purification strategies. While data for the free base is limited, the hydrobromide salt is a stable, crystalline solid.

PropertyValueRemarks and Field InsightsSource
Appearance White to off-white powder/crystalThe salt form avoids the potential instability and handling difficulties of the free base, which may be an oil.[3]
Melting Point 189-192 °C (for 4-(Bromomethyl)pyridine hydrobromide)A high melting point is characteristic of an ionic salt structure. This property is useful for assessing purity.[3]
Solubility Soluble in water.The hydrobromide salt form significantly increases aqueous solubility, which can be advantageous for certain reaction conditions or workups. For organic reactions, it is often neutralized in-situ or partitioned into an organic solvent after basification.[3]
Storage Inert atmosphere, store in freezer, under -20°C.The bromomethyl group is reactive and the compound can degrade over time, especially when exposed to moisture, light, or heat. Storage under inert gas (Nitrogen or Argon) in a freezer is essential for long-term stability.[2]

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials and products. Below are the expected spectral characteristics for the this compound core structure.

¹H NMR Spectroscopy

Proton NMR provides a rapid and definitive fingerprint of the molecule's hydrogen framework. The spectrum is expected to show three distinct regions corresponding to the aromatic protons, the bromomethyl protons, and the methyl protons.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4-8.5d1HH-6The proton adjacent to the nitrogen is the most deshielded aromatic proton.
~7.2-7.3s or d1HH-3Proton adjacent to the methyl group.
~7.1-7.2d1HH-5Aromatic proton adjacent to the bromomethyl group.
~4.4-4.5s2H-CH₂BrThe methylene protons are deshielded by the adjacent bromine atom and the aromatic ring.
~2.5-2.6s3H-CH₃The methyl group protons typically appear as a singlet in this region.
Protocol: Acquiring a ¹H NMR Spectrum

Objective: To confirm the structural integrity and purity of this compound hydrobromide.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for the salt, CDCl₃ if converted to the free base) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~158-160C-2Carbon bearing the methyl group and adjacent to nitrogen.
~149-151C-6Carbon adjacent to nitrogen.
~140-142C-4Carbon bearing the bromomethyl group.
~124-126C-5Aromatic CH.
~122-124C-3Aromatic CH.
~30-33-CH₂BrMethylene carbon, shifted downfield by the attached bromine.
~23-25-CH₃Methyl carbon.
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Features (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent peak cluster is expected corresponding to the molecular weight of the free base (C₇H₈BrN, ~185/187 g/mol ).

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a doublet (M⁺ and M⁺+2) with a nearly 1:1 intensity ratio. This is a hallmark signature for a molecule containing one bromine atom.

  • Key Fragment: Loss of the bromine atom (-Br) would result in a significant fragment at m/z ~106, corresponding to the [M-Br]⁺ cation.

Protocol: Acquiring a GC-MS Spectrum

Objective: To determine the molecular weight and assess the purity and fragmentation pattern of this compound.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the free base in a volatile organic solvent like ethyl acetate or dichloromethane. Note: The hydrobromide salt is not suitable for direct GC-MS analysis due to its non-volatility; it must be neutralized to the free base first.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). This is effective for separating compounds based on boiling point.

    • Injector: Set to 250 °C in split mode to handle the small sample concentration.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C. This gradient ensures separation of any volatile impurities from the target compound.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion.

  • Data Analysis: Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC). Analyze the mass spectrum of this peak, looking for the characteristic M⁺/M⁺+2 pattern and key fragments.

Synthesis and Reactivity

Understanding the synthesis of this compound provides context for potential impurities and its inherent reactivity. A common laboratory-scale synthesis proceeds from 2,4-dimethylpyridine (2,4-lutidine).

Synthetic Workflow: Radical Bromination

The most direct route involves the selective free-radical bromination of the 4-methyl group of 2,4-lutidine. The 4-methyl position is more sterically accessible and leads to a more stable benzylic-type radical intermediate compared to the 2-methyl position.

G A 2,4-Dimethylpyridine (2,4-Lutidine) B This compound A->B  N-Bromosuccinimide (NBS)  AIBN or Benzoyl Peroxide (Initiator)  Solvent: CCl₄ or Benzene  Heat (Reflux)

Sources

The Strategic Synthon: A Technical Guide to 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of 4-(Bromomethyl)-2-methylpyridine, a versatile pyridine derivative. This document delineates its fundamental chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical industries.

Core Chemical Identity: CAS Number and Molecular Weight

This compound is a substituted pyridine carrying a bromomethyl group at the 4-position and a methyl group at the 2-position. As an isomer of other brominated picoline derivatives, it shares the same molecular formula and consequently, the same molecular weight.

Identifier Value
Chemical Name This compound
CAS Number 1245640-51-0 (for its hydrobromide salt)
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound involves the selective bromination of the methyl group at the 4-position of 2,4-dimethylpyridine (2,4-lutidine). This transformation is typically achieved through a free-radical chain reaction.

Protocol for Radical Bromination of 2,4-Dimethylpyridine

This protocol is based on established methods for the benzylic bromination of methyl-substituted aromatic compounds.

Materials:

  • 2,4-Dimethylpyridine

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylpyridine in the anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux. The reaction is often initiated by visible light from a tungsten lamp to facilitate the homolytic cleavage of the initiator.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring.

  • Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal or photochemical decomposition.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of NBS, which would lead to the formation of bromine and potentially unwanted side reactions.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the starting material and intermediates.

Caption: Free-radical chain mechanism for the bromination of 2,4-dimethylpyridine.

Reactivity Profile: The Bromomethyl Moiety as a Synthetic Handle

The primary site of reactivity in this compound is the bromomethyl group. This benzylic bromide is an excellent electrophile and readily participates in nucleophilic substitution reactions, typically following an S(_N)2 mechanism. This reactivity makes it a valuable synthon for introducing the 2-methylpyridinyl-4-methyl moiety into a wide range of molecules.

Typical Nucleophilic Substitution Reactions:
  • With O-Nucleophiles: Reaction with alcohols in the presence of a base, or with alkoxides, yields the corresponding ethers.

  • With N-Nucleophiles: Primary and secondary amines readily displace the bromide to form the corresponding substituted amines.

  • With S-Nucleophiles: Thiolates react to form thioethers.

  • With C-Nucleophiles: Carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

G cluster_products Products Start This compound Ether Ether (R-O-CH₂-Py) Start->Ether + RO⁻ Amine Amine (R₂N-CH₂-Py) Start->Amine + R₂NH Thioether Thioether (R-S-CH₂-Py) Start->Thioether + RS⁻ C-C_Bond C-C Bond Formation Start->C-C_Bond + R₃C⁻ Nu Nucleophile (Nu⁻)

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active compounds. Its ability to act as a linker allows for the connection of a pyridine head group to other pharmacophores. Pyridine moieties are often incorporated into drug candidates to enhance solubility, modulate pKa, and engage in specific interactions with biological targets.

While specific drugs containing the this compound fragment are not prominently disclosed in the public domain, its utility can be inferred from the widespread use of similar building blocks in the synthesis of:

  • Kinase Inhibitors: The pyridine ring can serve as a scaffold for designing inhibitors of various protein kinases.

  • GPCR Ligands: Many G-protein coupled receptor ligands incorporate substituted pyridine rings.

  • Antiviral and Antibacterial Agents: The pyridine nucleus is a common feature in a variety of antimicrobial compounds.

Safety and Handling

This compound, like other benzylic bromides, is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Its hydrobromide salt is classified as causing severe skin burns and eye damage.[1]

Precautions for Safe Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid inhalation of vapors and contact with skin and eyes.[1]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed and protected from light and moisture.

References

  • PubChem. 4-Bromo-2-methylpyridine. [Link]

  • Sci-Hub. Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Bromomethyl)-2-methylpyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its utility stems from the dual reactivity of its structure: the nucleophilic nitrogen atom of the pyridine ring and the electrophilic carbon of the bromomethyl group. Accurate structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed for the practicing researcher, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are robust and self-validating, ensuring reliable and reproducible characterization. While a complete set of publicly available experimental spectra for this specific compound is limited, this guide synthesizes data from close structural analogs and foundational spectroscopic principles to present a highly accurate, predictive analysis.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, we must first analyze the chemical environment of each atom within the this compound molecule. The structure contains three distinct types of protons and seven unique carbon atoms.

Caption: Molecular structure of this compound with atom numbering.

The electron-withdrawing nitrogen atom and the substituents significantly influence the electron density around the pyridine ring, which is directly reflected in the NMR chemical shifts. The presence of various bond types (C=C, C=N, C-H, C-Br) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and bond strengths will dictate its fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons, one for the methyl group, and one for the methylene (-CH₂Br) protons.

Expertise & Experience: The chemical shifts are governed by the electronic environment. The protons on the pyridine ring (H-3, H-5, H-6) are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom, placing them in the typical aromatic region (7.0-8.5 ppm). The methyl group at C-2 is attached to an sp² carbon and will appear further downfield than a simple alkane methyl group. The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-6 ~8.45 Doublet (d) 1H
H-3 ~7.20 Singlet (s) or narrow doublet 1H
H-5 ~7.15 Doublet (d) 1H
H-8 (-CH₂Br) ~4.45 Singlet (s) 2H

| H-7 (-CH₃) | ~2.55 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will display seven signals, corresponding to each unique carbon atom in the molecule.

Expertise & Experience: The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atom and the substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The carbon of the bromomethyl group (C-8) will appear in the aliphatic region but is shifted downfield by the bromine atom to approximately 30-35 ppm, a characteristic region for α-halide carbons.[1]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~159.0
C-6 ~149.0
C-4 ~147.0
C-5 ~123.0
C-3 ~121.0
C-8 (-CH₂Br) ~32.0

| C-7 (-CH₃) | ~24.0 |

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol incorporates standard procedures for ensuring high-quality, reproducible NMR data. The use of a deuterated solvent with a known residual peak is crucial for accurate chemical shift referencing.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Materials:

    • This compound (approx. 15-20 mg).

    • Deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS).

    • 5 mm NMR tube.

  • Procedure:

    • Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent inside the NMR tube. Ensure the solution is clear and homogeneous.

    • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from CDCl₃.

    • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain a sharp, symmetrical solvent peak.

    • ¹H Data Acquisition:

      • Acquire a single-pulse experiment.

      • Key parameters: Spectral width ~16 ppm, acquisition time ~3 s, relaxation delay 2 s, 30° pulse angle, 16 scans.

    • ¹³C Data Acquisition:

      • Acquire a proton-decoupled experiment (e.g., zgpg30).

      • Key parameters: Spectral width ~240 ppm, acquisition time ~1.5 s, relaxation delay 2 s, 30° pulse angle, 1024 scans.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

      • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.

      • Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Expertise & Experience: The IR spectrum will be dominated by vibrations from the pyridine ring and the aliphatic C-H bonds. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring result in a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-Br stretch is typically a weaker band found at lower wavenumbers.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000 C-H Aromatic Stretch Medium
2980-2850 C-H Aliphatic Stretch (-CH₃, -CH₂) Medium
~1600, ~1570 C=C and C=N Ring Stretching Strong
~1450 -CH₂- Scissoring / -CH₃ Asymmetric Bend Medium
~1050 Pyridine Ring Breathing Medium

| ~650 | C-Br Stretch | Medium-Weak |

Experimental Protocol for IR Spectroscopy (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for acquiring IR spectra of liquid or solid samples with minimal preparation.

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.

  • Procedure:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

    • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Expertise & Experience: For this compound, Electron Ionization (EI) is a suitable method. The most critical diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity.[2]

The primary fragmentation pathway involves the cleavage of the weakest bond. The C-Br bond is significantly weaker than the C-C or C-H bonds, making its cleavage a highly favorable process.[3]

Predicted Mass Spectrometry Data (EI)

m/z Value Ion Assignment Notes
185, 187 [M]⁺ Molecular ion peak, showing the characteristic ~1:1 bromine isotope pattern.
106 [M-Br]⁺ Base Peak . Loss of a bromine radical. This fragment (a picolyl cation) is resonance-stabilized.

| 92 | [M-CH₂Br]⁺ | Loss of a bromomethyl radical. |

Proposed Fragmentation Pathway

G M [C₇H₈BrN]⁺˙ m/z = 185, 187 F1 [C₇H₈N]⁺ m/z = 106 M->F1 - •Br F2 [C₆H₆N]⁺ m/z = 92 M->F2 - •CH₂Br G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Final Report Prep Sample Received NMR NMR (¹H, ¹³C) Structure & Connectivity Prep->NMR IR FTIR Functional Groups Prep->IR MS GC-MS MW & Fragmentation Prep->MS Report Data Synthesis & Structural Confirmation NMR->Report IR->Report MS->Report

Sources

A Technical Guide to the Commercial Availability and Purity of 4-(Bromomethyl)-2-methylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-(Bromomethyl)-2-methylpyridine, a critical heterocyclic building block in medicinal chemistry and drug development. We will explore its commercial availability, the nuances of its purity, and the analytical methodologies required to qualify this reagent for use in sensitive synthetic applications. The insights provided herein are grounded in established analytical principles and practical experience to support researchers, scientists, and drug development professionals in making informed decisions about sourcing and handling this versatile compound.

Introduction: The Role of this compound in Synthesis

This compound is a substituted pyridine derivative valued for its utility as a synthetic intermediate. The presence of a reactive bromomethyl group on the pyridine scaffold makes it a potent electrophile, enabling the introduction of the 2-methylpyridine-4-yl-methyl moiety into a wide range of molecular architectures. This functionality is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs), where pyridine rings are common fixtures, contributing to desirable pharmacokinetic properties such as solubility and metabolic stability.

The compound is typically available as either the free base or, more commonly, as its hydrobromide (HBr) salt. The salt form often exhibits enhanced stability and is easier to handle, though it requires a neutralization step in many reaction schemes. Understanding the form and purity of the purchased material is the first critical step in ensuring reproducible and successful synthetic outcomes.

Commercial Sourcing and Availability

This compound is available from several chemical suppliers, typically in research-grade quantities. The compound is often listed under its CAS number and may be offered in different forms and purities.

Table 1: Comparison of Commercial Offerings for this compound and its Hydrobromide Salt

Supplier (Example)Product NameCAS NumberStated PurityFormStorage Conditions
BLDpharmThis compound hydrobromide1245640-51-097%Solid (HBr Salt)Inert atmosphere, Store in freezer, under -20°C
Lead SciencesThis compound hydrobromide1245640-51-097%Solid (HBr Salt)Inert atmosphere, Store in freezer, under -20°C

Note: Availability, purity, and catalog numbers are subject to change. Researchers should always consult the supplier's most recent documentation.

The hydrobromide salt is frequently the more stable and commercially prevalent form.[1][2] Its storage under freezing temperatures and an inert atmosphere is crucial to prevent degradation and maintain its reactive integrity.[1][2]

Understanding Purity: Potential Impurities and Their Origins

The nominal purity provided by a supplier (e.g., 97%) is a starting point. For demanding applications, particularly in drug development, a deeper understanding of the impurity profile is essential. Impurities can arise from the synthetic route used for manufacturing or from degradation during storage. A common synthetic pathway to bromomethylpyridines involves the radical bromination of the corresponding methylpyridine (in this case, 2,4-dimethylpyridine or 2,4-lutidine).

Synthesis_Pathway Start 2,4-Dimethylpyridine (Starting Material) Reagent N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Product This compound (Target Product) Reagent->Product Radical Bromination Impurity1 2-(Bromomethyl)-4-methylpyridine (Positional Isomer) Impurity2 2,4-Bis(bromomethyl)pyridine (Di-brominated byproduct) Impurity3 Unreacted 2,4-Dimethylpyridine

Caption: Hypothetical synthesis showing potential impurity sources.

This process can lead to several common impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2,4-dimethylpyridine.

  • Positional Isomers: Bromination could potentially occur at the 2-methyl group, leading to the formation of 2-(bromomethyl)-4-methylpyridine.

  • Di-brominated Byproducts: Over-bromination can result in 2,4-bis(bromomethyl)pyridine.

  • Degradation Products: Hydrolysis of the bromomethyl group to a hydroxymethyl group can occur if the compound is exposed to moisture.

Analytical Methods for Purity Verification

A multi-technique approach is necessary for a comprehensive assessment of purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary tools for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Purity_Analysis_Workflow cluster_initial Initial Assessment cluster_testing Analytical Testing cluster_decision Qualification Sample Receive New Batch of This compound CoA Review Supplier's Certificate of Analysis Sample->CoA HPLC HPLC-UV for Quantitative Purity CoA->HPLC GCMS GC-MS for Volatile Impurities & Isomers CoA->GCMS NMR ¹H NMR for Structural Confirmation CoA->NMR Compare Compare Data to Specifications HPLC->Compare GCMS->Compare NMR->Compare Decision Qualify or Reject Batch Compare->Decision

Caption: Workflow for analytical qualification of a new reagent batch.

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Purity percentage, detection of volatile impurities and isomers.High resolution for volatile compounds.[3]Not suitable for non-volatile or thermally labile compounds.[4]
High-Performance Liquid (HPLC) Separation based on partitioning between liquid and solid phases.[4]Purity percentage, quantification of non-volatile impurities.Versatile for a wide range of compounds, excellent quantitation.Peak identification can be ambiguous without standards.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Definitive structural confirmation, identification of impurities.Provides detailed structural information.[5]Lower sensitivity for trace impurities compared to GC/HPLC.[5]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation of product and impurities.Definitive identification when coupled with GC or HPLC.[3]Primarily a detection technique, not standalone for quantitation.
Experimental Protocol: Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (FID) is an excellent method for assessing the purity and identifying volatile impurities.

Objective: To determine the purity of this compound and identify any related volatile substances.

Methodology:

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C.[4]

    • Injection Mode: Split (e.g., 50:1 ratio).[4]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[4]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C.[4]

    • Detector Temperature (FID): 300 °C.[4]

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected (Area % method). Impurities can be tentatively identified by comparing their retention times to known standards or by using a mass spectrometer (GC-MS).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with a UV detector is highly versatile and provides excellent quantitative results for a broad range of compounds, including non-volatile impurities.

Objective: To accurately quantify the purity of this compound.

Methodology:

  • Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Prepare a stock solution by accurately weighing the sample and dissolving it in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid) is typically effective.

    • Example Gradient: Start at 10% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or a wavelength appropriate for the pyridine chromophore.

  • Data Analysis: Purity is determined by comparing the peak area of the main component against a calibration curve prepared from a certified reference standard. If a standard is unavailable, the Area % method can be used for an estimation of purity.

Conclusion and Recommendations

The successful use of this compound in research and drug development hinges on a thorough understanding of its commercial availability and purity. While suppliers provide a baseline purity value, independent verification using a combination of chromatographic and spectroscopic techniques is paramount for applications where impurity profiles can directly impact reaction outcomes, yield, and the safety of the final product.

Key Recommendations:

  • Source the Hydrobromide Salt: For improved stability and handling, prefer the hydrobromide salt form.[1][2]

  • Adhere to Storage Conditions: Strictly follow supplier recommendations for storage (typically -20°C under an inert atmosphere) to prevent degradation.[1][2]

  • Implement Multi-Technique Analysis: Do not rely on a single analytical method. Use HPLC or GC for robust quantitation and ¹H NMR for definitive structural confirmation and identification of impurities.

  • Qualify Each New Batch: Perform analytical verification on every new lot of the reagent to ensure consistency and prevent unforeseen complications in synthetic protocols.

By integrating these practices, researchers can ensure the quality and reliability of this important synthetic building block, leading to more robust and reproducible scientific outcomes.

References

  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine - Benchchem.
  • 4-Bromo-2-methylpyridine, 97% - Fisher Scientific.
  • This compound hydrobromide - Lead Sciences.
  • 4-Bromo-2-methylpyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals.
  • 4-Bromo-2-methylpyridine | - Frontier Specialty Chemicals.
  • 1245640-51-0|this compound hydrobromide|BLD Pharm.
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.

Sources

Safe handling and storage procedures for 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 4-(Bromomethyl)-2-methylpyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 144960-47-8). As a reactive benzyl bromide analog and a key pyridine-containing building block in pharmaceutical and agrochemical synthesis, its proper management is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety through understanding.

Compound Profile and Reactivity Insights

This compound is a heterocyclic organic compound valued for its utility in introducing the 2-methylpicolyl moiety in organic synthesis.[1][2] Its reactivity is primarily centered on the bromomethyl group. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its synthetic utility but also the source of its primary hazards. As an alkylating agent, it can react with biological nucleophiles, necessitating stringent handling protocols to prevent exposure.

The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.[4][5] The compound is generally stable under recommended storage conditions but must be kept away from incompatible materials that can initiate hazardous reactions.

Physicochemical Data

A fundamental understanding of a compound's physical properties is the first step in a thorough risk assessment.

PropertyValueSource
Molecular Formula C₇H₈BrNN/A
Molecular Weight 186.05 g/mol N/A
Appearance Varies; often cited as an oil or solidN/A
Reactivity Susceptible to nucleophilic attack; acts as an alkylating agent[4][5]

Hazard Identification and GHS Classification

This compound and its hydrobromide salt are classified as hazardous substances. The Globally Harmonized System (GHS) classifications, derived from related compounds, underscore the need for careful handling.

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6][7][8][9]
Serious Eye DamageCategory 1H318: Causes serious eye damage[6][7][8][9]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7][10]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[6][7][8]

Note: Classifications are based on the closely related 4-Bromo-2-methylpyridine and 4-(Bromomethyl)pyridine hydrobromide, as specific data for the free base is less available. The hazardous nature should be assumed to be similar or identical.

The primary risks stem from its corrosive nature and its ability to cause severe damage upon contact with skin and eyes.[8][9] Inhalation of vapors or dust can irritate the respiratory tract, and ingestion is harmful.[6][11]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.

Engineering Controls

The most effective way to minimize exposure is to handle the chemical within a controlled environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood.[6][12] This is non-negotiable and serves to contain vapors and prevent inhalation.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fumes in the general workspace.[10][11]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of the work area.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over goggles for splash risks.Protects against splashes that can cause serious, irreversible eye damage.[6][7][14]
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene). Avoid latex.[12][14]Provides a barrier against skin contact, which causes chemical burns.[8] Glove manufacturer's chemical resistance data should always be consulted.
Body A flame-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.Protects against skin contact from spills and splashes.[6][10]
Respiratory Not typically required if work is performed in a fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Prevents inhalation of vapors which cause respiratory tract irritation.[10][14]

Standard Operating Procedures for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of accidental exposure or release.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep 1. Risk Assessment & SDS Review ppe 2. Don PPE prep->ppe setup 3. Prepare Fume Hood & Spill Kit ppe->setup retrieve 4. Retrieve Chemical from Storage setup->retrieve weigh 5. Weigh/Transfer Inside Fume Hood retrieve->weigh react 6. Perform Reaction weigh->react waste 7. Segregate Hazardous Waste react->waste decon 8. Decontaminate Work Area & Glassware waste->decon doff 9. Doff PPE & Wash Hands decon->doff

Caption: A logical workflow for the safe handling of this compound.

Protocol Steps:

  • Pre-Operational Briefing: Before any work begins, review the Safety Data Sheet (SDS) and perform a mental walkthrough of the procedure, identifying potential hazards.

  • Don PPE: Put on all required PPE as detailed in Section 3.2. Check gloves for any signs of damage before use.[15]

  • Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Confirm a spill kit containing an inert absorbent material (like vermiculite or sand), and a designated hazardous waste container are readily available.[6][16]

  • Chemical Handling:

    • Transport the chemical container in a secondary, shatter-proof carrier.

    • Perform all transfers, weighings, and additions inside the fume hood.[8]

    • Use non-sparking tools.[6]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[8][12]

  • Post-Handling:

    • All contaminated materials (pipettes, wipes, gloves) must be disposed of as hazardous waste.[6][15]

    • Decontaminate the work surface and any used glassware.

    • Remove PPE carefully to avoid contaminating skin and wash hands thoroughly with soap and water after work is complete.[9][11]

Chemical Storage and Stability

Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.

ParameterGuidelineRationale
Location Store in a cool, dry, well-ventilated area.[8][9][12]Prevents degradation and pressure buildup in the container.
Incompatibilities Segregate from strong oxidizing agents and strong bases.[8][9][11]Prevents potentially violent or exothermic reactions.
Container Keep in a tightly sealed, original, or appropriate container.[8][12]Prevents leakage, contamination, and release of vapors.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[8]While stable under normal conditions, inert gas protects against gradual degradation from atmospheric moisture and oxygen.
Access Store in a locked cabinet or area accessible only to trained, authorized personnel.[7][8]Prevents unauthorized use and accidental exposure.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

The procedure varies significantly based on the size of the spill.

Spill_Response_Protocol cluster_actions Immediate Actions cluster_contain Containment & Cleanup cluster_final Final Steps spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert assess 2. Assess Hazard (Size, Location, Substance) alert->assess ppe 3. Don Appropriate PPE assess->ppe contain 4. Contain Spill (Use Absorbent Dikes) ppe->contain collect 5. Collect Material (Use Non-Sparking Tools) contain->collect waste 6. Package as Hazardous Waste collect->waste decon 7. Decontaminate Area & Report Incident waste->decon

Caption: General workflow for responding to a chemical spill.

Minor Spill (Contained within a fume hood):

  • Ensure you are wearing appropriate PPE.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[6]

  • Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[6]

  • Wipe the area with a suitable solvent, followed by soap and water.

  • All cleanup materials must be disposed of as hazardous waste.[16]

  • Report the incident to the lab supervisor.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately alert all personnel and evacuate the immediate area.[6][17]

  • Confine: Close doors to the affected area to prevent vapors from spreading.[17]

  • Report: Call your institution's emergency response number (e.g., Environmental Health & Safety).[16][18] Provide your name, location, the chemical spilled, and the estimated quantity.

  • Rescue: Attend to any injured or contaminated personnel, moving them to fresh air if safe to do so.[17][18]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an official response team.

Personal Exposure Protocol
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing.[8][19] Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used if the area of contact is large.[12][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][15][19] Rinse the mouth with water. Seek immediate medical attention.[7][15]

Waste Disposal

Disposal of this compound and any associated contaminated materials must be handled with strict adherence to regulations.

  • Classification: The waste is classified as hazardous due to its corrosive and toxic properties.

  • Collection: Collect all waste, including contaminated absorbents, PPE, and empty containers, in a clearly labeled, sealed, and chemically compatible container.[16]

  • Disposal Route: Disposal must be conducted through a licensed hazardous waste management company.[8][15] Do not pour down the drain or mix with general refuse. Incineration at a licensed facility equipped with appropriate emission controls is a common disposal method for brominated organic compounds.[20]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]

  • Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • University of Toronto, Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • PA-PSRS. (2008, September 3). Hazardous Spills: The Safe Handling of Hazardous Drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • Princeton University, Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Wang, Y., et al. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • PubChem. 4-Bromo-2-methylpyridine. [Link]

  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

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The Synthetic Versatility of 4-(Bromomethyl)-2-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridinic Building Block

In the landscape of modern organic synthesis, pyridinic scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted pyridines, 4-(Bromomethyl)-2-methylpyridine stands out as a highly versatile, yet specific, building block. Its utility lies not in the reactivity of the pyridine ring itself, but in the benzylic-type reactivity of the bromomethyl group. This functional handle allows for the strategic introduction of the (2-methylpyridin-4-yl)methyl moiety into a wide range of molecular architectures.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound. While direct literature on this specific isomer is not abundant, we will draw upon established principles of organic chemistry and analogous reactivity of similar structures to provide a comprehensive and practical overview for researchers, scientists, and drug development professionals.

Core Chemistry: Synthesis and Reactivity

The primary value of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles at the methylene carbon.

Synthesis of this compound

The synthesis of this compound is not widely detailed in readily available literature. However, a reliable synthetic route can be inferred from the preparation of structurally similar compounds, such as 4-(bromomethyl)-2,6-dimethylpyridine.[1] The most logical and established approach involves the bromination of the corresponding alcohol, (2-methylpyridin-4-yl)methanol.

This transformation is typically achieved by treating the alcohol with a strong brominating agent, such as hydrogen bromide in acetic acid, under reflux conditions. The acidic environment protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion in an SN2 or SN1-type reaction, favored by the stability of the resulting benzylic-type carbocation intermediate.

Synthesis Starting_Material (2-methylpyridin-4-yl)methanol Reagent HBr / Acetic Acid Reflux Starting_Material->Reagent Product This compound Reagent->Product

Caption: Inferred synthetic pathway for this compound.

Key Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. This reaction allows for the covalent attachment of the (2-methylpyridin-4-yl)methyl group to a variety of substrates.

Common nucleophiles that can be employed in reactions with this compound include:

  • Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can be used to form ethers and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the nucleophile.

  • Nitrogen Nucleophiles: Primary and secondary amines, as well as amides and heterocycles like imidazole, readily displace the bromide to form the corresponding substituted amines.

  • Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this reaction, leading to the formation of thioethers.

  • Carbon Nucleophiles: Enolates and other carbanions can be used to form new carbon-carbon bonds, extending the carbon skeleton of a molecule.

Reactivity cluster_reactants Reactants cluster_products Products Substrate This compound Product (2-methylpyridin-4-yl)methyl-Nu Substrate->Product Base Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HBr

Caption: General nucleophilic substitution reaction of this compound.

Applications in Drug Discovery and Agrochemical Development

The (2-methylpyridin-4-yl)methyl moiety is a valuable pharmacophore and a key structural component in various biologically active molecules. The ability of this compound to introduce this group makes it a significant intermediate in the synthesis of novel compounds for medicinal and agricultural applications.

Pharmaceutical Applications

The pyridine ring is a common feature in many FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. By using this compound, medicinal chemists can incorporate the (2-methylpyridin-4-yl)methyl group as a side chain or a linker to a core scaffold, potentially modulating the compound's binding affinity to a biological target, its pharmacokinetic properties, or its metabolic stability.

Hypothetical Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core with various substituents. This compound could be used to alkylate a nitrogen or oxygen atom on a core scaffold to introduce the pyridinic moiety, which could then interact with specific amino acid residues in the kinase's active site.

Agrochemical Applications

Pyridine-based compounds are also prevalent in the agrochemical industry, serving as herbicides, fungicides, and insecticides. The introduction of the (2-methylpyridin-4-yl)methyl group can influence the compound's mode of action, spectrum of activity, and environmental profile. For instance, this moiety could be incorporated into novel herbicides that target specific enzymes in weeds or into fungicides that disrupt fungal cell wall synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and a representative reaction of this compound, based on established chemical principles and analogous procedures.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 4-(bromomethyl)-2,6-dimethylpyridine.[1]

Materials:

  • (2-methylpyridin-4-yl)methanol

  • Hydrogen bromide (33% in glacial acetic acid)

  • Ethyl acetate

  • Sodium hydroxide solution (20%)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve (2-methylpyridin-4-yl)methanol (1.0 eq) in a 33% solution of hydrogen bromide in glacial acetic acid (6.0 eq).

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess acid.

  • Carefully pour the residue onto a mixture of ice and water.

  • Basify the aqueous solution to a pH > 10 with a 20% sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Parameter Value
Reactant(2-methylpyridin-4-yl)methanol
ReagentHBr in Acetic Acid
Reaction Time5 hours
TemperatureReflux
Work-upBasic aqueous work-up and extraction
PurificationColumn Chromatography
Protocol 2: N-Alkylation of Imidazole with this compound

Materials:

  • This compound

  • Imidazole

  • Potassium carbonate

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography to obtain the desired N-alkylated imidazole.

Conclusion: A Promising Synthetic Intermediate

This compound, while not extensively documented, represents a valuable and versatile building block for organic synthesis. Its straightforward, inferred synthesis and predictable reactivity make it an attractive reagent for introducing the (2-methylpyridin-4-yl)methyl moiety into a diverse range of molecules. The potential applications in medicinal chemistry and agrochemical development are significant, offering a pathway to novel compounds with tailored biological activities. This guide provides a foundational understanding and practical protocols to encourage the exploration and utilization of this promising synthetic intermediate.

References

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Understanding the stability of 4-(Bromomethyl)-2-methylpyridine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability of 4-(Bromomethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical building block in the synthesis of a multitude of pharmaceutical compounds. Its utility is derived from the reactive bromomethyl group, which allows for the facile introduction of the 2-methylpyridine moiety into larger, more complex molecules. However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation under various conditions. A thorough understanding of its stability profile is paramount for ensuring the integrity of synthetic processes, the purity of active pharmaceutical ingredients (APIs), and the overall success of drug development programs. This guide provides a comprehensive analysis of the stability of this compound, detailing its degradation pathways and offering field-proven protocols for its handling, storage, and stability assessment.

Introduction: The Double-Edged Sword of Reactivity

The synthetic value of this compound lies in the lability of the carbon-bromine bond in the bromomethyl group. This group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions.[1] This reactivity, however, is a double-edged sword. The same electronic characteristics that facilitate desired synthetic transformations also make the molecule prone to unwanted degradation, primarily through hydrolysis, oxidation, and nucleophilic attack by ambient moisture or other nucleophiles.

This guide will dissect the chemical principles governing the stability of this compound and provide actionable insights for researchers to mitigate degradation and ensure the reliability of their experimental outcomes.

Core Chemical Principles Governing Stability

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The nitrogen atom's electron-withdrawing nature activates the positions ortho and para to it for nucleophilic attack.[2][3] While the bromomethyl group is not directly attached to the ring, its reactivity is modulated by the electronic environment of the pyridine nucleus.

The primary site of instability is the benzylic-like carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion, a good leaving group. The stability of the resulting carbocation-like transition state is a key determinant of the reaction rate.

Impact of Environmental Conditions on Stability

The rate and extent of this compound degradation are significantly influenced by a variety of environmental factors. Understanding these factors is crucial for establishing appropriate handling and storage protocols.

Effect of pH

The pH of the medium plays a critical role in the stability of this compound, primarily by influencing its susceptibility to hydrolysis.

  • Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated. This protonation can influence the electronic properties of the ring and the reactivity of the side chain.[4]

  • Neutral to Alkaline Conditions: In neutral to alkaline aqueous solutions, the bromomethyl group is susceptible to hydrolysis, leading to the formation of (2-methylpyridin-4-yl)methanol.[4] The rate of this hydrolysis is generally faster under neutral to alkaline conditions compared to acidic conditions.[4][5] Strong bases should be avoided as they can promote elimination or substitution reactions.[6][7]

The ionization state of a molecule can significantly alter its degradation pathways.[8] Therefore, maintaining an optimal pH is crucial for preserving the integrity of the compound in solution.[8]

Influence of Solvents

The choice of solvent can have a profound impact on the stability of this compound.

  • Protic Solvents: Protic solvents, particularly water, can participate in solvolysis reactions, leading to the formation of the corresponding alcohol or ether derivatives.[4]

  • Aprotic Solvents: For optimal stability in solution, it is recommended to use anhydrous aprotic solvents. If storage of a solution is necessary, it should be prepared fresh whenever possible.[9]

Thermal Stability
Photostability

Exposure to light, especially UV radiation, can induce cleavage of the carbon-bromine bond, potentially leading to radical-mediated side reactions and polymerization.[9][13] Therefore, the compound should be protected from light during storage and handling.[9]

Degradation Pathways

The primary degradation pathways of this compound involve the reaction of the bromomethyl group.

Hydrolysis

In the presence of water or moisture, the bromomethyl group can undergo hydrolysis to form (2-methylpyridin-4-yl)methanol. This is a significant degradation pathway, especially under neutral to basic conditions.[4]

Oxidation

While the pyridine ring itself is relatively stable, the bromomethyl group can be susceptible to oxidation.[1] Oxidizing agents can accelerate the conversion of the bromomethyl group to other functional groups.[6][7]

Nucleophilic Substitution

The high reactivity of the bromomethyl group makes it susceptible to attack by various nucleophiles.[1] This can include amines, alcohols, and thiols, leading to the formation of a wide range of substitution products.

Diagram: Key Degradation Pathways

cluster_main This compound cluster_conditions Conditions cluster_products Degradation Products A This compound B H₂O / OH⁻ (Hydrolysis) A->B leads to C Light (hν) (Photodegradation) A->C leads to D [O] (Oxidation) A->D leads to E Nu⁻ (Nucleophilic Attack) A->E leads to F (2-methylpyridin-4-yl)methanol B->F G Radical Species & Polymers C->G H Oxidized Products D->H I Substituted Products E->I cluster_workflow pH Stability Assessment Workflow A Prepare Buffers (pH 2, 4, 7, 9, 12) C Spike Stock Solution into Buffers A->C B Prepare Stock Solution of This compound B->C D Incubate at Controlled Temperature (e.g., 40°C, protected from light) C->D E Withdraw Aliquots at Specified Time Points D->E F Analyze by HPLC E->F G Quantify Parent Compound and Degradants F->G

Caption: Step-by-step workflow for assessing pH-dependent stability.

Protocol: Photostability Study

Objective: To evaluate the susceptibility of this compound to degradation upon exposure to light.

Methodology (based on ICH Q1B guidelines): [14][15]

  • Sample Preparation: Prepare samples of the solid compound and a solution in a photochemically inert solvent.

  • Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [16][14]A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a suitable analytical method (e.g., HPLC, GC-MS) to assess for degradation.

Analytical Techniques for Stability Monitoring

Several analytical techniques can be employed to monitor the stability of this compound and identify its degradation products.

Technique Application
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the parent compound and non-volatile degradation products. [17]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile degradation products. [9][17]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of degradation products. [9]

Conclusion: A Proactive Approach to Stability

The inherent reactivity of this compound necessitates a proactive and informed approach to its handling, storage, and use. By understanding the fundamental principles that govern its stability and implementing the protocols outlined in this guide, researchers can minimize the risk of degradation, thereby ensuring the quality and reliability of their synthetic endeavors. A thorough characterization of the stability of this key intermediate is not merely a matter of good laboratory practice; it is a critical step in the successful development of novel therapeutics.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
  • Benchchem. Improving the stability of 4-Bromo-2-methylpyridine in solution.
  • Benchchem. An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine.
  • Loba Chemie. 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. 2016.
  • TCI Chemicals. SAFETY DATA SHEET - 4-(Bromomethyl)pyridine Hydrobromide. 2025.
  • ECHEMI. 4-bromo-2-(bromomethyl)pyridine SDS.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Bromomethyl)pyridine hydrobromide.
  • Benchchem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
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  • Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide 97%.
  • Benchchem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Bromomethyl)pyridine hydrobromide. Revision Date 19-December-2025.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 2024.
  • BLD Pharm. 1245640-51-0|this compound hydrobromide.
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  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? 2015.
  • SK pharmteco. Shedding Light on Photo-Stability Forced Degradation.
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. 2021.
  • RD Laboratories. Photostability.
  • Benchchem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
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  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). 2000.
  • Benchchem. 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide.
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Key structural features of 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Structural Features of 4-(Bromomethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile synthetic building block stems from a unique combination of structural features: an electron-deficient pyridine ring, an electron-donating methyl group, and a highly reactive bromomethyl substituent. This guide provides a comprehensive analysis of these features, elucidating how the interplay between the electronic and steric properties of the molecule dictates its reactivity and enables its application in the synthesis of complex molecular architectures. We will delve into the molecule's electronic profile, spectroscopic signature, characteristic reactions, and synthetic accessibility, offering field-proven insights for its effective use in research and development.

Introduction and Physicochemical Profile

This compound is a substituted pyridine that serves as a key intermediate for introducing the (2-methylpyridin-4-yl)methyl moiety into target molecules.[1] It is crucial to distinguish it from its structural isomer, 4-bromo-2-methylpyridine, where the bromine atom is directly attached to the pyridine ring. The title compound's reactivity is dominated by the exocyclic C-Br bond, which behaves as a reactive benzylic-type halide, a feature that is central to its synthetic utility.

The compound is often handled as its hydrobromide salt, which enhances stability.[1][2] Proper storage in a cool, dry, and inert atmosphere is recommended to prevent degradation.[3]

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

PropertyValueSource
This compound Hydrobromide
Molecular FormulaC₇H₉Br₂N[1][2]
Molecular Weight266.96 g/mol [1]
CAS Number1245640-51-0[1][2]
StorageInert atmosphere, store in freezer, under -20°C[2]
Related Compound: 4-(Bromomethyl)pyridine
Molecular FormulaC₆H₆BrN[4]
Molecular Weight172.02 g/mol [4]
StorageInert atmosphere, 2-8°C[4]

Core Structural Features and Electronic Analysis

The chemical behavior of this compound is a direct consequence of its three primary structural components.

  • The Pyridine Core : The nitrogen atom in the heterocyclic ring is more electronegative than carbon, resulting in an electron-deficient (π-deficient) aromatic system. This lowers the electron density at the ortho (2,6) and para (4) positions relative to benzene, influencing the overall reactivity and basicity of the molecule.

  • The 2-Methyl Group : This substituent exerts a positive inductive effect (+I), donating electron density to the pyridine ring. This slightly increases the ring's nucleophilicity compared to an unsubstituted pyridine but also provides steric hindrance at the adjacent C2 position.

  • The 4-Bromomethyl Group (-CH₂Br) : This is the molecule's primary reactive center. The bromine atom is a good leaving group, and the methylene carbon is attached to an aromatic ring, making it a "benzylic-like" position. This structural arrangement allows for the stabilization of a carbocation intermediate or the transition state in nucleophilic substitution reactions (SN1 and SN2), rendering the carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

mol node_pyridine Pyridine Core (Electron Deficient) node_pyridine->mol node_methyl 2-Methyl Group (+I Effect, Steric Bulk) node_methyl->mol node_bromomethyl 4-Bromomethyl Group (Primary Reactive Site) Highly Electrophilic Carbon node_bromomethyl->mol

Caption: Key structural components and electronic influences.

Spectroscopic Characterization Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific experimental data is not widely published, a reliable spectroscopic profile can be predicted based on the known effects of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / m/zRationale & Key Characteristics
¹H NMR -CH₃~2.5 ppm (s)Singlet, typical for a methyl group on a pyridine ring.
-CH₂Br~4.5 ppm (s)Singlet, benzylic-type protons deshielded by the adjacent bromine atom.
H-3, H-5~7.2-7.4 ppm (d)Aromatic protons adjacent to the bromomethyl and methyl groups.
H-6~8.4 ppm (d)Aromatic proton ortho to the nitrogen, most deshielded.
¹³C NMR -CH₃~24 ppmAliphatic carbon of the methyl group.
-CH₂Br~32 ppmAliphatic carbon deshielded by the bromine atom.
C-3, C-5~123-128 ppmAromatic carbons.
C-4~145-148 ppmAromatic carbon attached to the bromomethyl group.
C-2~158 ppmAromatic carbon attached to the methyl group.
C-6~149 ppmAromatic carbon ortho to the nitrogen.
Mass Spec (EI) [M]⁺171 / 173Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br.
[M-Br]⁺92Fragment corresponding to the loss of a bromine radical, a common fragmentation pathway.
Experimental Protocol: General Method for NMR Acquisition

This protocol provides a self-validating system for obtaining high-resolution NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound hydrobromide and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

    • Causality: The choice of solvent is critical. DMSO-d₆ is often used for hydrobromide salts to ensure solubility. The concentration must be sufficient for a good signal-to-noise ratio but not so high as to cause line broadening.

  • Instrument Setup:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This directly impacts the resolution of the resulting spectrum.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a 30° pulse angle, a spectral width covering the expected range (e.g., 0-10 ppm), and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30). A wider spectral width (e.g., 0-160 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans will be necessary.

  • Data Processing & Validation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to ensure accurate integration and peak identification.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H). This internal validation step ensures the accuracy and reproducibility of the data.

Synthesis and Reactivity

Proposed Synthesis Workflow

A robust and common method for synthesizing benzylic bromides is via the radical bromination of the corresponding methylarene. The synthesis of this compound would logically start from the readily available 2,4-dimethylpyridine (2,4-lutidine).

start 2,4-Dimethylpyridine (Starting Material) reaction Radical Bromination start->reaction reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) reagents->reaction product This compound (Target Product) reaction->product workup Workup & Purification (Filtration, Extraction, Column Chromatography) product->workup

Caption: Proposed workflow for the synthesis of the title compound.

  • Rationale: The methyl group at the 4-position is electronically similar to the one at the 2-position. However, radical abstraction of a hydrogen atom from the 4-methyl group is generally favored, leading to the desired product as the major isomer. Careful control of reaction conditions (e.g., using one equivalent of NBS) is necessary to promote mono-bromination and minimize side products.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. It readily reacts with a wide variety of nucleophiles (N-based, O-based, S-based, C-based) to form a new covalent bond, displacing the bromide ion. This reaction is fundamental to its role as a building block in drug discovery.[5][6]

cluster_reactants Reactants cluster_products Products sub This compound prod Substituted Product sub->prod SN2 Transition State or SN1 Intermediate nu Nucleophile (Nu⁻) nu->prod lg Bromide Ion (Br⁻)

Caption: General mechanism for nucleophilic substitution reactions.

Experimental Protocol: Representative N-Alkylation Reaction

This protocol describes the reaction with a generic secondary amine, a common step in the synthesis of pharmaceutical candidates.

  • Reaction Setup:

    • To a solution of a secondary amine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: The base is required to deprotonate the amine nucleophile or to act as an acid scavenger for the HBr generated if starting with the free amine and the hydrobromide salt of the electrophile. An aprotic solvent is chosen to avoid competing reactions (solvolysis).

  • Addition of Electrophile:

    • Add a solution of this compound hydrobromide (1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.

    • Insight: A slight excess of the electrophile ensures complete consumption of the potentially more valuable amine starting material. Dropwise addition helps to control any potential exotherm.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a new product spot/peak validates that the reaction is proceeding.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound and its salts must be handled with care.

  • Hazards: The hydrobromide salt is classified as corrosive and can cause severe skin burns and eye damage.[3] Inhalation of dust or vapors should be avoided.

  • Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] For long-term stability, especially for the hydrobromide salt, storage in a freezer at or below -20°C is recommended.[2] Keep away from moisture and strong oxidizing agents.

Conclusion

The key structural features of this compound—a π-deficient pyridine ring modulated by a 2-methyl group and activated by a highly reactive 4-bromomethyl group—make it an exceptionally valuable reagent in synthetic chemistry. Its primary role as a potent electrophile allows for the straightforward introduction of the (2-methylpyridin-4-yl)methyl scaffold, a common motif in pharmacologically active compounds. A thorough understanding of its electronic properties, predicted spectroscopic signature, and characteristic reactivity is essential for researchers aiming to leverage its full synthetic potential in drug discovery and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. Benchchem.com.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. Benchchem.com.
  • ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis. ChemicalBook.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine. Benchchem.com.
  • ChemicalBook. (n.d.). 4-BroMoMethyl-2,6-diMethyl-pyridine synthesis. ChemicalBook.com.
  • MySkinRecipes. (n.d.). This compound hydrobromide. MySkinRecipes.com.
  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Lobachemie.com.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-(Bromomethyl)pyridine Hydrobromide. Tcichemicals.com.
  • BLD Pharm. (n.d.). 54751-01-8|4-(Bromomethyl)pyridine. Bldpharm.com.
  • BLD Pharm. (n.d.). 1245640-51-0|this compound hydrobromide. Bldpharm.com.
  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Altaf, A.A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for N-alkylation using 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Pyridinylmethylation

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance in modulating physicochemical properties and facilitating crucial interactions with biological targets. The introduction of a pyridinylmethyl moiety onto a nitrogen-containing molecule can significantly impact its pharmacological profile, influencing factors such as solubility, metabolic stability, and receptor binding affinity. 4-(Bromomethyl)-2-methylpyridine, often utilized as its more stable hydrobromide salt, has emerged as a key reagent for achieving this transformation. Its benzylic-like reactivity, enhanced by the electron-withdrawing nature of the pyridine ring, makes it an efficient electrophile for the N-alkylation of a wide array of nucleophiles, including primary and secondary amines, as well as nitrogen-containing heterocycles.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the effective use of this compound in N-alkylation reactions. Beyond a simple recitation of steps, this document delves into the underlying mechanistic principles, offering insights into the optimization of reaction conditions and ensuring the reliable and reproducible synthesis of target molecules.

Mechanistic Insights: The SN2 Pathway and Key Reaction Parameters

The N-alkylation reaction using this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the nucleophile attacks the electrophilic methylene carbon of the reagent, leading to the displacement of the bromide leaving group in a single, concerted step.

Several key parameters govern the efficiency and selectivity of this transformation:

  • The Nucleophile: The nucleophilicity of the amine or heterocycle is a primary determinant of the reaction rate. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The basicity of the nucleophile also plays a role, as a more basic amine can more readily attack the electrophile. For nitrogen heterocycles, the nucleophilicity is influenced by the electronic properties of the ring system and the steric accessibility of the nitrogen atoms.

  • The Base: A crucial component of the reaction is the base, which serves to neutralize the hydrobromic acid (HBr) byproduct generated during the alkylation. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1] Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA). The strength of the base should be sufficient to deprotonate the resulting ammonium salt without promoting unwanted side reactions.

  • The Solvent: The solvent plays a multifaceted role, influencing the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic species formed during the reaction, thereby accelerating the rate.[2] The choice of solvent can also impact the regioselectivity of alkylation in heterocycles with multiple nitrogen atoms.[2]

  • Temperature: The reaction temperature affects the rate of the alkylation. While many reactions proceed efficiently at room temperature, gentle heating (40-80 °C) can often be employed to drive sluggish reactions to completion, particularly with less reactive nucleophiles.

Safety and Handling of this compound Hydrobromide

This compound hydrobromide is a corrosive solid that can cause severe skin burns and eye damage.[3][4][5] It is essential to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3][4][5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4]

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of various classes of nitrogen-containing compounds using this compound hydrobromide. These should be considered as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Alkylation of Secondary Amines

This protocol is exemplified by the reaction of piperidine with this compound hydrobromide.

Materials:

  • This compound hydrobromide

  • Secondary amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and the chosen solvent (DMF or ACN, to make a ~0.1 M solution).

  • Add potassium carbonate (2.5 eq.) to the stirred solution.

  • In a separate container, dissolve this compound hydrobromide (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Workflow for N-Alkylation of Secondary Amines

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Secondary Amine (1.0 eq) Flask Round-Bottom Flask (Inert Atmosphere) Amine->Flask Base K2CO3 (2.5 eq) Base->Flask Solvent DMF or ACN Solvent->Flask Reagent This compound HBr (1.1 eq) Stir Stir at RT or 40-60 °C Reagent->Stir Filter Filter Salts Stir->Filter Monitor Monitor by TLC/LC-MS Concentrate1 Concentrate Filter->Concentrate1 Extract EtOAc Extraction & Washes Concentrate1->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Tertiary Amine Purify->Product

Caption: General workflow for the N-alkylation of secondary amines.

Protocol 2: N-Alkylation of Primary Amines

This protocol outlines a general procedure for the selective mono-alkylation of primary amines. Controlling stoichiometry is key to minimizing the formation of the di-alkylated byproduct.[5][6]

Materials:

  • This compound hydrobromide

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the base (K₂CO₃, 2.5 eq. or DIPEA, 2.0 eq.) in the chosen solvent (ACN or DCM, to make a ~0.1 M solution).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound hydrobromide (1.0-1.1 eq.) in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until the primary amine is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts if K₂CO₃ was used.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Protocol 3: N-Alkylation of Nitrogen Heterocycles

This protocol provides a general method for the N-alkylation of heterocycles such as imidazole, pyrazole, and triazole. Regioselectivity can be an issue with unsymmetrical heterocycles, and the product distribution may be influenced by the reaction conditions.[4][7][8][9]

Materials:

  • This compound hydrobromide

  • Nitrogen heterocycle (e.g., imidazole)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Using NaH: To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the heterocycle (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add a solution of this compound hydrobromide (1.1 eq.) in anhydrous THF dropwise.

  • Using K₂CO₃: In a round-bottom flask, combine the heterocycle (1.0 eq.), K₂CO₃ (2.5 eq.), and this compound hydrobromide (1.1 eq.) in DMF.

  • Stir the reaction at room temperature or heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution (for NaH) or water (for K₂CO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

DOT Diagram: General N-Alkylation Mechanism

Sources

The Strategic Utility of 4-(Bromomethyl)-2-methylpyridine in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 4-(Bromomethyl)-2-methylpyridine has emerged as a versatile and highly valuable reagent. Its unique structural features—a reactive bromomethyl group for facile elaboration and a substituted pyridine core, a privileged scaffold in medicinal chemistry—offer a direct route to a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of potential drug candidates.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This carbon is highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent for a wide range of nucleophiles. The pyridine ring, being electron-deficient, influences the reactivity of the molecule and is a key contributor to the biological activity of its derivatives.[1][2] The methyl group at the 2-position can also be a site for further functionalization, although the bromomethyl group is significantly more reactive towards nucleophilic substitution.

The primary reactions involving this compound are nucleophilic substitution reactions (SN2), where various nucleophiles, such as amines, phenols, thiols, and carbanions, displace the bromide ion. The choice of solvent and base is critical in these reactions to ensure optimal reactivity and minimize side reactions.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The 2-methylpyridine moiety is a common feature in a number of biologically active compounds, and this compound serves as a key intermediate in their synthesis.[3][4][5] Its application spans various therapeutic areas, including oncology, infectious diseases, and neurology. For instance, disubstituted pyridine derivatives have shown significant bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] Furthermore, pyridine-containing heterocycles are prevalent in FDA-approved drugs, highlighting the importance of this scaffold in medicinal chemistry.[7][8][9]

The general workflow for utilizing this compound in a drug discovery program often involves the initial alkylation of a core scaffold or a pharmacophore-containing fragment, followed by further diversification.

G reagent This compound alkylation N/O/S-Alkylation (SN2) reagent->alkylation nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->alkylation base Base (e.g., K2CO3, NaH) base->alkylation solvent Solvent (e.g., DMF, CH3CN) solvent->alkylation intermediate 2-Methyl-4-(substituted methyl)pyridine Intermediate alkylation->intermediate diversification Further Diversification (e.g., Cross-coupling) intermediate->diversification drug_candidate Potential Drug Candidate diversification->drug_candidate

Caption: General workflow for drug discovery using this compound.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guide and may require optimization for specific substrates and scales. It is crucial to handle this compound and its hydrobromide salt with care, as they are classified as skin and eye irritants.[10][11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

General Protocol for N-Alkylation of Amines

N-alkylation is a fundamental reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[14][15][16] This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Rationale: The choice of a non-protic polar solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the nucleophile relatively free to attack the electrophilic carbon. An inorganic base such as potassium carbonate is often sufficient to deprotonate the amine nucleophile without causing significant side reactions. For less reactive amines, a stronger base like sodium hydride may be necessary.

Reagent Molar Equiv. Purpose
Amine1.0Nucleophile
This compound1.0 - 1.2Alkylating agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base
Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

General Protocol for O-Alkylation of Phenols

The O-alkylation of phenols to form aryl ethers is another important transformation in drug synthesis.[17][18]

Rationale: Phenols are generally less nucleophilic than amines, and thus may require a stronger base and/or higher temperatures to achieve efficient alkylation. Sodium hydride is a common choice as it irreversibly deprotonates the phenol to form the more nucleophilic phenoxide.

Reagent Molar Equiv. Purpose
Phenol1.0Nucleophile
This compound1.1 - 1.5Alkylating agent
Sodium Hydride (NaH, 60% dispersion in mineral oil)1.2 - 1.5Base
Tetrahydrofuran (THF) or DMF-Solvent

Step-by-Step Procedure:

  • To a suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.1-1.5 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

G cluster_n N-Alkylation cluster_o O-Alkylation amine Amine n_product N-Alkylated Product amine->n_product + this compound k2co3 K2CO3 dmf DMF phenol Phenol o_product O-Alkylated Product phenol->o_product + this compound nah NaH thf THF

Caption: Comparison of N- and O-alkylation reaction conditions.

Safety and Handling

This compound and its hydrobromide salt should be handled with caution. The hydrobromide salt is often used for its improved stability and ease of handling compared to the free base. It is corrosive and can cause severe skin burns and eye damage.[10] Always consult the Safety Data Sheet (SDS) before use.[13][19] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the 2-methylpyridine scaffold into a wide range of molecules. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this reagent in their drug discovery endeavors, ultimately accelerating the development of new and innovative therapeutics.

References

  • An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles - Benchchem. (n.d.).
  • 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide | 1374651-56-5 | Benchchem. (n.d.).
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  • 4-bromo-2-(bromomethyl)pyridine SDS, 1032650-53-5 Safety Data Sheets - ECHEMI. (n.d.).
  • 4-Bromo-2-methylpyridine (4-Bromo-2-picoline) | Biochemical Reagent | MedChemExpress. (n.d.).
  • 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, June 13).
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  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022, November 9). Frontiers.
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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
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  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH.
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  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024, April 18). PMC - NIH.
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine - Benchchem. (n.d.).
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). NIH.
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  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). PMC - NIH.
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Mastering a Versatile Synthon: Experimental Protocols for Reactions Involving 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 4-(Bromomethyl)-2-methylpyridine

This compound is a valuable and highly reactive building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the presence of a benzylic-like bromide, which serves as an excellent electrophile for a variety of nucleophilic substitution reactions. The pyridine core, a privileged structure in medicinal chemistry, imparts unique electronic properties and provides a vector for modulating the physicochemical characteristics of target molecules, such as solubility and basicity.

This comprehensive guide provides detailed application notes and field-proven protocols for the synthetic manipulation of this compound. We will delve into the causality behind experimental choices for three critical classes of transformations: N-alkylation, C-alkylation of active methylene compounds, and O-alkylation (esterification) of carboxylic acids. The protocols herein are designed to be self-validating systems, offering researchers, scientists, and drug development professionals a robust framework for the successful application of this versatile reagent.

PART 1: Safety, Handling, and Reagent Properties

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound, often handled as its more stable hydrobromide salt, is a lachrymator and corrosive. All manipulations must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

PropertyValueReference
Molecular Formula C₇H₈BrN (Free Base)N/A
Molecular Weight 186.05 g/mol (Free Base)N/A
Appearance White to off-white solid (Hydrobromide salt)[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Storage Conditions Store in a cool, dry, well-ventilated place. Keep container tightly closed. Incompatible with strong bases and oxidizing agents.[1]

Protocol 1.1: Preparation of the Free Base (If starting from the Hydrobromide Salt)

The free base is often required for reactions sensitive to acid. It can be generated in situ or isolated prior to use.

Materials:

  • This compound hydrobromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, round-bottom flask

Procedure:

  • Suspend the this compound hydrobromide (1.0 eq) in dichloromethane.

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until effervescence ceases and the aqueous layer is basic (pH ~8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting residue is the free base, which should be used immediately due to its potential instability and lachrymatory nature.

PART 2: N-Alkylation Reactions – Building C-N Bonds

N-alkylation is a cornerstone transformation for which this compound is exceptionally well-suited. The reaction proceeds via a standard SN2 mechanism, where a nucleophilic amine attacks the electrophilic methylene carbon, displacing the bromide. This method is fundamental for constructing molecules containing the pyridylmethyl amine motif, a common feature in pharmacologically active compounds.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the amine nucleophile (if it's a primary or secondary amine salt) and to scavenge the HBr byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the amine.[2]

  • Temperature: Moderate heating (e.g., reflux in ACN) is often employed to increase the reaction rate, especially for less nucleophilic amines.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve amine (1.0 eq) & K₂CO₃ (2.0 eq) in ACN Add_Alkylating Add this compound (1.1 eq) Reagents->Add_Alkylating Heat Heat to reflux (e.g., 82°C) Monitor by TLC/LC-MS Add_Alkylating->Heat Cool Cool to RT Heat->Cool Filter Filter solids Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify via Chromatography Concentrate->Purify

Caption: Generalized workflow for N-alkylation reactions.

Protocol 2.1: General Procedure for N-Alkylation of a Secondary Amine

This protocol is adapted from established methodologies for alkylating amines with benzyl halides.[2]

Materials:

  • Secondary amine (e.g., morpholine) (1.0 eq)

  • This compound (or its HBr salt with an additional eq of base) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Standard glassware for reflux, TLC plates, ethyl acetate, hexane, silica gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.5 M concentration with respect to the amine).

  • Add this compound (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-8 hours).

  • Once complete, cool the mixture to room temperature.

  • Filter off the inorganic solids (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

PART 3: C-Alkylation of Active Methylene Compounds

The formation of new carbon-carbon bonds is central to increasing molecular complexity. This compound is an excellent electrophile for the C-alkylation of enolates derived from active methylene compounds such as malonic esters or β-ketoesters.[2] This reaction, a variation of the malonic ester synthesis, allows for the introduction of a (2-methylpyridin-4-yl)methyl group, which can be a precursor to valuable propanoic acid derivatives after subsequent hydrolysis and decarboxylation.[3]

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to quantitatively deprotonate the active methylene compound and generate the enolate nucleophile. Sodium ethoxide (NaOEt) is commonly used when the substrate is a diethyl ester, preventing transesterification.[4] For more general applications, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures complete enolate formation.[5][6]

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are preferred to dissolve the enolate and facilitate the SN2 reaction. Anhydrous ethanol is suitable when using sodium ethoxide.[3]

  • Reaction Conditions: The reaction is typically run at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting side reactions.

C_Alkylation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation (Optional) Malonate EtO₂C-CH₂-CO₂Et Enolate EtO₂C-CH⁻-CO₂Et  (Na⁺) Malonate->Enolate + NaOEt - EtOH Base NaOEt Product EtO₂C-CH(CH₂-Py-2-Me)-CO₂Et Enolate->Product + Reagent - NaBr Reagent 4-(Br-CH₂)-2-Me-Py Final_Product HO₂C-CH₂(CH₂-Py-2-Me) Product->Final_Product 1. NaOH, H₂O, Δ 2. H₃O⁺ (-2 EtOH, -CO₂)

Caption: Mechanism of malonic ester synthesis using this compound.

Protocol 3.1: C-Alkylation of Diethyl Malonate (Representative Protocol)

This protocol is adapted from a standard malonic ester synthesis procedure.[2][3]

Materials:

  • Sodium metal (1.05 eq) or Sodium Ethoxide (1.05 eq)

  • Anhydrous Ethanol

  • Diethyl malonate (1.0 eq)

  • This compound (1.0 eq)

  • Standard glassware for reflux, addition funnel

Procedure:

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq) in anhydrous ethanol. Alternatively, use commercially available sodium ethoxide solution.

  • Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via an addition funnel with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Alkylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield diethyl 2-((2-methylpyridin-4-yl)methyl)malonate.

PART 4: Esterification of Carboxylic Acids

The reaction of this compound with a carboxylate anion provides a convenient route to synthesize 2-methylpyridin-4-ylmethyl esters. These esters can serve as protected forms of carboxylic acids, as prodrugs, or as intermediates for further elaboration. The reaction proceeds via a straightforward SN2 displacement of the bromide by the carboxylate nucleophile.

Causality of Experimental Choices:

  • Carboxylate Formation: The carboxylic acid must first be deprotonated to form the carboxylate nucleophile. A variety of bases can be used, such as potassium carbonate, cesium carbonate, or triethylamine (TEA). Cesium carbonate is often particularly effective due to the high solubility of cesium salts in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the carboxylate.

  • Solvent: Polar aprotic solvents like DMF or ACN are ideal for this transformation.

Protocol 4.1: Synthesis of a 2-Methylpyridin-4-ylmethyl Ester

This protocol is based on standard procedures for the esterification of carboxylic acids with alkyl halides.[7]

Materials:

  • Carboxylic acid (e.g., Benzoic acid) (1.0 eq)

  • This compound hydrobromide (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, stir bar

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (2.5 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Add this compound hydrobromide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if the reaction is slow) and monitor by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic extracts and wash sequentially with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization to afford the desired ester.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex molecules. The protocols detailed in this guide for N-alkylation, C-alkylation, and esterification provide a solid foundation for its use in research and development. The key to success lies in the careful selection of base and solvent to control the reactivity of the respective nucleophiles and in rigorous adherence to anhydrous and safe handling techniques. By understanding the principles behind these experimental setups, researchers can confidently and efficiently leverage this synthon to advance their synthetic programs.

References

  • BenchChem. An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine. [URL: https://www.benchchem.com/product/b5679/technical-guide]
  • BenchChem. A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. [URL: https://www.benchchem.
  • BenchChem. An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. [URL: https://www.benchchem.com/product/b5679/reactivity]
  • ECHEMI. 4-bromo-2-(bromomethyl)pyridine SDS, 1032650-53-5 Safety Data Sheets. [URL: https://www.echemi.com/sds/4-bromo-2-(bromomethyl)pyridine-cas-1032650-53-5.html]
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  • Loba Chemie. 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [URL: https://www.lobachemie.com/msds-4-(BROMOMETHYL)-PYRIDINE-HYDROBROMIDE-EXTRA-PURE-73870-24-3.html]
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  • PubMed. Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/34517227/]
  • Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/05%3A_Alkenes_and_Alkynes_II_-_Addition_Reactions/5.
  • Organic Chemistry Tutor. Alkylation of Enolates. [URL: https://www.organicchemistrytutor.
  • BenchChem. Application Notes and Protocols: C-alkylation of Malonates with 2-Bromomethyl-4,5-diphenyl-oxazole. [URL: https://www.benchchem.
  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
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  • BenchChem. Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. [URL: https://www.benchchem.

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Application Notes and Protocols for 4-(Bromomethyl)-2-methylpyridine as a Versatile Coupling Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of the 2-Methyl-pyridin-4-ylmethyl Moiety

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, pyridyl scaffolds are of paramount importance. 4-(Bromomethyl)-2-methylpyridine is a highly versatile reagent that serves as a potent electrophile for the introduction of the 2-methyl-pyridin-4-ylmethyl group into a diverse range of molecular frameworks. Unlike aryl bromides such as 4-bromo-2-methylpyridine, which are staples in palladium-catalyzed cross-coupling reactions, the reactivity of this compound is centered on the benzylic-type bromide on the methyl substituent. This functionality renders it an excellent alkylating agent for a variety of nucleophiles, enabling the facile construction of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

This guide provides an in-depth exploration of this compound as a reagent, detailing its synthesis, handling, and application in key coupling reactions through nucleophilic substitution. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers to build upon.

Reagent Profile and Handling

PropertyValue
Chemical Name This compound
CAS Number 1245640-51-0 (as Hydrobromide)
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Typically handled as its more stable hydrobromide or hydrochloride salt, which are often off-white to pale yellow solids.
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[1][2] For long-term stability, refrigeration at 2-8°C or freezing is recommended.[3]

Safety and Handling:

This compound and its salts are classified as corrosive and are potent lachrymators.[1][2] All handling should be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4] Avoid inhalation of dust or vapors and any contact with skin and eyes.[1] The reagent is incompatible with strong bases and oxidizing agents.[2] In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste according to local regulations.[4]

Synthesis of the Reagent

The most common precursor for this compound is 2,4-lutidine (2,4-dimethylpyridine). The synthesis involves a radical bromination of the methyl group at the 4-position, which is more activated than the 2-position.

A general, analogous procedure for the bromination of a methylpyridine derivative involves heating the starting material with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride or chlorobenzene.

An alternative approach involves the conversion of the corresponding alcohol, (2-methylpyridin-4-yl)methanol, to the bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid in acetic acid.[5]

Core Application: A Versatile Electrophile in Coupling Reactions

The primary utility of this compound is as an alkylating agent in S(_N)2 reactions. The carbon of the bromomethyl group is highly electrophilic, readily undergoing attack by a wide range of nucleophiles. This allows for the efficient "coupling" of the 2-methyl-pyridin-4-ylmethyl scaffold to other molecules.

G cluster_reagent Reagent cluster_nucleophiles Nucleophiles cluster_products Coupled Products reagent This compound C_nuc Carbon (e.g., Malonates, Cyanides) reagent->C_nuc S_N2 N_nuc Nitrogen (e.g., Amines, Imidazoles) reagent->N_nuc S_N2 O_nuc Oxygen (e.g., Phenols, Alcohols) reagent->O_nuc S_N2 S_nuc Sulfur (e.g., Thiols) reagent->S_nuc S_N2 CC_bond C-C Bond Formation C_nuc->CC_bond CN_bond C-N Bond Formation N_nuc->CN_bond CO_bond C-O Bond Formation O_nuc->CO_bond CS_bond C-S Bond Formation S_nuc->CS_bond G start Start Materials (Malonate, Base, Reagent) enolate Step 1: Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation Step 2: C-Alkylation (Add this compound) enolate->alkylation hydrolysis Step 3: Hydrolysis & Decarboxylation (NaOH, then H₃O⁺) alkylation->hydrolysis product Final Product (Propanoic Acid Derivative) hydrolysis->product

Caption: Experimental workflow for C-C coupling via malonic ester synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Enolate Formation: Add sodium ethoxide (1.1 equivalents) to the stirred ethanol. Once dissolved, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Alkylation: Dissolve this compound hydrobromide (1.0 equivalent) in a minimal amount of anhydrous ethanol or DMF and add it dropwise to the enolate solution. Note: If using the hydrobromide salt, an additional equivalent of base is required to neutralize the HBr.

  • Reaction: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude alkylated malonate can be purified by flash column chromatography on silica gel.

  • Hydrolysis and Decarboxylation: To the purified intermediate, add a solution of sodium hydroxide (2.5-3.0 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 3-4 hours.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with cold concentrated hydrochloric acid (HCl) to pH 1-2. Gentle heating may be required to facilitate decarboxylation.

  • Final Product: Cool the acidic solution in an ice bath to precipitate the final product, 3-(2-methylpyridin-4-yl)propanoic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionCausality/Insight
Base Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu)Strong, non-nucleophilic bases are required to fully deprotonate the malonate. NaOEt is convenient when using ethanol as a solvent.
Solvent Ethanol, THF, DMFThe solvent must be able to dissolve the enolate salt and be compatible with the base. Anhydrous conditions are crucial.
Temperature Reflux (e.g., ~80°C)Heating is typically required to drive the S(_N)2 reaction to completion at a reasonable rate.
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Allows for tracking the consumption of the starting materials and the formation of the alkylated product.

Application Protocol 2: C-N Bond Formation via N-Alkylation

The introduction of the 2-methyl-pyridin-4-ylmethyl group onto nitrogen nucleophiles is a common strategy in the synthesis of biologically active molecules. This protocol provides a general method for the N-alkylation of a secondary amine. [6][7] Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile (e.g., morpholine, 1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents). The base acts as a scavenger for the HBr generated.

  • Addition of Alkylating Agent: Add a solution of this compound hydrobromide (1.0-1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 6-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

ParameterRecommended ConditionCausality/Insight
Base K₂CO₃, Cs₂CO₃, DBUAn inorganic base like K₂CO₃ is often sufficient and easy to remove. Cs₂CO₃ can be more effective for less reactive amines. An organic base like DBU can be used for reactions where solubility is an issue.
Solvent DMF, AcetonitrilePolar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.
Temperature 25°C to 60°CMany N-alkylations proceed well at room temperature. Gentle heating can accelerate the reaction for less nucleophilic amines.
Additives KI (catalytic)In cases of slow reactions, adding a catalytic amount of potassium iodide can accelerate the rate via the Finkelstein reaction, generating the more reactive iodomethyl intermediate in situ.

Application Protocol 3: C-O Bond Formation via O-Alkylation of Phenols

The synthesis of aryl ethers is readily achieved by the O-alkylation of phenols using this compound under basic conditions, analogous to the Williamson ether synthesis. [8] Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of the phenol (1.0 equivalent) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Add this compound hydrobromide (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 50-80°C and stir for 4-12 hours, monitoring by TLC until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash thoroughly with water and then with a 1M NaOH solution to remove any unreacted phenol. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Product: Purify the crude ether by flash column chromatography or recrystallization.

ParameterRecommended ConditionCausality/Insight
Base K₂CO₃, Cs₂CO₃K₂CO₃ is a cost-effective and efficient base for deprotonating phenols. Cs₂CO₃ can be beneficial for hindered or less acidic phenols.
Solvent DMF, Acetone, AcetonitrileThese solvents facilitate the S(_N)2 reaction by dissolving the reagents and promoting the nucleophilicity of the phenoxide.
Temperature 50-80°CHeating is generally required to achieve a reasonable reaction rate, as phenoxides are less nucleophilic than amines or malonate enolates.

Conclusion and Future Outlook

This compound is a valuable and reactive building block, not for traditional metal-catalyzed cross-coupling, but as a potent electrophile for introducing the 2-methyl-pyridin-4-ylmethyl moiety. Its utility in forming C-C, C-N, and C-O bonds via straightforward nucleophilic substitution reactions makes it an important tool for medicinal chemists and drug development professionals. The protocols provided here serve as a robust starting point for the synthesis of novel compounds containing this privileged scaffold. Future applications will undoubtedly leverage this reagent's reactivity in the development of complex molecular architectures for new therapeutic agents and functional materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

  • Sci-Hub. A Note on a New Method of Preparation of (Bromomethyl) Malonic Ester. [Link]

  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
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  • Pinto, A., et al. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC - NIH. [Link]

  • Mittersteiner, M., et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. [Link]

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Application Notes and Protocols: The Versatile Role of 4-(Bromomethyl)-2-methylpyridine in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the practical applications of 4-(bromomethyl)-2-methylpyridine. This versatile building block is a cornerstone in the synthesis of a wide array of functional materials, including pyridinium-based polymers and as a precursor for ligands in metal-organic frameworks (MOFs). The strategic positioning of the reactive bromomethyl group and the inherent properties of the pyridine ring make it an invaluable reagent for creating materials with tailored electronic, thermal, and bioactive properties.

Introduction to this compound: A Multifunctional Building Block

This compound is a substituted pyridine derivative that possesses two key reactive sites: the highly electrophilic bromomethyl group and the nucleophilic pyridine ring. The bromomethyl group is particularly susceptible to nucleophilic substitution, making it an excellent anchor for attaching the 2-methylpyridine moiety to other molecules or polymer backbones. This reactivity is central to its use in the synthesis of functional polymers and the modification of surfaces. The pyridine nitrogen, with its lone pair of electrons, can act as a ligand for metal ions, a feature exploited in the design of catalysts and metal-organic frameworks.

The presence of the methyl group at the 2-position influences the steric and electronic properties of the pyridine ring, which can be strategically utilized to fine-tune the characteristics of the final material. This guide will delve into specific, field-proven protocols for leveraging the unique reactivity of this compound in materials synthesis.

Section 1: Synthesis of Pyridinium-Based Functional Polymers via Quaternization

The reaction of the bromomethyl group of this compound with a tertiary amine or a polymer containing tertiary amine functionalities leads to the formation of a quaternary ammonium salt, a process known as the Menshutkin reaction.[1] This quaternization is a powerful tool for creating cationic polymers, also known as ionenes or pyridinium polymers, which have applications in areas such as gene delivery, antimicrobial coatings, and as components in ionic liquids.

Causality Behind Experimental Choices:

The choice of solvent is critical in the Menshutkin reaction; polar aprotic solvents are generally favored as they can solvate the resulting ions, facilitating the reaction.[2] The reaction temperature is another key parameter that influences the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to side reactions. Therefore, optimization of the reaction conditions is crucial for achieving high yields and purity of the desired pyridinium polymer.

Experimental Workflow: Quaternization Polymerization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in a polar aprotic solvent (e.g., DMF) B Add a diamine or a polymer with tertiary amine groups to the solution A->B Mixing C Heat the reaction mixture under inert atmosphere (e.g., N2 or Ar) B->C Initiation D Monitor the reaction progress by observing the precipitation of the polymer C->D Polymerization E Cool the reaction mixture to room temperature D->E F Isolate the polymer by filtration E->F G Wash the polymer with a non-polar solvent (e.g., diethyl ether) to remove unreacted monomers F->G H Dry the polymer under vacuum G->H G cluster_0 Functional Group Transformation cluster_1 Purification of the Ligand cluster_2 MOF Synthesis A React this compound with a suitable reagent to introduce the desired functional group (e.g., oxidation to carboxylic acid) B Isolate the crude ligand by extraction or precipitation A->B Reaction Work-up C Purify the ligand by recrystallization or column chromatography B->C Purification D Combine the purified ligand with a metal salt in a suitable solvent C->D MOF Assembly E Heat the mixture in a sealed vessel (solvothermal synthesis) D->E F Isolate and characterize the resulting MOF E->F

Sources

Alkylation of Phenols with 4-(Bromomethyl)-2-methylpyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and a detailed protocol for the O-alkylation of phenols using 4-(bromomethyl)-2-methylpyridine. This reaction, a specific application of the Williamson ether synthesis, is a robust method for forming aryl-pyridinylmethyl ethers, which are valuable structural motifs in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting advice to ensure successful execution by researchers, scientists, and drug development professionals.

Scientific Principles and Reaction Mechanism

The synthesis of aryl ethers from phenols and alkyl halides is a cornerstone of organic chemistry, most famously embodied by the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process can be broken down into two fundamental steps:

  • Deprotonation of the Phenol: Phenols are weakly acidic and require a base to be converted into their corresponding phenoxide ions.[4][5] This deprotonation is crucial as the resulting phenoxide is a significantly more potent nucleophile than the neutral phenol. The choice of base is critical and depends on the acidity of the specific phenol being used; common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[6][7]

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on this compound.[3] In a concerted SN2 step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, displacing the bromide as a leaving group.[2] The use of a primary benzylic halide like this compound is ideal for this reaction, as it minimizes the potential for competing elimination (E2) reactions.[2][3]

.dot

Experimental_Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add phenol, K₂CO₃, and anhydrous acetonitrile to a dry flask. B 2. Stir the suspension at room temperature. A->B C 3. Add this compound solution dropwise. B->C D 4. Heat the reaction (e.g., 60 °C) and monitor by TLC. C->D E 5. Cool to room temperature. Filter off solid K₂CO₃. D->E F 6. Concentrate the filtrate under reduced pressure. E->F G 7. Redissolve residue in DCM. Wash with water and brine. F->G H 8. Dry organic layer over MgSO₄, filter, and concentrate. G->H I 9. Purify the crude product by flash column chromatography. H->I J 10. Combine pure fractions and remove solvent in vacuo. I->J K 11. Characterize the final product (NMR, MS, etc.). J->K

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The (2-Methylpyridin-4-yl)methyl Group: A Versatile Protecting Group for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection and application of protecting groups are paramount to achieving synthetic efficiency and success. A protecting group must be introduced under mild conditions, remain robust through various transformations, and be selectively removed without affecting other sensitive functionalities. The (2-Methylpyridin-4-yl)methyl (2-Me-4-PyM) group, introduced via its corresponding reagent, 4-(Bromomethyl)-2-methylpyridine , emerges as a valuable asset in the synthetic chemist's toolkit. This benzyl-type ether protecting group offers unique properties conferred by the embedded pyridine ring, including enhanced polarity and alternative deprotection pathways, making it a strategic choice in complex synthetic endeavors.

This comprehensive guide provides an in-depth exploration of the synthesis, application, and strategic deployment of the 2-Me-4-PyM protecting group. We will delve into detailed protocols for the protection of key functional groups, analyze the stability and orthogonality of the 2-Me-4-PyM moiety, and present robust methods for its cleavage. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be emphasized to provide researchers with a thorough understanding and practical framework for its implementation.

Core Principles and Advantages

The 2-Me-4-PyM group is structurally analogous to the common benzyl (Bn) protecting group, but with a pyridine ring in place of the benzene ring. This substitution imparts several key advantages:

  • Enhanced Polarity: The nitrogen atom in the pyridine ring increases the polarity of the protecting group and its derivatives. This can improve the solubility of otherwise poorly soluble protected intermediates, a significant challenge in the synthesis of large or lipophilic molecules.[1]

  • Alternative Deprotection Strategies: While stable to many conditions, the pyridine nitrogen provides a handle for unique deprotection methods not available to standard benzyl ethers. This includes reductive cleavage under conditions that may leave other groups intact, thereby enhancing its orthogonality.

  • Chromophoric Tag: The pyridine ring can act as a UV-active chromophore, facilitating the visualization and quantification of protected compounds during chromatographic purification.

Synthesis of the Protecting Group Reagent: this compound

The primary reagent for the introduction of the 2-Me-4-PyM protecting group is this compound. A common and effective method for its synthesis is the radical bromination of 2,4-lutidine (2,4-dimethylpyridine) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).


}

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • To a solution of 2,4-lutidine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene, add N-bromosuccinimide (NBS, 1.0-1.1 eq.).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (approx. 0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protection of Functional Groups

The 2-Me-4-PyM group is primarily used to protect hydroxyl and carboxylic acid functionalities. The protection reaction proceeds via a standard Williamson ether synthesis or esterification, where the alkoxide, phenoxide, or carboxylate anion displaces the bromide from this compound.

Protection of Alcohols and Phenols

The protection of primary and secondary alcohols, as well as phenols, is typically achieved under basic conditions to generate the corresponding alkoxide or phenoxide in situ.


}

General workflow for the protection of alcohols/phenols.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol
  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of the alcohol (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in the chosen solvent.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired (2-methylpyridin-4-yl)methyl ether.

Note on Base Selection: For more sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile can be employed.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their corresponding 2-Me-4-PyM esters. This is typically achieved by first forming the carboxylate salt, which then acts as a nucleophile.

Experimental Protocol: General Procedure for the Protection of a Carboxylic Acid
  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent like DMF or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) or triethylamine (TEA, 1.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the (2-methylpyridin-4-yl)methyl ester.

Stability and Orthogonality

The utility of a protecting group is defined by its stability under various reaction conditions and its selective cleavability in the presence of other protecting groups. The 2-Me-4-PyM group exhibits a stability profile that makes it a valuable component of orthogonal protection strategies.

Reagent/ConditionStability of 2-Me-4-PyM EtherCompatibility with Other Protecting Groups
Strong Bases (e.g., LDA, n-BuLi) StableCompatible with silyl ethers, esters.
Mild to Moderate Acids (e.g., TFA, AcOH) StableCompatible with Boc, Trityl (cleaved).
Standard Hydrogenolysis (H₂, Pd/C) CleavedOrthogonal to acid- and base-labile groups.
Oxidizing Agents (e.g., PCC, DMP) StableCompatible with most standard oxidations.
Reductive Cleavage (e.g., Zn/AcOH) CleavedOrthogonal to groups stable to these conditions.
Fluoride Reagents (e.g., TBAF) StableOrthogonal to silyl ethers (cleaved).

This stability profile allows the 2-Me-4-PyM group to be used in concert with a wide array of other common protecting groups, such as silyl ethers (e.g., TBS, TIPS), Boc carbamates, and Fmoc carbamates, enabling complex synthetic sequences.[2]

Deprotection Strategies

The selective removal of the 2-Me-4-PyM group can be accomplished under several conditions, offering flexibility in the deprotection step of a synthetic route.

Catalytic Hydrogenolysis

Similar to standard benzyl ethers, the 2-Me-4-PyM group can be cleaved by catalytic hydrogenolysis. This method is clean and high-yielding but is not compatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.


}

Deprotection via catalytic hydrogenolysis.

  • Dissolve the protected substrate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, approx. 10 mol % by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or at 1 atm).

  • Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification is often unnecessary.

Reductive Cleavage with Zinc and Acetic Acid

A key advantage of the 2-Me-4-PyM group is its susceptibility to reductive cleavage under conditions that often leave standard benzyl ethers intact. This method relies on the reduction of the pyridine ring.

  • Dissolve the protected substrate (1.0 eq.) in a mixture of acetic acid and water (e.g., 9:1 v/v).

  • Add activated zinc dust (5-10 eq.) in portions to the stirred solution.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture and filter through Celite to remove excess zinc.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

This method provides a valuable orthogonal deprotection strategy, for instance, in the presence of other functional groups that are sensitive to hydrogenolysis.

Conclusion

The (2-Methylpyridin-4-yl)methyl protecting group offers a compelling alternative to traditional benzyl ethers, providing unique advantages in terms of intermediate solubility and orthogonal deprotection options. Its straightforward introduction using this compound and its selective removal under either standard hydrogenolysis or specific reductive conditions make it a versatile tool for the synthesis of complex molecules. For researchers in medicinal chemistry and drug development, mastering the strategic application of the 2-Me-4-PyM group can unlock more efficient and robust synthetic pathways to novel therapeutic agents.

References

  • Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Rizo, J., Albericio, F., Romero, G., Garcia-Echeverria, C., Claret, J., Muller, C., ... & Pedroso, E. (1988). Use of polar picolyl protecting groups in peptide synthesis. The Journal of Organic Chemistry, 53(22), 5386–5389. [Link]

  • Figueiredo, R. M., & Chamberlin, A. R. (2003). Picolinyl Ethers: A New Family of Protecting Groups for Alcohols. Organic Letters, 5(23), 4353–4356.
  • Benltifa, M., et al. (2009). The 2- and 4-picolyl groups for the protection of the hydroxyl function. A new and efficient deprotection procedure. Tetrahedron Letters, 50(26), 3340-3344.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Falvey, D. E., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 125-181. [Link]

  • Boons, G.-J. (Ed.). (2002).
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.

Sources

Application Note: Strategic Solvent Selection for Optimizing Reactions with 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)-2-methylpyridine is a pivotal heterocyclic building block in pharmaceutical and materials science, valued for its ability to introduce the 2-methylpyridyl-4-methyl moiety into target molecules. The success of synthetic transformations involving this reagent, predominantly nucleophilic substitutions, is critically dependent on the strategic selection of the reaction solvent. This guide provides a comprehensive analysis of how solvent properties—polarity, proticity, and dielectric constant—govern reaction pathways, kinetics, and overall outcomes. We elucidate the mechanistic dichotomy between S(_N)1 and S(_N)2 reactions and furnish detailed, field-tested protocols for an N-alkylation reaction in different solvent systems to provide a practical framework for solvent optimization.

Part 1: Foundational Principles: Reactant and Mechanisms

Reactivity of this compound

This compound features a pyridine ring, which is electron-deficient, and a highly reactive bromomethyl group at the 4-position. The benzylic-like carbon of the -CH₂Br group is electrophilic and susceptible to attack by a wide range of nucleophiles. The compound is typically supplied and stored as a hydrobromide salt to enhance stability, and the free base is often generated in situ or used directly in the presence of an additional base.[1][2][3] The primary reaction pathway for this reagent is nucleophilic substitution, where the bromide ion serves as an excellent leaving group.

The S(_N)1 vs. S(_N)2 Mechanistic Dichotomy

The outcome of a nucleophilic substitution reaction is dictated by one of two primary mechanisms: S(_N)1 (unimolecular) or S(_N)2 (bimolecular).

  • S(_N)2 Reaction: A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles, primary or methyl halides, and polar aprotic solvents.[4][5][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • S(_N)1 Reaction: A two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by tertiary or secondary halides, weak nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate.[7][8]

The choice of solvent is arguably the most powerful tool a chemist has to direct a reaction towards the desired S(_N)1 or S(_N)2 pathway.

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) sn2_start Nu⁻ + R-CH₂-Br sn2_ts Transition State [Nu---CH₂(R)---Br]⁻ sn2_start->sn2_ts One Step sn2_end Nu-CH₂-R + Br⁻ sn2_ts->sn2_end sn1_start R-CH₂-Br sn1_inter Carbocation Intermediate [R-CH₂⁺] + Br⁻ sn1_start->sn1_inter Step 1: Ionization (Slow) sn1_end Nu-CH₂-R sn1_inter->sn1_end Step 2: Nucleophilic Attack (Fast) G start Reactant Preparation - this compound HBr - Morpholine - K₂CO₃ (Base) - Solvent (ACN or EtOH) reaction Reaction Setup - Combine reactants in solvent - Stir at specified temperature (e.g., 60°C) start->reaction monitoring Reaction Monitoring - Thin-Layer Chromatography (TLC) - LC-MS reaction->monitoring Periodically workup Aqueous Work-up - Filter solids - Concentrate filtrate - Partition between EtOAc and Water monitoring->workup Upon Completion purification Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Column Chromatography (if needed) workup->purification analysis Product Analysis - ¹H NMR - Mass Spectrometry - Yield Calculation purification->analysis

Figure 2: General experimental workflow for N-alkylation.
Materials & Equipment
  • This compound hydrobromide (97%)

  • Morpholine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (ACN), anhydrous

  • Ethanol (EtOH), 200 proof

  • Ethyl Acetate (EtOAc), HPLC grade

  • Deionized Water

  • Round-bottom flasks, magnetic stirrer/hotplate, condenser, TLC plates, rotary evaporator, column chromatography setup.

Protocol 1: N-Alkylation in Acetonitrile (Polar Aprotic)
  • Setup: To a 100 mL round-bottom flask, add this compound hydrobromide (2.67 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).

  • Reagent Addition: Add 40 mL of anhydrous acetonitrile, followed by morpholine (1.05 mL, 12.0 mmol, 1.2 eq). Causality: K₂CO₃ acts as a base to neutralize the HBr salt and the HBr generated during the reaction. A slight excess of the amine nucleophile ensures complete consumption of the electrophile.

  • Reaction: Equip the flask with a condenser and heat the mixture to 60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 DCM:MeOH) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, 4-((morpholin-4-yl)methyl)-2-methylpyridine, as an oil or solid. Purify by column chromatography if necessary.

Protocol 2: N-Alkylation in Ethanol (Polar Protic)
  • Setup & Reagent Addition: Follow steps 1 and 2 from Protocol 1, substituting anhydrous acetonitrile with 40 mL of ethanol.

  • Reaction: Heat the mixture to reflux (~78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. Expect a significantly longer reaction time (e.g., 12-24 hours) due to the solvation of the morpholine nucleophile by ethanol, which reduces its reactivity. [7]4. Work-up, Extraction, and Purification: Follow steps 5-7 from Protocol 1.

Part 4: Expected Outcomes & Interpretation

The choice of solvent directly impacts reaction efficiency. The S(_N)2 alkylation is expected to proceed much more efficiently in the polar aprotic solvent.

Table 2: Predicted Outcomes of N-Alkylation Case Study

ParameterProtocol 1 (Acetonitrile)Protocol 2 (Ethanol)Rationale
Reaction Time 2 - 4 hours12 - 24 hoursAcetonitrile enhances nucleophilicity, while ethanol suppresses it through hydrogen bonding. [5][7]
Expected Yield High (>90%)Moderate (50-70%)Faster, cleaner reaction in ACN leads to higher conversion and fewer side products.
Purity (Crude) HighModerateSlower reactions at higher temperatures can lead to more degradation or side products.
Primary Mechanism S(_N)2S(_N)2 (retarded)The substrate is a primary halide, strongly favoring the S(_N)2 pathway in both cases.

Troubleshooting:

  • Low Yield: May indicate incomplete reaction or degradation. In protic solvents, ensure the reaction has gone to completion. In all cases, ensure the base is anhydrous and sufficient.

  • Side Products: Over-alkylation of the pyridine nitrogen (quaternization) can occur, especially with prolonged heating. Using the hydrobromide salt of the starting material can help mitigate this.

Conclusion

For nucleophilic substitution reactions involving this compound, solvent selection is a critical parameter that must be optimized to achieve desired outcomes. Polar aprotic solvents, such as acetonitrile and DMF, are unequivocally superior for promoting rapid and high-yielding S(_N)2 reactions by enhancing the reactivity of the nucleophile. Conversely, polar protic solvents like ethanol tend to slow these reactions by solvating the nucleophile. By understanding the fundamental principles of solvent-reactant interactions, researchers can rationally design experiments that maximize yield, minimize reaction times, and ensure the synthesis of high-purity products.

References

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Brainly.com. (2023). Why is a polar aprotic solvent better for an SN2 reaction than a polar protic solvent?.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Chemistry LibreTexts. (2021). SN1 vs SN2.
  • Reddit. (2015).
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.
  • Burdick & Jackson. Solvent Physical Properties.
  • Honeywell. Dielectric Constant.
  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • St. Paul's Cathedral Mission College. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • MySkinRecipes. This compound hydrobromide.
  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS.
  • Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide 97%.
  • RSC Publishing. (1970).
  • RSC Publishing.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one.

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Application Notes and Protocols for the Catalytic Activation of 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of an Activated Picolyl Scaffold

4-(Bromomethyl)-2-methylpyridine is a key heterocyclic building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group, offers a versatile platform for the introduction of the 2-methylpicolyl moiety into a wide array of molecular architectures. The activation of the benzylic C-Br bond is paramount to its utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of various catalytic systems for the activation of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The choice of catalytic system is dictated by the desired transformation and the functional group tolerance of the substrates. This document will delve into three major catalytic paradigms: transition-metal catalyzed cross-coupling, photoredox and metallaphotoredox catalysis, and organo- and phase-transfer catalysis for nucleophilic substitutions. Each section will provide the theoretical underpinnings and practical guidance necessary for successful implementation in a research setting.

I. Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, and while traditionally applied to aryl and vinyl halides, their application to benzylic halides like this compound is a burgeoning field.[1]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forging carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[2] For benzylic bromides, this reaction provides a direct route to diarylmethane derivatives and other alkylated arenes.[3][4][5]

Mechanistic Rationale: The catalytic cycle, illustrated below, is believed to commence with the oxidative addition of the benzylic bromide to a Pd(0) complex. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[6] The choice of ligand is crucial to prevent side reactions such as β-hydride elimination, although this is not a concern for this compound which lacks β-hydrogens.

G pd0 Pd(0)L₂ oa_complex [R-CH₂-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition trans_complex [R-CH₂-Pd(II)-Ar'L₂] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-CH₂-Ar' trans_complex->product boronic_acid Ar'B(OH)₂ + Base boronic_acid->trans_complex substrate R-CH₂-Br substrate->oa_complex caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides.[3]

Materials:

  • This compound hydrobromide (or free base)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) or 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and the phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).

  • Add anhydrous DMF (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for 20-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ / JohnPhosK₂CO₃DMF10020 min70-90[3]
Pd(PPh₃)₄Cs₂CO₃Dioxane10020 min~10[3]
B. Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically catalyzed by palladium and a copper(I) co-catalyst.[7][8][9] Its application to benzylic halides is less common than with aryl halides but provides a valuable route to propargyl-substituted pyridines.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.[10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [R-CH₂-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition alkynyl_pd [R-CH₂-Pd(II)(C≡C-R')L₂] pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product R-CH₂-C≡C-R' alkynyl_pd->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R' cu_halide->cu_acetylide Deprotonation cu_acetylide->pd_complex alkyne H-C≡C-R' + Base alkyne->cu_acetylide substrate R-CH₂-Br substrate->pd_complex caption Fig. 2: Sonogashira Coupling Catalytic Cycles.

Fig. 2: Sonogashira Coupling Catalytic Cycles.

Protocol 2: Sonogashira Coupling of this compound

This is a general protocol for Sonogashira coupling that may require optimization for benzylic substrates.

Materials:

  • This compound hydrobromide (or free base)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[2][11] While extensively used for aryl halides, its application to benzylic halides is also possible, providing a direct route to benzylamines.[9]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the benzylic bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired amine product.[12]

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization of the ligand and base for this specific substrate.

Materials:

  • This compound hydrobromide (or free base)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 equiv.).

  • Add the anhydrous solvent (to make a ~0.1 M solution with respect to the bromide).

  • Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

II. Photoredox and Metallaphotoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of radical intermediates.[6][13][14] For benzylic bromides like this compound, this approach allows for the homolytic cleavage of the C-Br bond to form a benzylic radical, which can then engage in a variety of bond-forming reactions.[12]

Mechanistic Rationale: A photocatalyst (typically an iridium or ruthenium complex) absorbs visible light and enters an excited state.[15][16] This excited state can then engage in a single-electron transfer (SET) with the benzylic bromide, leading to its fragmentation into a benzylic radical and a bromide anion. This radical can then be intercepted by a nucleophile or another radical. In metallaphotoredox systems, this process is coupled with a transition metal catalyst (e.g., nickel or copper) to facilitate cross-coupling reactions.[17][18] A cooperative catalytic approach using lutidine to form a more easily reducible pyridinium salt in situ has also been shown to be effective for activating benzylic halides.[3][19]

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC⁺ PC_excited->PC_oxidized SET radical R-CH₂• PC_excited->radical PC_oxidized->PC Reductive Quenching Cycle substrate R-CH₂-Br substrate->radical Fragmentation product_radical [R-CH₂-Nu]•⁻ radical->product_radical nucleophile Nucleophile (Nu⁻) nucleophile->product_radical product_radical->PC product R-CH₂-Nu product_radical->product caption Fig. 3: General Photoredox Catalytic Cycle for Benzylic Bromide Activation.

Fig. 3: General Photoredox Catalytic Cycle for Benzylic Bromide Activation.

Protocol 4: Photoredox-Catalyzed Coupling with an Alkene (Giese Addition)

This protocol is adapted from a general method for the cooperative catalytic coupling of benzylic bromides with electron-deficient alkenes.[3][19]

Materials:

  • This compound hydrobromide (or free base)

  • Electron-deficient alkene (e.g., acrylonitrile)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., acetonitrile)

  • Blue LED light source

Procedure:

  • In a vial, combine this compound (1.0 equiv.), the iridium photocatalyst (1-2 mol%), and 2,6-lutidine (0.7 equiv.).

  • Add the anhydrous solvent, followed by the electron-deficient alkene (1.5 equiv.) and DIPEA (2.0 equiv.).

  • Degas the solution with argon or nitrogen for 10-15 minutes.

  • Seal the vial and irradiate with a blue LED light source with stirring at room temperature.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, concentrate the mixture and purify by flash column chromatography.

III. Organo- and Phase-Transfer Catalysis for Nucleophilic Substitution

For many applications, the desired transformation is a direct nucleophilic substitution of the bromide. While these reactions can sometimes proceed without a catalyst, organocatalysts or phase-transfer catalysts can significantly enhance reaction rates, improve yields, and allow for milder conditions, especially when dealing with biphasic reaction media or poorly soluble nucleophiles.[4][20][21]

A. Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions where the nucleophile and the electrophile are in different, immiscible phases (e.g., solid-liquid or liquid-liquid).[20] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[4]

Mechanistic Rationale: The PTC catalyst (Q⁺X⁻) exchanges its counter-ion with the nucleophile (Nu⁻) in the aqueous or at the interface. The resulting lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase and reacts with the benzylic bromide. The catalyst is then regenerated by exchanging the leaving group (Br⁻) for another nucleophile.

G organic_phase Organic Phase aqueous_phase Aqueous Phase interface Interface substrate R-CH₂-Br product R-CH₂-Nu substrate->product catalyst_nu Q⁺Nu⁻ catalyst_nu->substrate Sₙ2 Reaction catalyst_br Q⁺Br⁻ catalyst_nu->catalyst_br catalyst_br->catalyst_nu Ion Exchange nucleophile M⁺Nu⁻ nucleophile->catalyst_nu caption Fig. 4: Simplified Phase-Transfer Catalysis Workflow.

Fig. 4: Simplified Phase-Transfer Catalysis Workflow.

Protocol 5: Phase-Transfer Catalyzed Etherification

This protocol provides a general method for the O-alkylation of a phenol with this compound under PTC conditions.

Materials:

  • This compound hydrobromide (or free base)

  • A phenol

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Sodium hydroxide (NaOH) solution (e.g., 30% w/w)

  • An organic solvent (e.g., toluene or dichloromethane)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equiv.), the organic solvent, and the phase-transfer catalyst (5-10 mol%).

  • Add the sodium hydroxide solution and stir vigorously to create an emulsion.

  • Add a solution of this compound (1.0-1.2 equiv.) in the organic solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileCatalystBaseSolventTemperature (°C)Yield (%)Reference
PhenolsTBABaq. NaOHToluene25-50HighGeneral PTC
AlcoholsTBAHSaq. KOHDichloromethane25Good-HighGeneral PTC
AminesTBABK₂CO₃Acetonitrile60Good-HighGeneral PTC

Conclusion

The activation of the C-Br bond in this compound opens a gateway to a vast chemical space. The choice of catalytic system—be it transition-metal cross-coupling, photoredox catalysis, or phase-transfer catalysis—provides chemists with a versatile toolkit to forge new bonds with precision and efficiency. The protocols outlined in this guide serve as a robust starting point for exploration and optimization. As with any catalytic system, careful consideration of the substrate scope, functional group tolerance, and reaction conditions is essential for achieving the desired synthetic outcomes.

References

  • Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox and transition metal catalysis.
  • Chowdhury, S., & Gevorgyan, V. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Organic letters, 14(24), 6174–6177.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with organic colorants. Chemical reviews, 113(7), 5322-5363.
  • A Comparative Guide to the Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine: Buchwald-Hartwig vs.
  • Hanumanthu, R., & Weaver, J. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • Struwe, J., Korvorapun, K., Zangarelli, A., & Ackermann, L. (2022). Photo‐Induced Ruthenium‐Catalyzed C− H Benzylations and Allylations at Room Temperature.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. Tetrahedron Letters, 45(37), 6959-6962.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5038.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). Organic Letters.
  • PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.
  • Halpern, M. (2003). Industrial Phase-Transfer Catalysis.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • The Buchwald–Hartwig Amination After 25 Years. (2019).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2019). RSC Advances, 9(21), 11738-11746.
  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926.
  • Suzuki Coupling - YouTube. (2020).
  • Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. (1985). Journal of the Chemical Society, Perkin Transactions 1, 229-234.
  • Organocatalytic approach to vinylic nucleophilic substitution. (2022). ChemRxiv.
  • Hopkinson, M. N., Tlahuext-Aca, A., & Glorius, F. (2016). Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Accounts of Chemical Research, 49(10), 2261–2272.
  • Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113.
  • Photoredox-Catalysed Regioselective Synthesis of C-4-Alkylated Pyridines with N -(Acyloxy)phthalimides. (2022). Organic & Biomolecular Chemistry, 20(9), 1969-1973.
  • Iridium-Catalyzed Asymmetric Allylic Benzylation with Photogenerated Hydroxy-o-Quinodimethanes. (2022).
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  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and improve the yield of this critical reaction. Here, we will delve into the common challenges encountered during the synthesis, provide scientifically-grounded solutions, and offer detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the free-radical bromination of 2,4-lutidine (4-methyl-2-methylpyridine) using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). This reaction, often referred to as the Wohl-Ziegler bromination, selectively targets the methyl group at the 4-position due to its benzylic-like reactivity.

Q2: Why is the methyl group at the 4-position preferentially brominated over the 2-position?

The preference for the 4-position is a result of greater radical stabilization. The pyridine ring can delocalize the radical intermediate formed at the 4-position more effectively than the radical at the 2-position. This increased stability of the 4-methyl radical intermediate leads to a lower activation energy for its formation and, consequently, a faster reaction rate at this site.

Q3: What are the main impurities or byproducts I should expect in this reaction?

The primary byproducts that can significantly reduce your yield and complicate purification are:

  • 2-(Bromomethyl)-4-methylpyridine: Formed by bromination at the less favored 2-position.

  • 2,4-Bis(bromomethyl)pyridine: A result of dibromination.

  • Unreacted 2,4-lutidine: The starting material.

  • Succinimide: The byproduct from NBS.

  • Ring-brominated species: Where bromine is added directly to the pyridine ring, though this is less common under radical conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions based on chemical principles.

Issue 1: Low Conversion of Starting Material (2,4-Lutidine)

If you observe a significant amount of unreacted 2,4-lutidine after the reaction, consider the following factors:

  • Insufficient Initiator: The radical initiator (BPO or AIBN) is crucial for initiating the reaction. Its concentration might be too low, or it may have decomposed due to improper storage.

    • Solution: Ensure the initiator is fresh and active. A typical catalytic amount is 1-5 mol% relative to the starting material. You can try a slightly higher catalyst loading, but be cautious as this can also lead to more side reactions.

  • Inadequate Reaction Temperature: The reaction requires a specific temperature to ensure the homolytic cleavage of the initiator and propagation of the radical chain reaction.

    • Solution: The optimal temperature depends on the solvent and initiator. For BPO in CCl₄ or chlorobenzene, a temperature of 75-85 °C is generally effective. AIBN requires a slightly lower temperature. Ensure your reaction is maintained at a consistent and appropriate temperature.

  • Presence of Radical Inhibitors: Contaminants in your reagents or solvent can quench the radical reaction.

    • Solution: Use high-purity, dry solvents and reagents. It is advisable to distill the solvent if its purity is questionable.

Issue 2: Formation of 2,4-Bis(bromomethyl)pyridine (Dibrominated Product)

The formation of the dibrominated product is a common issue that significantly impacts the yield of the desired mono-brominated product.

  • Stoichiometry of NBS: Using an excess of NBS is the most direct cause of dibromination.

    • Solution: Carefully control the stoichiometry. A slight excess of 2,4-lutidine (1.1 to 1.2 equivalents) relative to NBS (1.0 equivalent) can help to minimize dibromination by ensuring there is a higher probability of NBS reacting with the starting material rather than the mono-brominated product.

  • Reaction Time: Prolonged reaction times, especially after the complete consumption of the starting material, can favor the formation of the dibrominated byproduct.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or ¹H NMR. Quench the reaction as soon as the starting material is consumed or when the formation of the desired product is maximized.

Issue 3: Poor Selectivity (Formation of 2-(Bromomethyl)-4-methylpyridine)

While the 4-position is electronically favored, a lack of selectivity can still occur.

  • Reaction Conditions: High temperatures can sometimes reduce the selectivity of radical reactions.

    • Solution: Conduct the reaction at the lower end of the effective temperature range. This can help to favor the formation of the more stable 4-bromomethyl radical intermediate.

Experimental Workflow for Improved Yield

The following diagram illustrates a refined workflow designed to minimize common pitfalls and enhance the yield of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dry Reagents & Solvents setup_rxn Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) prep_reagents->setup_rxn add_reagents Charge Reactor with 2,4-Lutidine and Solvent (e.g., CCl₄) setup_rxn->add_reagents heat_rxn Heat to Reflux (75-85 °C) add_reagents->heat_rxn add_nbs_bpo Add NBS and BPO Portion-wise over Time heat_rxn->add_nbs_bpo monitor_rxn Monitor by TLC/GC add_nbs_bpo->monitor_rxn cool_rxn Cool to Room Temperature monitor_rxn->cool_rxn Reaction Complete filter_succinimide Filter Succinimide cool_rxn->filter_succinimide wash_organic Wash Organic Layer (e.g., with Na₂S₂O₃, NaHCO₃, Brine) filter_succinimide->wash_organic dry_organic Dry over Na₂SO₄ wash_organic->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify

Caption: Optimized workflow for the synthesis of this compound.

Data Summary: Impact of Stoichiometry on Product Distribution

The following table summarizes typical outcomes based on the stoichiometry of 2,4-lutidine to NBS.

2,4-Lutidine : NBS RatioExpected Yield of Mono-bromo ProductExpected Formation of Di-bromo Product
1 : 1.1Moderate to GoodHigh
1 : 1GoodModerate
1.1 : 1HighLow
1.2 : 1Very HighMinimal

Note: These are generalized trends, and actual results may vary based on specific reaction conditions.

Detailed Experimental Protocol

This protocol incorporates best practices for maximizing the yield and purity of this compound.

Materials:

  • 2,4-Lutidine (freshly distilled)

  • N-Bromosuccinimide (NBS) (recrystallized from water)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) (or an alternative solvent like chlorobenzene), dried

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

  • Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2,4-lutidine (1.1 eq.) and dry CCl₄.

  • Heating: Begin stirring and heat the mixture to reflux (approximately 77 °C for CCl₄).

  • Addition of NBS and BPO: In a separate container, mix NBS (1.0 eq.) and BPO (0.02 eq.). Add this mixture to the refluxing solution in small portions over 1-2 hours. This portion-wise addition helps to maintain a low concentration of bromine radicals and minimizes side reactions.

  • Monitoring: Monitor the progress of the reaction by TLC or GC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution (to neutralize any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature to avoid product degradation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Mechanism Overview

The following diagram illustrates the free-radical mechanism of the Wohl-Ziegler bromination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BPO BPO 2 PhCOO• 2 PhCOO• BPO->2 PhCOO• Δ 2 Ph• + 2 CO₂ 2 Ph• + 2 CO₂ 2 PhCOO•->2 Ph• + 2 CO₂ 2,4-LutidineBr• 2,4-LutidineBr• 4-Methyl-2-pyridyl RadicalHBr 4-Methyl-2-pyridyl RadicalHBr 2,4-LutidineBr•->4-Methyl-2-pyridyl RadicalHBr NBSHBr NBSHBr SuccinimideBr₂ SuccinimideBr₂ NBSHBr->SuccinimideBr₂ Br₂ Br₂ 2 Br• 2 Br• Br₂->2 Br• Initiator/Light 4-Methyl-2-pyridyl RadicalBr₂ 4-Methyl-2-pyridyl RadicalBr₂ ProductBr• ProductBr• 4-Methyl-2-pyridyl RadicalBr₂->ProductBr• Br•Br• Br•Br• Br•Br•->Br₂ RadicalRadical RadicalRadical Non-radical species Non-radical species RadicalRadical->Non-radical species

Caption: Free-radical mechanism of Wohl-Ziegler bromination.

By carefully controlling the reaction parameters as outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.

Technical Support Center: Troubleshooting Failed Alkylation Reactions with 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers utilizing 4-(bromomethyl)-2-methylpyridine in alkylation reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. My goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures and their solutions, empowering you to optimize your synthetic routes.

I. Understanding the Reagent: Key Characteristics of this compound

Before troubleshooting, a firm grasp of the reagent's properties is paramount. This compound is a versatile alkylating agent, but its reactivity is nuanced.

  • Electrophilicity: The bromomethyl group is the primary electrophilic site, readily participating in nucleophilic substitution reactions.[1]

  • Pyridine Ring Influence: The pyridine nitrogen is electron-withdrawing, which can influence the reactivity of the bromomethyl group.[2]

  • Stability: This reagent can be sensitive to moisture and light.[3] Degradation can occur, leading to the formation of impurities that may complicate your reaction. It is often supplied as a more stable hydrochloride salt for this reason.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your alkylation reactions, presented in a question-and-answer format.

Scenario 1: Low to No Product Formation

Question: I'm seeing little to no formation of my desired alkylated product. My starting materials are largely unreacted. What are the likely causes?

Answer: This is a common and frustrating issue. Let's break down the potential culprits, starting with the most fundamental.

1. Reagent Quality and Stability:

  • Have you confirmed the integrity of your this compound? As mentioned, this reagent can degrade. A color change, often to yellow or brown, is a visual indicator of potential degradation.[3] For sensitive reactions, it's advisable to use a fresh bottle or purify the reagent before use.

  • Storage Conditions: Ensure the reagent is stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent hydrolysis and oxidation.[3]

2. Reaction Conditions:

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate your nucleophile, leading to a slow or stalled reaction. Conversely, a base that is too strong can lead to side reactions.

  • Solvent Choice: The solvent must be appropriate for the reaction type. It should be anhydrous to prevent hydrolysis of the alkylating agent and should be able to dissolve all reactants.[3]

  • Temperature: Alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gentle increase in temperature might be necessary. However, excessive heat can promote side reactions and decomposition.

Troubleshooting Workflow for Low/No Product Formation:

Caption: Decision tree for troubleshooting low to no product yield.

Scenario 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a complex mixture of products, making purification a nightmare. What are the common side reactions and how can I suppress them?

Answer: The formation of multiple products often points to a lack of selectivity in the reaction. Here are the most common side reactions with this compound and strategies to mitigate them.

1. Over-Alkylation:

  • Problem: If your nucleophile has multiple reactive sites, you may see di- or even tri-alkylation. This is especially common with primary amines or other nucleophiles with multiple acidic protons.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the nucleophile relative to the this compound.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

    • Protecting Groups: If possible, use protecting groups to block other reactive sites on your nucleophile.

2. N- vs. O-Alkylation (for ambident nucleophiles):

  • Problem: Nucleophiles like pyridones can be alkylated on either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.[4][5][6]

  • Solution: The regioselectivity of these reactions is highly dependent on the reaction conditions.

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation, while polar protic solvents can favor O-alkylation.

    • Counter-ion Effects: The choice of base and the resulting counter-ion can influence the reaction outcome. For instance, using potassium bases often favors N-alkylation.

    • Temperature: Lower temperatures generally favor the thermodynamically more stable N-alkylated product.

3. Quaternization of the Pyridine Ring:

  • Problem: The pyridine nitrogen of your product can act as a nucleophile and react with another molecule of this compound, leading to the formation of a quaternary pyridinium salt.

  • Solution:

    • Control Stoichiometry: Use a slight excess of your primary nucleophile.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent this subsequent reaction.

Table 1: Solvent and Base Selection Guide for Controlling Selectivity

Nucleophile TypeDesired OutcomeRecommended BaseRecommended SolventRationale
Primary AmineMono-alkylationK₂CO₃, Et₃NAcetonitrile, THFWeaker bases minimize over-alkylation.
HydroxypyridineN-alkylationCs₂CO₃, t-BuOKDMF, DMSOPolar aprotic solvents and potassium or cesium bases favor N-alkylation.[4]
ThiolS-alkylationNaH, K₂CO₃THF, DMFThiols are generally soft nucleophiles and will readily undergo S-alkylation.
Scenario 3: Difficult Product Purification

Question: I've managed to form my product, but I'm having a very difficult time purifying it from the reaction mixture. What are some common purification challenges and how can I overcome them?

Answer: Purification can indeed be a significant hurdle. Here are some common issues and potential solutions.

  • Problem: Baseline Impurities in Starting Material: As discussed, your this compound may contain impurities. These can carry through the reaction and co-elute with your product.

  • Solution: Purify the Starting Material: If you suspect your starting material is impure, consider purifying it by column chromatography or recrystallization before use.

  • Problem: Product is a Salt: If your product is a pyridinium salt, it may be highly polar and difficult to extract or chromatograph on silica gel.

  • Solution: Ion-Exchange Chromatography: Consider using ion-exchange chromatography for the purification of ionic compounds.

  • Problem: Co-elution of Product and Byproducts: Over-alkylation products or other side products may have similar polarities to your desired product, making separation by standard column chromatography challenging.

  • Solution: Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A change in the polarity or the nature of the eluent can sometimes achieve separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

III. Frequently Asked Questions (FAQs)

Q1: Can I use this compound hydrochloride directly in my reaction?

A1: Yes, but you will need to use an additional equivalent of base to neutralize the HCl salt before the alkylation reaction can proceed. Failure to do so will result in no reaction, as your base will be consumed by the acid.

Q2: My this compound has turned dark. Can I still use it?

A2: A dark color is a strong indication of decomposition.[3] While it might still work for some less sensitive reactions, it is highly recommended to purify it (e.g., by running it through a short plug of silica gel) or use a fresh batch for optimal results and to avoid introducing unknown impurities into your reaction.

Q3: What is a good general-purpose base and solvent combination to start with for N-alkylation of an amine?

A3: A good starting point for the N-alkylation of a primary or secondary amine is to use potassium carbonate (K₂CO₃) as the base in acetonitrile (MeCN) or N,N-dimethylformamide (DMF) as the solvent. This combination is generally effective and minimizes many common side reactions.

Q4: How can I monitor the progress of my alkylation reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. You can also use liquid chromatography-mass spectrometry (LC-MS) for more detailed analysis to track the consumption of starting materials and the formation of your product and any byproducts.

IV. Experimental Protocols

General Procedure for N-Alkylation of a Primary Amine
  • To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • A solution of this compound (1.1 eq) in anhydrous acetonitrile is added dropwise.

  • The reaction mixture is heated to 60 °C and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Reaction Workflow Diagram:

Sources

Technical Support Center: Optimizing Reaction Temperature and Time for 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(bromomethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this critical synthetic transformation. Our focus is on providing scientifically sound, field-proven insights to help you achieve optimal yields and purity.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, makes it a versatile building block for the synthesis of a wide range of complex molecules, including anti-inflammatory and anti-cancer agents.[1] The most common synthetic route to this compound is the free-radical bromination of 2,4-dimethylpyridine (2,4-lutidine) using N-bromosuccinimide (NBS). This reaction, while straightforward in principle, requires careful optimization of temperature and time to maximize the yield of the desired monobrominated product and minimize the formation of di- and tri-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature for the free-radical bromination of 2,4-dimethylpyridine is a critical parameter that influences both the reaction rate and selectivity. Generally, the reaction is conducted at an elevated temperature to promote the homolytic cleavage of the radical initiator.[2]

  • Recommended Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent. For commonly used solvents like carbon tetrachloride (CCl₄) or benzene, this corresponds to a temperature range of 77-80 °C .

  • Rationale: Free radical bromination is favored by higher temperatures and non-polar solvents. These conditions promote the formation of the desired benzylic radical intermediate over competing ionic pathways.

Q2: How does reaction time affect the yield and purity of the product?

Reaction time is another crucial factor that must be carefully controlled to achieve a high yield of the monobrominated product.

  • Typical Reaction Time: The reaction is often complete within 3 to 10 hours .[3] However, it is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Consequences of Prolonged Reaction Time: Extending the reaction time unnecessarily can lead to the formation of di-brominated byproducts, such as 4-bromo-2-(bromomethyl)pyridine.[4] This not only reduces the yield of the desired product but also complicates the purification process.

Q3: What are the common side reactions, and how can they be minimized?

The primary side reaction of concern is over-bromination, leading to the formation of 4-(dibromomethyl)-2-methylpyridine and 4-(tribromomethyl)-2-methylpyridine.

Strategies to Minimize Side Reactions:

  • Stoichiometry: Use a stoichiometric amount of NBS. An excess of the brominating agent will significantly increase the likelihood of multiple brominations.[4]

  • Slow Addition of NBS: Adding NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, favoring monobromination.

  • Choice of Initiator: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common radical initiators.[2][5] The choice between them can sometimes influence selectivity, although both are widely used.[6]

  • Solvent Selection: While non-polar solvents like CCl₄ and benzene are traditional choices, dichloromethane and methyl formate have also been explored to improve selectivity by moderating reactivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Decomposition of the product. 3. Sub-optimal temperature.1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Avoid unnecessarily long reaction times and high temperatures. 3. Ensure the reaction is maintained at the reflux temperature of the solvent.
Presence of Significant Amounts of Di- and Tri-brominated Byproducts 1. Excess of NBS. 2. Prolonged reaction time.1. Use a stoichiometric amount of NBS. 2. Monitor the reaction closely and quench it once the starting material is consumed.
Formation of Ring-Brominated Byproducts 1. Presence of ionic conditions. 2. Low reaction temperature.1. Ensure the use of a non-polar solvent and a radical initiator. 2. Maintain the reaction at reflux to favor the free-radical pathway.
Difficulty in Removing Succinimide Byproduct Succinimide has some solubility in organic solvents.1. After quenching the reaction, perform multiple washes with water or a dilute basic solution (e.g., NaHCO₃) to remove the succinimide.[7] 2. If the product is stable, a wash with dilute NaOH can be effective.[8] 3. If succinimide persists, it can be removed by silica gel column chromatography.[7]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 2,4-Dimethylpyridine (2,4-Lutidine)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or Benzene (use with appropriate safety precautions)

  • Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylpyridine in CCl₄.

  • Initiator Addition: Add a catalytic amount of AIBN or BPO to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄).

  • NBS Addition: Once refluxing, add NBS portion-wise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS every hour.

  • Quenching: Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to room temperature. Quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the yellow color disappears.[7]

  • Work-up:

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to remove succinimide.

    • Wash with water and then with brine.[9]

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[9]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Workflow for Optimizing Reaction Conditions

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

ParameterRecommended Range/ValueRationale
Temperature Reflux (e.g., 77-80 °C in CCl₄)Favors free-radical pathway and ensures sufficient initiation rate.
Time 3-10 hours (monitor progress)Sufficient time for completion while minimizing over-bromination.[3]
Solvent Non-polar (e.g., CCl₄, Benzene)Promotes free-radical mechanism over ionic side reactions.
Initiator AIBN or BPO (catalytic amount)Provides a source of free radicals to initiate the reaction.[2][5]
NBS Stoichiometry 1.0 equivalentMinimizes the formation of di- and tri-brominated byproducts.[4]

Concluding Remarks

The successful synthesis of this compound hinges on the careful control of reaction temperature and time. By adhering to the principles of free-radical chemistry and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate. For further assistance, please do not hesitate to contact our technical support team.

References

  • Regioselectivity in free radical bromination of unsymmetrical dimethyl
  • Improving the stability of 4-Bromo-2-methylpyridine in solution. BenchChem.
  • 4-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • work-up procedure to remove unreacted NBS
  • Ulrich, G., Bedel, S., Picard, C., & Tisne`s, P. (2002). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Tetrahedron Letters, 43(10), 1877-1879.
  • The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • What is the synthesis process of 4-Bromo-2-methylpyridine?. Guidechem.
  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. TCI Chemicals.
  • An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. BenchChem.
  • 4-BroMoMethyl-2,6-diMethyl-pyridine synthesis. ChemicalBook.
  • Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. BenchChem.
  • N-BromoSuccinimide (NBS) reaction.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Best reagent to quench excess NBS?. Reddit.
  • An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applic
  • The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the difference between peroxides and AIBN as free radical initi

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Technical Support Center: Navigating the Scale-Up of 4-(Bromomethyl)-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Bromomethyl)-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the scale-up of this critical chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis, ensuring safety, efficiency, and high purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield upon scaling up the radical bromination of 2,4-lutidine. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield during scale-up is a common challenge and can often be attributed to several factors that are less pronounced at the lab scale.

  • Inadequate Mixing and Mass Transfer: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration. This can promote side reactions and decomposition of the product.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency. For heterogeneous reactions involving N-Bromosuccinimide (NBS), consider a slurry-friendly agitation setup.

  • Poor Temperature Control: The radical bromination of 2,4-lutidine is an exothermic process. Inadequate heat dissipation in a larger reactor can lead to a temperature increase, favoring the formation of byproducts and potentially leading to a dangerous thermal runaway.

    • Solution: Implement a robust cooling system for your reactor. This may involve using a jacketed reactor with a circulating coolant or internal cooling coils. A controlled, slow addition of the brominating agent is crucial to manage the rate of heat generation.

  • Suboptimal Initiation: Radical reactions require proper initiation. On a larger scale, ensuring uniform initiation throughout the reaction mass can be challenging.

    • Solution: If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fully dissolved and dispersed before the reaction temperature is reached. For photochemical initiation, the light source and reactor geometry must be optimized for efficient and uniform irradiation of the reaction mixture, which can be difficult in large, opaque reactors. Continuous flow reactors can be an effective solution for photochemical reactions at scale.[1][2]

Problem 2: High Levels of Impurities, Particularly Dibrominated and Tribrominated Byproducts

Question: Our final product is contaminated with significant amounts of 2,4-bis(bromomethyl)pyridine and 2,4,6-tris(bromomethyl)pyridine. How can we improve the selectivity of the monobromination?

Answer:

The formation of poly-brominated species is a primary challenge in this synthesis, arising from the reactivity of the desired monobrominated product.

  • Incorrect Stoichiometry: An excess of the brominating agent is a direct cause of over-bromination.

    • Solution: Carefully control the stoichiometry of your brominating agent (e.g., NBS or Br₂). On a larger scale, this means precise weighing and controlled addition. It is often beneficial to use a slight excess of the 2,4-lutidine to ensure the complete consumption of the brominating agent.

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate, but can also decrease selectivity, leading to more poly-brominated byproducts.

    • Solution: Maintain a consistent and controlled reaction temperature. The optimal temperature will depend on the specific solvent and initiator used, but generally, lower temperatures favor monobromination.

  • Regioselectivity Issues: The electronic properties of the pyridine ring influence the reactivity of the methyl groups. The methyl group at the 4-position is more activated towards radical bromination than the 2-position due to the electron-withdrawing nature of the nitrogen atom.

    • Solution: While inherent regioselectivity favors bromination at the 4-position, optimizing reaction conditions as described above will minimize bromination at the 2-position and subsequent poly-bromination.

Problem 3: Difficulties in Product Isolation and Purification

Question: We are struggling to isolate a pure product on a larger scale. Column chromatography is not practical for our batch size. What are alternative purification strategies?

Answer:

Purification is a critical step, and methods that are feasible at the lab scale may not be viable for large-scale production.

  • Crystallization/Recrystallization: If your this compound product is a solid, crystallization is an excellent method for purification at scale.[3]

    • Solution: Conduct solubility studies to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off. The hydrobromide or hydrochloride salt of the product may have different crystallization properties that can be exploited for purification.[4]

  • Washing/Trituration: This technique is useful for removing soluble impurities from a solid product.[5]

    • Solution: Suspend the crude solid product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Stirring the slurry for a period of time will "wash" the impurities into the solvent, after which the purified solid can be isolated by filtration.

  • Extraction: A well-designed aqueous workup can remove many impurities.

    • Solution: After quenching the reaction, perform a series of aqueous washes. A basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts. This is followed by washing with water and then brine to remove water-soluble impurities and residual water from the organic layer.[5]

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for scale-up: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

A1: The choice between NBS and Br₂ for scale-up involves a trade-off between safety, handling, and cost.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Handling & Safety Crystalline solid, easier and safer to handle.[1][6]Corrosive, volatile liquid with toxic fumes, requiring specialized handling procedures.[7][8][9]
Selectivity Generally more selective for allylic and benzylic bromination, can reduce the formation of byproducts.Highly reactive, may lead to more side reactions if not controlled carefully.
Byproducts Produces succinimide, which is water-soluble and can be removed during aqueous workup.Produces HBr, which can be corrosive and may need to be neutralized.
Cost More expensive than molecular bromine.Less expensive, making it more attractive for large-scale industrial production.

Recommendation for Scale-Up: While NBS is often preferred in a laboratory setting due to its ease of handling and higher selectivity, the lower cost of molecular bromine makes it a more common choice for industrial-scale synthesis. However, the use of Br₂ necessitates robust engineering controls and safety protocols to manage its hazardous nature.[10][11]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Runaway Potential: The bromination reaction is exothermic and can lead to a thermal runaway if not properly controlled.[12][13] A thorough thermal hazard assessment is essential before scaling up.

  • Handling of Hazardous Materials: Both the brominating agents and the product can be hazardous. Ensure all personnel are trained on the specific hazards and are provided with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and respiratory protection.[7][9]

  • Emergency Preparedness: Have emergency procedures in place for spills, fires, and unexpected reactions. This includes access to safety showers, eyewash stations, and appropriate spill neutralization agents.[10][11]

  • Reactor and Equipment Integrity: Ensure that the reactor and all associated equipment are made of materials compatible with the corrosive nature of the reagents and byproducts.

Q3: How can we effectively monitor the progress of the reaction at a larger scale?

A3: Real-time reaction monitoring is crucial for process control and safety.

  • In-process Controls (IPCs): Regularly take samples from the reactor (using a safe sampling procedure) and analyze them.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for quantifying the consumption of starting material and the formation of the product and byproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile components in the reaction mixture, including the desired product and any isomeric or poly-brominated impurities.[14][15]

  • Process Analytical Technology (PAT): For more advanced manufacturing, consider implementing PAT tools such as in-situ infrared (IR) or Raman spectroscopy to monitor the reaction in real-time without the need for sampling.

Q4: What is the role of the solvent in the scale-up of this reaction?

A4: The solvent plays a critical role in reaction performance, safety, and process economics.

  • Reaction Performance: The solvent can influence the solubility of reagents, reaction kinetics, and selectivity. Non-polar solvents like carbon tetrachloride or benzene are traditionally used for radical brominations but are being phased out due to toxicity. Greener alternatives like acetonitrile are now more common.[2]

  • Safety: The flammability and toxicity of the solvent are major safety considerations. Choose a solvent with a high flash point and low toxicity where possible.

  • Process Economics: At scale, the cost of the solvent and the ease of its recovery and recycling are important economic factors.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with 2,4-Lutidine and Solvent initiator Add Radical Initiator (e.g., AIBN) start->initiator heat Heat to Reaction Temperature initiator->heat addition Controlled Addition of Brominating Agent (e.g., NBS) heat->addition monitoring Monitor Reaction Progress (IPC via HPLC/GC) addition->monitoring cool Cool Reaction Mixture monitoring->cool quench Quench Excess Reagents cool->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Crystallization/Washing) concentrate->purify end Dry Final Product purify->end

Caption: A generalized workflow for the scale-up synthesis of this compound.

Byproduct Formation Pathway

byproduct_formation SM 2,4-Lutidine DP This compound (Desired Product) SM->DP + Br• BP2 2-(Bromomethyl)-4-methylpyridine (Isomeric Byproduct) SM->BP2 + Br• BP1 2,4-bis(Bromomethyl)pyridine (Dibrominated Byproduct) DP->BP1 + Br•

Caption: Simplified reaction pathway showing the formation of the desired product and major byproducts.

References

  • Archean Chemical Industries. (2022-01-14).
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Benchchem. Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • Cantillo, D., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry, 22(1), 134-138.
  • Interscan Corporation. (2024-08-19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Slideshare. Bromine handling and safety.
  • Carl ROTH.
  • Dolly Corporation. (2025-10-20).
  • Benchchem. A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide for the Synthesis of 4-(2-Bromomethylphenyl)benz.
  • El-Eswed, B., & Al-Momani, I. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(42), 5776-5779.
  • Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(21), 10841-10848.
  • ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide synthesis.
  • Professor Dave Explains. (2020-11-20).
  • Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Benchchem.
  • Benchchem. Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
  • Master Organic Chemistry. (2011-06-10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Benchchem.
  • ChemicalBook. 4-Bromo-2-methylpyridine synthesis.
  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • ChemicalBook. 4-BroMoMethyl-2,6-diMethyl-pyridine synthesis.
  • Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Google Patents. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl.
  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Journal of the American Chemical Society. Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine.
  • AIR Unimi. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)
  • BYJU'S.
  • Chemistry LibreTexts. (2023-10-13). 5.
  • ResearchGate. (PDF)
  • YouTube. (2018-01-21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice).
  • Sandia National Laboratories.
  • ResearchGate.
  • ResearchGate. (PDF)
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Technical Support Center: Stabilizing 4-(Bromomethyl)-2-methylpyridine During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this highly reactive, yet synthetically valuable, building block. By understanding the causality behind its decomposition, you can implement field-proven strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and handling of this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: The high reactivity of this compound stems from two key structural features: the highly electrophilic benzylic-type bromide and the nucleophilic pyridine nitrogen. This duality leads to several primary decomposition pathways:

  • Self-Alkylation (Polymerization): This is the most significant and common decomposition route. The nucleophilic nitrogen of one molecule attacks the electrophilic bromomethyl group of another. This chain reaction forms a dark, often insoluble, polymeric pyridinium salt.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis in the presence of water, leading to the formation of (2-methylpyridin-4-yl)methanol. This is accelerated under neutral to basic conditions.

  • Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, particularly if exposed to air and certain reaction conditions.[1]

Q2: Why is this compound often supplied as a hydrobromide salt?

A2: this compound is frequently supplied as its hydrobromide (HBr) salt to enhance stability. In this form, the pyridine nitrogen is protonated, forming a pyridinium ion. This protonation effectively "protects" the nitrogen, rendering it non-nucleophilic and thus preventing the self-alkylation pathway.[2][3][4] The salt is a more stable, crystalline solid that is easier to handle and store long-term compared to the free base, which is a highly reactive oil.

Q3: What are the optimal storage and handling conditions?

A3: Proper storage is critical to preserving the integrity of the compound.

ParameterRecommendationRationale
Form Store as the hydrobromide salt whenever possible.[2][3][4]Prevents self-alkylation and degradation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[2][4]Minimizes exposure to moisture (hydrolysis) and oxygen (oxidation).
Temperature Keep in a cool, dry place. Refrigeration is recommended.Slows the rate of all potential decomposition reactions.
Light Store in an amber vial or protect from direct sunlight.[5]Prevents potential photodecomposition.
Handling Always handle in a well-ventilated chemical fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5]The compound is a lachrymator and causes severe skin and eye irritation.[3][5]
Q4: My free base of this compound has turned dark brown/black. Can I still use it?

A4: A dark coloration is a definitive sign of decomposition, primarily due to the formation of polymeric pyridinium salts from self-alkylation. While minor discoloration might be tolerated in robust, high-yield reactions, it is strongly advised not to use significantly darkened material. The presence of these impurities will lower the effective concentration of your reagent, introduce non-stoichiometric variables, and complicate purification. Purification of the free base is challenging; it is often better to acquire fresh material or prepare the free base from the HBr salt immediately before use.

Troubleshooting Guide for Reactions

This section provides solutions to specific problems encountered during reactions involving this compound.

Issue 1: My reaction mixture turns dark brown or black immediately after adding the free base.
  • Possible Cause: Rapid self-alkylation/polymerization of the free base. The free base is highly unstable once liberated from its salt form.

  • Solution 1: In-Situ Liberation of the Free Base: Do not isolate the free base. Instead, generate it in the reaction vessel right before it is consumed.

    • Protocol: Suspend the this compound HBr salt in your anhydrous reaction solvent. Add your primary nucleophile. Then, slowly add a non-nucleophilic base (e.g., DIPEA, anhydrous K₂CO₃, or Cs₂CO₃) at a controlled temperature (e.g., 0 °C). The base will liberate the free base, which should then be consumed by your nucleophile of choice in a competitive and faster reaction.

  • Solution 2: Use a Hindered Base: If a base is required for your reaction, select a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). These are less likely to act as nucleophiles toward the bromomethyl group.

  • Solution 3: Dilute Conditions: Running the reaction at high dilution can kinetically disfavor the bimolecular self-alkylation reaction in favor of the desired intramolecular or intermolecular reaction with your substrate.[7]

Issue 2: Low yield in a nucleophilic substitution reaction.
  • Possible Cause 1: Decomposition of the starting material before it can react (see Issue 1).

  • Possible Cause 2: The liberated HBr is quenching the reaction. As the substitution reaction proceeds, HBr is formed as a byproduct. This can protonate your nucleophile or the pyridine nitrogen of your product, deactivating them.

    • Solution: Include a stoichiometric amount of a non-nucleophilic base or a slight excess of a carbonate base (e.g., 1.1 to 1.5 equivalents of K₂CO₃ or Cs₂CO₃) to act as an acid scavenger.[8]

  • Possible Cause 3: Incorrect solvent choice.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. Avoid protic solvents like methanol or ethanol unless they are the intended nucleophile, as they can compete in the reaction.[7] Ensure all solvents are anhydrous to prevent hydrolysis.

Issue 3: Formation of (2-methylpyridin-4-yl)methanol as a major byproduct.
  • Possible Cause: Hydrolysis of the bromomethyl group.

  • Solution 1: Rigorous Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere.

  • Solution 2: Control Basicity: If using an aqueous base (e.g., NaOH, KOH), hydrolysis will be a significant competing pathway. If possible, switch to an anhydrous base (e.g., NaH, K₂CO₃) in an aprotic solvent. If an aqueous workup is necessary, perform it at low temperatures and process the reaction quickly.

Visualization of Key Concepts

To better illustrate the challenges and solutions, the following diagrams outline the decomposition pathways and a recommended experimental workflow.

Decomposition Pathways of this compound Free Base cluster_legend Legend A This compound (Free Base) B Self-Alkylation / Polymerization A->B Reaction with another molecule of free base D Hydrolysis A->D Reaction with H₂O C Dark, Insoluble Pyridinium Polymer B->C E (2-methylpyridin-4-yl)methanol D->E Major Pathway Major Pathway Side Reaction Side Reaction

Caption: Primary decomposition pathways for the free base form.

Troubleshooting Workflow for Reactions Start Reaction Setup Check1 Is the reaction turning dark or forming precipitate? Start->Check1 Sol1 Use HBr salt. Generate free base in-situ with a non-nucleophilic base. Check1->Sol1 Yes Check2 Is the yield low? Check1->Check2 No Sol1->Check2 Sol2 Add an acid scavenger (e.g., K₂CO₃). Ensure anhydrous conditions. Check solvent polarity. Check2->Sol2 Yes Check3 Is the alcohol byproduct forming? Check2->Check3 No Sol2->Check3 Sol3 Use rigorously anhydrous solvents. Avoid aqueous bases during reaction. Check3->Sol3 Yes End Successful Reaction Check3->End No Sol3->End

Caption: Decision tree for troubleshooting common reaction issues.

Experimental Protocol: General Procedure for Nucleophilic Substitution Minimizing Decomposition

This protocol details the in-situ generation of the free base for a typical substitution reaction with a generic nucleophile (Nu-H).

Materials:

  • This compound hydrobromide

  • Nucleophile (Nu-H)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous DMF

  • Anhydrous Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound hydrobromide (1.0 eq), your nucleophile (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve the desired concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the suspension at room temperature (or gentle heating if required) and monitor the reaction progress by TLC or LC-MS. The reaction should be complete when the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then brine (1x). The brine wash helps to remove residual water and DMF from the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as required.

By adhering to these principles and protocols, you can effectively mitigate the decomposition of this compound, leading to higher yields, improved purity, and more reliable synthetic outcomes.

References
  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Bromomethyl)pyridine hydrobromide (Canadian). [Link]

  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
  • BenchChem. (n.d.). Workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine.
  • MedChemExpress. (n.d.). 4-Bromo-2-methylpyridine (4-Bromo-2-picoline) | Biochemical Reagent.
  • Semenova, et al. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.
  • EvitaChem. (n.d.). Buy 4-Bromo-2-methylpyridine hydrobromide.
  • BenchChem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • LibreTexts. (2023). 6.2: Synthesis and Stability. [Link]

  • Siodłak, et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC - NIH. [Link]

  • MySkinRecipes. (n.d.). This compound hydrobromide. [Link]

  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. [Link]

  • ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. [Link]

Sources

Technical Support Center: Managing 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this versatile reagent. Given its reactivity, particularly its sensitivity to moisture, proper management is crucial for experimental success and reproducibility. This center is structured to address common challenges through detailed FAQs and troubleshooting guides, grounded in scientific principles and practical laboratory experience.

I. Understanding the Reagent: Core Chemical Properties

This compound is a substituted pyridine that serves as a valuable building block in organic synthesis. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-methylpyridin-4-yl)methyl moiety into a target molecule. However, this reactivity also makes the compound susceptible to degradation, primarily through hydrolysis.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

PropertyThis compound (Free Base - Predicted)This compound Hydrobromide
Molecular Formula C₇H₈BrNC₇H₉Br₂N
Molecular Weight 186.05 g/mol 266.96 g/mol
Appearance Colorless to light yellow liquidWhite to off-white powder[1]
Key Hazard Moisture sensitiveMoisture sensitive [2]

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability, storage, and handling of this compound.

Q1: How should I properly store this compound and its hydrobromide salt?

A1: Proper storage is critical to maintain the integrity of the reagent. Both the free base and the hydrobromide salt are moisture-sensitive.[2] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. For long-term storage, a cool, dry, and dark place is advised, with some suppliers recommending refrigeration (2-8°C).[3]

Q2: My container of this compound hydrobromide has turned from a white powder to a yellowish, sticky solid. What has happened?

A2: A change in color and consistency, such as from a white powder to a yellow or brownish and clumpy or sticky solid, is a strong indicator of degradation.[3] This is most likely due to exposure to atmospheric moisture, leading to hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 4-(Hydroxymethyl)-2-methylpyridine. The presence of liberated hydrogen bromide (HBr) can also contribute to the discoloration and change in physical properties.

Q3: What is the primary degradation pathway for this compound in the presence of moisture?

A3: The primary degradation pathway is the hydrolysis of the benzylic bromide. The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic attack by water, resulting in the formation of 4-(Hydroxymethyl)-2-methylpyridine and hydrogen bromide.

Hydrolysis reagent This compound product 4-(Hydroxymethyl)-2-methylpyridine reagent->product Hydrolysis hbr HBr reagent->hbr Hydrolysis water H₂O (Moisture)

Caption: Hydrolysis of this compound.

Q4: Can I still use this compound that has started to discolor?

A4: Using a visibly degraded reagent is not recommended, as the presence of the 4-(Hydroxymethyl)-2-methylpyridine impurity can significantly impact your reaction. The impurity will lower the effective concentration of your starting material, leading to incomplete reactions and lower yields. Furthermore, the hydroxyl group of the impurity can act as a competing nucleophile in some reactions, leading to unwanted side products. For best results, use a fresh, properly stored reagent.

III. Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving common problems encountered when using this compound in your experiments.

Problem 1: Consistently low or no yield in my nucleophilic substitution reaction.

  • Possible Cause 1: Degraded Reagent

    • Explanation: As discussed, moisture exposure leads to the formation of 4-(Hydroxymethyl)-2-methylpyridine. This hydrolyzed impurity is unreactive in nucleophilic substitution reactions where the bromide is the leaving group, thus reducing the amount of active reagent available for your reaction.

    • Troubleshooting Steps:

      • Visually Inspect the Reagent: Check for the signs of degradation mentioned in the FAQs (discoloration, stickiness).

      • Perform a Quality Check: If you have access to analytical instrumentation, obtain a quick ¹H NMR spectrum of the starting material. The presence of a new singlet around 4.6-4.8 ppm (characteristic of the -CH₂OH protons) alongside the expected singlet for the -CH₂Br protons (typically around 4.4-4.5 ppm) indicates hydrolysis.

      • Use a Fresh Batch: If degradation is suspected or confirmed, use a fresh, unopened container of the reagent.

  • Possible Cause 2: Inadequate Reaction Conditions

    • Explanation: Benzylic bromides, while reactive, may require specific conditions to achieve high conversion.[4] Factors such as the choice of base, solvent, and temperature are crucial.

    • Troubleshooting Steps:

      • Base Selection: Ensure the base used is strong enough to deprotonate your nucleophile but not so strong as to cause elimination or other side reactions. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic base like triethylamine or diisopropylethylamine is often used.

      • Solvent Choice: Use anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile to facilitate the Sₙ2 reaction.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.

      • Temperature Optimization: While many reactions with benzylic bromides proceed at room temperature, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Problem 2: Formation of multiple unexpected side products.

  • Possible Cause 1: Competing Reaction from Hydrolyzed Impurity

    • Explanation: If your reaction involves a highly reactive electrophile, the hydroxyl group of the 4-(Hydroxymethyl)-2-methylpyridine impurity could act as a nucleophile, leading to an undesired ether or ester side product.

    • Troubleshooting Steps:

      • Confirm Reagent Purity: As in the previous problem, verify the purity of your this compound.

      • Analyze Side Products: If possible, isolate and characterize the side products. The presence of a moiety derived from 4-(Hydroxymethyl)-2-methylpyridine would confirm this as the issue.

  • Possible Cause 2: Over-alkylation or Self-reaction

    • Explanation: If your nucleophile is a primary or secondary amine, the product of the initial substitution may still be nucleophilic and can react with another molecule of this compound, leading to a di-substituted product.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Use an excess of the nucleophile to favor the mono-substituted product.

      • Slow Addition: Add the this compound slowly to the solution of the nucleophile to maintain a low concentration of the electrophile and minimize over-reaction.

Troubleshooting Start Low Yield or Side Products CheckReagent Inspect Reagent for Degradation Start->CheckReagent Degraded Degraded? (Yellow, Sticky) CheckReagent->Degraded UseFresh Use Fresh Reagent Degraded->UseFresh Yes CheckConditions Review Reaction Conditions (Base, Solvent, Temp) Degraded->CheckConditions No Success Problem Solved UseFresh->Success AnalyzeSideProducts Analyze Side Products by LC-MS or NMR CheckConditions->AnalyzeSideProducts Optimize Optimize Conditions Optimize->Success ImpurityReaction Impurity Reacting? AnalyzeSideProducts->ImpurityReaction ImpurityReaction->UseFresh Yes Overalkylation Over-alkylation? ImpurityReaction->Overalkylation No Overalkylation->Optimize No AdjustStoichiometry Adjust Stoichiometry / Slow Addition Overalkylation->AdjustStoichiometry Yes AdjustStoichiometry->Success

Caption: Troubleshooting workflow for reactions.

IV. Best Practices and Protocols

Adherence to best practices is essential for obtaining reliable and reproducible results with this compound.

Protocol 1: Handling and Dispensing
  • Inert Atmosphere: Whenever possible, handle the reagent in a glovebox or under a stream of inert gas (nitrogen or argon).

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, either by flame-drying or oven-drying.

  • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system).

  • Quick Dispensing: Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container promptly.

  • Aliquotting: For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.

Protocol 2: Quality Control by ¹H NMR

A quick ¹H NMR analysis can confirm the integrity of your reagent before use.

  • Sample Preparation: Dissolve 5-10 mg of the this compound hydrobromide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Expected Peaks for Pure Compound:

      • A singlet for the methyl protons (~2.5 ppm).

      • A singlet for the bromomethyl protons (~4.5 ppm).

      • Signals for the aromatic protons in the aromatic region.

    • Indication of Hydrolysis:

      • The appearance of a new singlet around 4.6-4.8 ppm corresponding to the hydroxymethyl (-CH₂OH) protons.

      • A decrease in the integration of the bromomethyl peak relative to the methyl or aromatic protons.

By integrating these practices and troubleshooting guides into your workflow, you can effectively manage the challenges associated with the moisture sensitivity of this compound and ensure the success of your synthetic endeavors.

V. References

  • Benchchem. (n.d.). Improving the stability of 4-Bromo-2-methylpyridine in solution. Retrieved from the provided search results.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine. Retrieved from the provided search results.

  • TCI Chemicals. (2025, February 26). SAFETY DATA SHEET: 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from the provided search results.

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. Retrieved from the provided search results.

  • ResearchGate. (n.d.). Figure S1. 1H NMR spectrum of 4-(bromomethyl)-4′-methyl-2,2′-bipyridine (1). Retrieved from the provided search results.

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from the provided search results.

  • Benchchem. (n.d.). The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. Retrieved from the provided search results.

  • National Institutes of Health. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from the provided search results.

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from the provided search results.

  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from the provided search results.

  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Retrieved from the provided search results.

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • PubMed. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(bromomethyl)pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Retrieved from [Link]

  • Biosynth. (n.d.). This compound hydrobromide. Retrieved from the provided search results.

  • ResearchGate. (2017, February 10). (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts from 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(bromomethyl)-2-methylpyridine in their synthetic workflows. This versatile reagent, while effective, can participate in a number of side reactions leading to unexpected byproducts that may complicate reaction workups, purification, and ultimately impact yield and purity of the target molecule. This guide provides troubleshooting advice and detailed characterization protocols in a question-and-answer format to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity of this compound

Q1: My reaction with this compound is giving a complex mixture of products. What are the most likely side reactions?

A1: this compound has two primary sites of reactivity: the highly reactive bromomethyl group, which is an excellent electrophile for SN2 reactions, and the pyridine nitrogen, which is nucleophilic. The interplay between these functionalities, along with the reaction conditions, can lead to several unexpected byproducts. The most common side reactions include:

  • Self-Quaternization and Dimerization: The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic bromomethyl group of another, leading to the formation of a pyridinium salt dimer. This process can continue to form oligomers or polymers, especially at higher concentrations and temperatures.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, particularly in the presence of water or other protic solvents, to form 4-(hydroxymethyl)-2-methylpyridine.

  • Reaction with Solvent or Base: Nucleophilic solvents (e.g., alcohols, amines) or bases used in the reaction can compete with your intended nucleophile and react with the bromomethyl group.

  • Over-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, it can be alkylated a second time by this compound.

Q2: I observe a new, highly polar spot on my TLC that doesn't correspond to my starting material or desired product. What could it be?

A2: A highly polar, immobile spot on a normal-phase TLC is often indicative of a salt. In the context of reactions with this compound, this is very likely a pyridinium salt. This could be the self-quaternized dimer or a salt formed by the reaction of the starting material with your nucleophile at the pyridine nitrogen instead of the bromomethyl carbon.

Q3: My mass spectrometry results show a peak that is roughly double the mass of my starting material. What does this suggest?

A3: A peak at approximately twice the mass of this compound (or its derivatives) is strong evidence for dimerization. As mentioned in Q1, self-quaternization is a common pathway for the formation of such dimers.

Part 2: Troubleshooting Guides - Identification and Characterization of Unexpected Byproducts

This section provides a structured approach to identifying and characterizing common unexpected byproducts.

Issue 1: Suspected Self-Quaternization Dimer

Symptoms:

  • Formation of a white or off-white precipitate during the reaction.

  • A highly polar spot on TLC that stains with Dragendorff reagent.

  • A mass spectrum with a prominent ion corresponding to the dimer.

Workflow for Characterization:

A Isolate the Precipitate B Dissolve in a Polar Solvent (e.g., D2O, DMSO-d6) A->B C Acquire 1H NMR B->C D Acquire 13C NMR B->D E Acquire High-Resolution Mass Spectrometry (HRMS) B->E F Confirm Dimer Structure C->F D->F E->F

Caption: Workflow for the characterization of a suspected self-quaternization dimer.

Step-by-Step Protocol:

  • Isolation: Isolate the precipitate by filtration and wash with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any non-polar impurities.

  • Solubility Test: Test the solubility of the isolated solid in various NMR solvents. Pyridinium salts are typically soluble in polar solvents like D₂O, DMSO-d₆, or MeOD.

  • NMR Spectroscopy:

    • ¹H NMR: In the ¹H NMR spectrum, expect to see a downfield shift of the pyridine ring protons compared to the starting material due to the positive charge on the nitrogen. The methylene protons of the bridging CH₂ group will likely appear as a singlet in the range of 5.5-6.0 ppm. The methyl protons will also be shifted downfield.

    • ¹³C NMR: The carbon atoms of the pyridine ring, especially those adjacent to the nitrogen, will show a significant downfield shift.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) using a soft ionization technique like ESI. The expected m/z for the cationic dimer (C₁₄H₁₅BrN₂⁺) is approximately 290.04.

Data Interpretation:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
This compound ~8.5 (d), ~7.3 (s), ~7.2 (d), ~4.5 (s), ~2.5 (s)~160, ~150, ~145, ~125, ~123, ~32, ~24~172/174 (M+H)⁺
Suspected Dimer (in DMSO-d₆) ~9.0 (d), ~8.0 (s), ~7.8 (d), ~5.8 (s), ~2.8 (s)~162, ~155, ~148, ~130, ~128, ~60, ~22~290 (M)⁺
Issue 2: Suspected Hydrolysis Product - 4-(Hydroxymethyl)-2-methylpyridine

Symptoms:

  • A more polar spot on TLC compared to the starting material, but less polar than the dimer.

  • A peak in the mass spectrum corresponding to the loss of Br and addition of OH.

Workflow for Characterization:

A Isolate the Byproduct (e.g., Column Chromatography) B Acquire 1H NMR A->B C Acquire 13C NMR A->C D Acquire Mass Spectrometry A->D E Confirm Hydrolysis Product B->E C->E D->E

Caption: Workflow for the characterization of the hydrolysis byproduct.

Step-by-Step Protocol:

  • Isolation: The hydrolysis product can typically be separated from the starting material and desired product using silica gel column chromatography with a polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • NMR Spectroscopy:

    • ¹H NMR: The most significant change will be the disappearance of the bromomethyl singlet (around 4.5 ppm) and the appearance of a new singlet for the hydroxymethyl group (CH₂OH) around 4.6-4.8 ppm. A broad singlet corresponding to the hydroxyl proton will also be present, which can be exchanged with D₂O.

    • ¹³C NMR: The carbon of the CH₂OH group will appear around 60-65 ppm, shifted upfield from the CH₂Br carbon.

  • Mass Spectrometry:

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-(hydroxymethyl)-2-methylpyridine (C₇H₉NO), with an expected m/z of 124 (M+H)⁺.

Data Interpretation:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
This compound ~8.5 (d), ~7.3 (s), ~7.2 (d), ~4.5 (s), ~2.5 (s)~160, ~150, ~145, ~125, ~123, ~32, ~24~172/174 (M+H)⁺
4-(Hydroxymethyl)-2-methylpyridine ~8.4 (d), ~7.2 (s), ~7.1 (d), ~4.7 (s), ~5.0 (br s, OH), ~2.4 (s)~160, ~158, ~148, ~121, ~119, ~63, ~24~124 (M+H)⁺
Issue 3: Suspected Over-alkylation or N-alkylation of Nucleophile

Symptoms:

  • Multiple products are observed, often with similar polarities.

  • Mass spectral data indicates the addition of more than one unit of the 2-methyl-4-pyridylmethyl group to the nucleophile.

  • NMR spectra show multiple sets of signals for the 2-methyl-4-pyridylmethyl moiety.

Troubleshooting Approach:

This issue is highly substrate-dependent. A thorough analysis of 2D NMR data (COSY, HSQC, HMBC) is often required to elucidate the exact structure of the over-alkylated or N-alkylated byproducts.

Key Diagnostic Features in NMR:

  • ¹H-¹H COSY: Can help establish the connectivity of protons within the pyridine ring and the nucleophile.

  • ¹H-¹³C HSQC: Correlates protons with their directly attached carbons.

  • ¹H-¹³C HMBC: Provides information about long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining where the 2-methyl-4-pyridylmethyl group has attached to the nucleophile.

General Recommendations to Minimize Byproduct Formation:

  • Control Stoichiometry: Use a slight excess of the nucleophile to minimize over-alkylation.

  • Slow Addition: Add the this compound solution slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid its reaction with the starting material.

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure reaction at the desired position.

References

  • Reactivity of Pyridine Derivatives: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • NMR Spectroscopy of Pyridinium Salts: Katritzky, A. R., & Lagowski, J. M. (2012). Chemistry of the Heterocyclic N-Oxides. Elsevier. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Porter, Q. N. (2008). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [Link]

  • Troubleshooting Organic Reactions: Anderson, N. G. (2002). Practical Process Research & Development. Academic Press. [Link]

Technical Support Center: Strategies for Enhancing the Regioselectivity of 4-(Bromomethyl)-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for controlling and enhancing the regioselectivity of reactions involving 4-(bromomethyl)-2-methylpyridine. By understanding the underlying chemical principles and leveraging field-proven strategies, you can minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what leads to regioselectivity issues?

A1: this compound has two primary sites susceptible to nucleophilic attack: the benzylic carbon of the bromomethyl group and the nitrogen atom of the pyridine ring. This dual reactivity is the root cause of most regioselectivity challenges.

  • C-Alkylation (Side-Chain Substitution): This is a standard SN2 reaction where a nucleophile displaces the bromide ion from the methylene (-CH2Br) group. This is often the desired reaction pathway for introducing a new functional group at the 4-position's side chain.

  • N-Alkylation (Pyridinium Salt Formation): The lone pair of electrons on the pyridine nitrogen can also attack the electrophilic carbon of another this compound molecule or other alkylating agents present, leading to the formation of a quaternary pyridinium salt. This is typically an undesired side reaction that consumes starting material and complicates purification.

The competition between these two pathways is influenced by a variety of factors including the nature of the nucleophile, solvent, temperature, and the presence of any catalysts or additives.

Q2: I am observing significant formation of a pyridinium salt byproduct. How can I favor C-alkylation over N-alkylation?

A2: To favor substitution at the bromomethyl group (C-alkylation) and suppress the formation of the pyridinium salt (N-alkylation), you should focus on modulating the nucleophilicity of your reagent and the reaction conditions.

  • Choice of Nucleophile: "Soft" nucleophiles, which are more polarizable, tend to favor attacking the "softer" electrophilic carbon of the bromomethyl group. In contrast, "hard" nucleophiles, which are less polarizable and have a high charge density, are more likely to attack the "harder" electrophilic nitrogen atom. For example, using a sulfur-based nucleophile like thiophenol will likely lead to more C-alkylation than a smaller, harder oxygen-based nucleophile like a methoxide ion.

  • Steric Hindrance: Employing a bulkier nucleophile can sterically hinder its approach to the nitrogen atom, which is somewhat shielded by the adjacent methyl group at the 2-position, thereby favoring attack at the more accessible bromomethyl group.[1]

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the result of C-alkylation. N-alkylation can sometimes be a thermodynamically favored but slower process, so running the reaction at the lowest feasible temperature can improve selectivity.

  • Slow Addition: Adding the this compound slowly to a solution of the nucleophile ensures that the concentration of the electrophile is always low. This minimizes the chance of one molecule of the pyridine acting as a nucleophile towards another, which is a common pathway to pyridinium salt formation.

Q3: Can the choice of solvent and base influence the regioselectivity of my reaction?

A3: Absolutely. The solvent and base are critical parameters for controlling the outcome of your reaction.

  • Solvent Effects: The polarity of the solvent can play a significant role.[1]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices for SN2 reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive. This can enhance the rate of the desired C-alkylation.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anion of the nucleophile, potentially reducing its reactivity and leading to a less selective reaction. They can also participate in solvolysis as a side reaction.

    • Nonpolar Solvents (e.g., Toluene, THF): In nonpolar solvents, ion pairing of the nucleophile can be significant, which may reduce its reactivity. However, in some cases, these solvents can be used to control the solubility of reactants and intermediates to favor a specific pathway.

  • Base Selection: The choice of base is crucial, especially when using nucleophiles that require deprotonation.

    • Weak, Non-nucleophilic Bases (e.g., K2CO3, Cs2CO3): These are often preferred as they are less likely to compete with the primary nucleophile in attacking the electrophilic sites.

    • Strong, Hindered Bases (e.g., DBU, Diisopropylethylamine): These can be effective for deprotonating weaker nucleophiles without acting as nucleophiles themselves.

    • Strong, Nucleophilic Bases (e.g., NaOH, KOH): These should generally be avoided as they can lead to undesired side reactions, such as hydrolysis of the bromomethyl group.

Troubleshooting Guide

Problem: Low yield of the desired C-alkylated product and a complex mixture of byproducts.
Potential Cause Troubleshooting Strategy Scientific Rationale
Competitive N-Alkylation 1. Lower the reaction temperature. 2. Use a less polar solvent. 3. Add the this compound slowly to the nucleophile. 4. Use a bulkier nucleophile if possible.N-alkylation is often favored at higher temperatures. Slow addition minimizes the concentration of the electrophile, reducing self-reaction.[1]
Decomposition of Starting Material 1. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use freshly purified reagents and anhydrous solvents.This compound can be sensitive to air and moisture, leading to decomposition.
Side Reactions with the Base 1. Switch to a weaker, non-nucleophilic base (e.g., K2CO3). 2. Ensure the base is not used in large excess.Stronger, nucleophilic bases can compete with the desired nucleophile, leading to unwanted byproducts.
Poor Nucleophile Reactivity 1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 2. Consider using a phase-transfer catalyst for reactions with inorganic salts.Polar aprotic solvents enhance the nucleophilicity of anions. Phase-transfer catalysts facilitate the transport of the nucleophile into the organic phase.
Problem: The reaction is not going to completion, even after extended reaction times.
Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient Nucleophile Strength 1. Use a stronger base to fully deprotonate the nucleophile. 2. Consider a different, more reactive nucleophile.The pKa of the nucleophile's conjugate acid should be significantly higher than the pKa of the solvent to ensure complete deprotonation.
Low Reaction Temperature 1. Gradually increase the reaction temperature while monitoring for byproduct formation.While lower temperatures favor selectivity, some reactions require a certain activation energy to proceed at a reasonable rate.
Precipitation of Reagents 1. Choose a solvent in which all reactants are soluble at the reaction temperature. 2. If using a salt as a nucleophile, ensure it has adequate solubility.If reactants precipitate out of solution, the reaction rate will be significantly reduced.

Experimental Protocols

Protocol 1: Selective C-Alkylation with a Thiol Nucleophile

This protocol details a typical procedure for the selective S-alkylation of the bromomethyl group.

Materials:

  • This compound hydrobromide

  • Thiophenol

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of thiophenol (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of this compound hydrobromide (1.0 equivalent) in a minimal amount of DMF to the reaction mixture over 1 hour using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Controlling Regioselectivity in Reactions with Amines

This protocol provides a strategy for favoring C-alkylation when using an amine nucleophile.

Materials:

  • This compound hydrobromide

  • Secondary Amine (e.g., Piperidine)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

Procedure:

  • In a round-bottom flask, combine the secondary amine (2.0 equivalents) and potassium carbonate (3.0 equivalents) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound hydrobromide (1.0 equivalent) in a minimal amount of acetonitrile.

  • Add the solution of the pyridine derivative dropwise to the cooled amine mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium chloride solution to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product via flash column chromatography.

Visualizing Reaction Pathways

regioselectivity start This compound + Nucleophile (Nu-) c_alk C-Alkylation Product (Side-Chain Substitution) start->c_alk Desired Pathway (SN2 on -CH2Br) n_alk N-Alkylation Product (Pyridinium Salt) start->n_alk Side Reaction (Attack on Pyridine N) conditions Reaction Conditions: - Solvent - Temperature - Base - Nucleophile Properties conditions->start

Caption: Competing reaction pathways for this compound.

troubleshooting_flowchart start Low Regioselectivity Observed (Mixture of C- and N-Alkylation) q1 Is N-Alkylation the major byproduct? start->q1 a1_yes Modify Conditions to Disfavor N-Alkylation q1->a1_yes Yes a1_no Investigate Other Side Reactions q1->a1_no No s1 Lower Temperature a1_yes->s1 s2 Use a Bulkier Nucleophile a1_yes->s2 s3 Slowly Add Electrophile a1_yes->s3 s4 Use Less Polar Solvent a1_yes->s4 s5 Check for Decomposition (Inert Atmosphere) a1_no->s5 s6 Evaluate Base Compatibility a1_no->s6 s7 Assess Nucleophile Reactivity a1_no->s7

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: [Link]

  • Pan, C., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science. Available at: [Link]

  • Serna, S., et al. (2022). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(Bromomethyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and materials science research, the structural elucidation of synthetic intermediates is a critical step that underpins the success of novel molecular design. Among the vast array of heterocyclic building blocks, 4-(bromomethyl)-2-methylpyridine and its derivatives are of significant interest due to their utility in the synthesis of a wide range of more complex molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of the chemical structure of these compounds in solution.

This guide provides an in-depth technical comparison of ¹H and ¹³C NMR analysis for the characterization of this compound derivatives. We will explore the nuances of spectral interpretation, supported by predictive data, and compare the utility of NMR with alternative analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Detailed experimental protocols are also provided to ensure the acquisition of high-quality data.

¹H NMR Analysis: A Window into the Proton Environment

Proton NMR (¹H NMR) spectroscopy is typically the first-line analytical technique employed for structural confirmation. It provides detailed information about the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the bromomethyl protons.

The anticipated chemical shifts for 4-bromo-2-methylpyridine, a closely related precursor, are presented in Table 1. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring, combined with the electron-donating effect of the methyl group, all influence the precise location of these proton signals.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-2-methylpyridine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.32Doublet (d)~5.2
H-3~7.35Doublet (d)~1.6
H-5~7.20Doublet of Doublets (dd)~5.2, ~1.6
-CH₃~2.45Singlet (s)N/A

Note: Data is predicted and for illustrative purposes. Experimental values may vary.

For the target molecule, this compound, we would expect to see an additional singlet corresponding to the -CH₂Br protons, typically in the range of 4.4-4.6 ppm. The exact chemical shift will be influenced by the solvent and the electronic effects of the pyridine ring.

¹³C NMR Analysis: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a comprehensive understanding of the molecular backbone.

The predicted ¹³C NMR chemical shifts for 4-bromo-2-methylpyridine are detailed in Table 2. The carbon atom attached to the electron-withdrawing bromine atom (C-4) is expected to be significantly deshielded and thus appear at a higher chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromo-2-methylpyridine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~159.0
C-6~150.0
C-4~132.0
C-5~128.5
C-3~125.0
-CH₃~24.0

Note: Data is predicted and for illustrative purposes. Experimental values may vary.

In the case of this compound, the carbon of the bromomethyl group (-CH₂Br) would be expected to appear in the range of 30-35 ppm.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides a more complete characterization of a compound. Here, we compare the utility of NMR with Mass Spectrometry and Infrared Spectroscopy for the analysis of this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for 4-Bromo-2-methylpyridine

IonPredicted m/zDescription
[M]⁺171Molecular ion with ⁷⁹Br
[M+2]⁺173Molecular ion with ⁸¹Br
[M-Br]⁺92Loss of the bromine atom
[M-CH₃]⁺156/158Loss of the methyl group, showing the bromine isotope pattern

Note: Data is predicted and for illustrative purposes. Fragmentation patterns can vary with ionization technique.

LC/MS analysis of 4-bromo-2-methylpyridine has shown a mass spectrum (ES+) with m/z values of 172 and 174, corresponding to [M+H]⁺.[1][3]

Comparison:

  • NMR vs. MS: NMR provides detailed information about the connectivity and spatial arrangement of atoms, which MS cannot. However, MS provides highly accurate molecular weight information and is generally more sensitive than NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the pyridine ring.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 4-Bromo-2-methylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (-CH₃)
1600-1450StrongC=C and C=N ring stretching
1400-1300MediumC-H bending
~680StrongC-Br stretch

Note: Data is predicted and for illustrative purposes. The exact peak positions and intensities can be influenced by the sample state (e.g., neat liquid, KBr pellet).

Comparison:

  • NMR vs. IR: NMR provides a much more detailed picture of the overall molecular structure, while IR is primarily used to confirm the presence or absence of specific functional groups.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm probe.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (GC-MS with Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

    • Mass Spectrometer (EI):

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-300

      • Ion Source Temperature: ~230 °C

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram.

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and fragmentation pattern.

Visualizing the Analytical Workflow

To provide a clear overview of the characterization process, the following workflow diagram is presented.

Workflow for the Characterization of this compound Derivatives cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structural Confirmation Synthesis Synthesis of this compound Derivative NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Analysis MS Mass Spectrometry (GC-MS or LC-MS) Synthesis->MS Molecular Weight and Formula IR Infrared Spectroscopy Synthesis->IR Functional Group Analysis Structure_Elucidation Structure Elucidation (Connectivity and Stereochemistry) NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structural Confirmation Purity_Assessment->Final_Confirmation

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Conclusion

The comprehensive analysis of this compound derivatives relies heavily on the power of NMR spectroscopy for unambiguous structural elucidation. While MS and IR provide valuable complementary information regarding molecular weight and functional groups, respectively, it is the detailed connectivity and environmental information from ¹H and ¹³C NMR that is indispensable for confident characterization. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to effectively and efficiently analyze this important class of synthetic intermediates.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine. BenchChem.
  • PubChem. (n.d.). 2-Bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gisbert, M., et al. (2011).
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(bromomethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • Wang, Z., et al. (n.d.).
  • ResearchGate. (n.d.). Infrared spectrum (4000–500 cm⁻¹) of picolinic acid..
  • Bauschlicher, C. W., et al. (2009).
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Clark, J. (n.d.). Table of Characteristic IR Absorptions.
  • Wikipedia. (n.d.).
  • Wesdemiotis, C., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. PubMed.
  • Loughborough University Research Repository. (2017). Support Information (NMR data)
  • NIST. (n.d.). Pyridine, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • NIH. (2023). Synthesis and Characterisation of Platinum(II)

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A Senior Application Scientist's Guide: Choosing Between LC-MS and GC-MS for Monitoring 4-(Bromomethyl)-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of complex pharmaceutical agents and fine chemicals, 4-(bromomethyl)-2-methylpyridine serves as a critical and versatile building block. Its reactivity, primarily centered around the bromomethyl group, allows for its incorporation into diverse molecular scaffolds through nucleophilic substitution and cross-coupling reactions. The efficiency of these reactions—measured by yield, purity, and reaction time—is paramount. Effective reaction monitoring is not merely a quality control step but a fundamental component of process optimization and understanding.

This guide provides an in-depth, objective comparison of the two most powerful hyphenated techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of pros and cons to explore the causality behind methodological choices, grounded in the specific physicochemical properties of this compound and its potential reaction products and impurities.

Understanding the Analyte: this compound

The choice between LC-MS and GC-MS is dictated by the analyte's properties. This compound is a semi-volatile, thermally stable compound, making it a candidate for both techniques.[1] However, it possesses inherent chemical sensitivities that complicate the decision.

  • Volatility & Thermal Stability: The compound's ability to be vaporized without significant decomposition makes GC-MS a viable and often preferred method for its direct analysis.[1][2]

  • Reactivity & Instability: The carbon-bromine bond is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the more polar and less volatile 2-methyl-4-hydroxypyridine.[3] The pyridine nitrogen can also be oxidized.[3] This instability is a critical factor, as harsh analytical conditions could potentially generate artifacts that misrepresent the true state of the reaction.

These properties create a nuanced decision point: GC-MS leverages the compound's volatility for excellent separation, while LC-MS provides a gentler approach that can accommodate the parent compound and its more polar, potentially non-volatile byproducts without the risk of thermal degradation.[4][5]

The Rationale for In-Process Reaction Monitoring

Real-time or frequent at-line monitoring of chemical reactions provides critical data for:

  • Determining Reaction Endpoints: Accurately identifying when the starting material is consumed, preventing over-reaction, the formation of degradation products, and unnecessary energy expenditure.

  • Impurity Profiling: Identifying and tracking the formation of byproducts, which is essential for process safety, downstream purification efficiency, and final product quality. Common impurities can include unreacted starting materials, hydrolyzed species, or products from side reactions.[6]

  • Kinetic Analysis & Mechanistic Insights: Generating data to understand reaction rates and mechanisms, leading to more robust and optimized synthetic processes.[7][8]

G cluster_Reaction Reaction & Sampling cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Reaction Ongoing Chemical Reaction Sample Aliquot Sampling (e.g., 10 µL) Reaction->Sample Quench Quench (e.g., add to cold solvent) Sample->Quench Dilution Serial Dilution Quench->Dilution Filter Syringe Filtration (0.22 µm) Dilution->Filter LCMS LC-MS Analysis Filter->LCMS GCMS GC-MS Analysis Filter->GCMS Data Chromatogram Integration & Data Interpretation LCMS->Data GCMS->Data

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] For routine monitoring where the primary interest is the consumption of this compound and the formation of a similarly volatile product, GC-MS is an excellent choice.

Causality Behind GC-MS Suitability: The separation in GC is driven by the partitioning of analytes between a gaseous mobile phase and a liquid stationary phase. This process requires that the analytes be volatile and thermally stable at the temperatures used in the injector and column oven.[10] this compound meets these criteria, allowing for high-resolution separation from other volatile components in the reaction mixture.

Strengths:

  • High Chromatographic Resolution: Capillary GC columns provide exceptional separating power, which is ideal for resolving isomeric impurities from the main analyte.

  • Robust and Reproducible: GC methods are often highly robust and provide excellent quantitative reproducibility.

  • Extensive Spectral Libraries: Electron Ionization (EI) at 70 eV is a standardized technique that generates reproducible fragmentation patterns, allowing for confident identification of known compounds against extensive commercial libraries (e.g., NIST, Wiley).[11]

Challenges & Considerations:

  • Thermal Lability of Byproducts: While the starting material is stable, potential polar byproducts, such as the hydrolyzed 2-methyl-4-hydroxypyridine, are not volatile and may degrade in a hot GC inlet.

  • Derivatization Requirement: To analyze non-volatile or polar byproducts, a chemical derivatization step (e.g., silylation) is often necessary to increase their volatility and thermal stability.[12][13] This adds time and complexity to the sample preparation workflow.

  • Matrix Effects: Complex reaction matrices can contaminate the GC inlet and column, requiring frequent maintenance.[14]

Experimental Protocol: GC-MS Method for Reaction Monitoring

Objective: To quantify the consumption of this compound and the formation of a volatile product.

  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot in 1 mL of cold ethyl acetate containing an appropriate internal standard (e.g., naphthalene, at a concentration of 10 µg/mL).

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

  • Instrumentation and Conditions: [2][15]

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). The choice of a non-polar 5% phenyl-methylpolysiloxane phase provides excellent general-purpose separation for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 2 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

        • SIM Ions:

          • This compound: m/z 171, 92, 173

          • Internal Standard (Naphthalene): m/z 128

  • Data Analysis:

    • Identify peaks based on retention time and mass spectrum.

    • Quantify the relative peak area of the analyte compared to the internal standard to track the reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility-Driven Approach

LC-MS is exceptionally versatile, capable of analyzing a wide range of compounds, from small molecules to large proteins, with varying polarities.[4] This makes it particularly well-suited for reaction monitoring where the reactants, products, and byproducts may have significantly different physicochemical properties.

Causality Behind LC-MS Suitability: Separation in LC occurs in the liquid phase, and ionization is typically performed at atmospheric pressure (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) after the separation is complete.[16] This "gentle" process avoids the need for analyte volatility and high temperatures, preserving the integrity of thermally labile or polar molecules.[5] The pyridine nitrogen in this compound is easily protonated, making it highly responsive to ESI in positive ion mode.[15][17]

Strengths:

  • Broad Analyte Coverage: Can simultaneously analyze the non-polar starting material, polar products, and non-volatile impurities in a single run without derivatization.

  • Gentle Ionization: Minimizes the risk of on-instrument degradation or side reactions, providing a more accurate snapshot of the reaction mixture.

  • High Sensitivity and Selectivity: Techniques like Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provide outstanding sensitivity and selectivity, allowing for trace-level detection even in complex matrices.[18][19]

Challenges & Considerations:

  • Ion Suppression: Salts, buffers, and other components in the reaction mixture can interfere with the ionization process, suppressing the analyte signal and affecting quantitation. Dilution is key to mitigating this.

  • Chromatographic Complexity: Method development can be more complex than for GC, requiring careful selection of column chemistry, mobile phase composition, and gradient conditions to achieve adequate separation.[20]

  • Isomer Separation: While possible, separating structurally similar isomers can be more challenging than with the high-efficiency capillary columns used in GC.

Experimental Protocol: LC-MS/MS Method for Reaction Monitoring

Objective: To simultaneously quantify this compound, a polar product, and the hydrolysis byproduct 2-methyl-4-hydroxypyridine.

  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture at specified time points.

    • Immediately quench and dilute the aliquot in 1 mL of 50:50 acetonitrile:water containing an appropriate internal standard (e.g., Verapamil, at a concentration of 10 ng/mL).

    • Vortex the sample for 30 seconds.

    • Perform a further 1:100 dilution if necessary to mitigate ion suppression and ensure the concentration is within the instrument's linear range.

    • Filter the sample through a 0.22 µm PVDF syringe filter into a 2 mL autosampler vial.

  • Instrumentation and Conditions: [19][21]

    • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). A C18 stationary phase is a robust starting point for retaining and separating compounds of moderate polarity.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-4.5 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Gas Temperature: 300 °C.

      • Gas Flow: 8 L/min.

      • Nebulizer Pressure: 35 psi.

      • Capillary Voltage: 3500 V.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Develop an MRM method by first identifying the precursor ions in a full scan and then optimizing fragmentor voltage and collision energies for the most intense product ions.

    • Integrate the peak areas for each analyte's MRM transition and normalize to the internal standard for quantification.

Head-to-Head Comparison and Data Summary

The decision to use GC-MS or LC-MS depends on the specific goals of the reaction monitoring.

G Goal What is the primary monitoring goal? Volatiles Track primary volatile reactant/product only? Goal->Volatiles Simple kinetics Polar Track polar byproducts or thermally labile species? Goal->Polar Full impurity profile Volatiles->Polar No GCMS Choose GC-MS (High resolution, robust for volatiles) Volatiles->GCMS Yes LCMS Choose LC-MS (Versatile, gentle, no derivatization needed) Polar->LCMS Yes

Table 1: Performance Comparison of LC-MS and GC-MS
ParameterGC-MSLC-MSRationale & Justification
Analyte Volatility Required Not RequiredGC separation is predicated on the analyte existing in the gas phase. LC separation occurs in the liquid phase.[5][10]
Thermal Stability Required Not RequiredThe GC inlet and oven are heated (250-300 °C), which can degrade labile compounds. LC-MS operates near ambient temperature.[4]
Polarity Range Limited (without derivatization)Wide LC mobile phases can be tuned to elute a very broad range of polar and non-polar compounds. GC is best for non-polar to semi-polar volatiles.
Sample Preparation Potentially complex (derivatization)Simple (Dilute-and-Shoot) The need to derivatize polar byproducts for GC analysis adds steps, time, and potential for error.[12]
Isomer Separation Excellent GoodThe long, high-efficiency capillary columns in GC typically provide superior resolution for isomers compared to standard length HPLC/UHPLC columns.
Sensitivity Good to ExcellentExcellent Modern LC-MS/MS systems operating in MRM mode offer femtogram-level sensitivity, often surpassing GC-MS for targeted analysis in complex matrices.[19]
Matrix Tolerance ModerateGood While ion suppression is a concern in LC-MS, modern interfaces are robust. GC inlets are prone to contamination from non-volatile matrix components.
Table 2: Hypothetical Reaction Monitoring Data

Reaction: this compound + Nucleophile → Product

Time (min)MethodStarting Material (%)Product (%)Hydrolysis Impurity (%)
0GC-MS100.00.0Not Detected
0LC-MS100.00.00.1
30GC-MS45.254.1Not Detected
30LC-MS44.853.51.7
60GC-MS10.188.5Not Detected
60LC-MS9.887.92.3
120GC-MS<1.096.2Not Detected
120LC-MS0.895.14.1

This illustrative data shows that while both techniques effectively track the primary reaction, only LC-MS can simultaneously quantify the formation of the non-volatile hydrolysis byproduct without an additional derivatization step.

Conclusion and Recommendations

Both LC-MS and GC-MS are highly capable techniques for monitoring reactions involving this compound. The optimal choice is not based on which technique is "better," but which is most aligned with the analytical objective.

  • Choose GC-MS when:

    • The primary goal is to monitor the consumption of the starting material and the formation of a known, volatile product.

    • High-resolution separation of isomeric impurities is critical.

    • A robust, routine method with access to extensive EI spectral libraries for identification is desired.

  • Choose LC-MS when:

    • A comprehensive understanding of the entire reaction profile is needed, including polar, non-volatile, or thermally labile byproducts and intermediates.

    • You want to avoid the time and complexity of derivatization.

    • The highest sensitivity is required for detecting trace-level impurities in a complex reaction matrix.

For drug development and process optimization, where a complete understanding of impurity formation is crucial for regulatory and safety reasons, LC-MS often provides the more comprehensive and direct solution. For routine quality control in a well-understood process, the speed and robustness of GC-MS may be more advantageous. A truly thorough analytical approach may even involve using both techniques orthogonally to gain a complete picture of the reaction's behavior.

References

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  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

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  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025). LinkedIn. [Link]

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  • Strategies for GC-MS Method Development - YouTube. (2016). YouTube. [Link]

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  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (2024). . [Link]

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Comparing the reactivity of 4-(Bromomethyl)-2-methylpyridine with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromomethylpyridine Isomers

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Among these, bromomethylpyridine isomers serve as highly versatile building blocks, enabling the construction of complex molecular architectures through nucleophilic substitution. The reactivity of these isomers, however, is not uniform. The strategic placement of the bromomethyl and methyl groups on the pyridine ring profoundly influences the reaction mechanism and rate. This guide provides an in-depth technical comparison of the reactivity of 4-(Bromomethyl)-2-methylpyridine with its key isomers, offering a predictive framework grounded in fundamental principles of organic chemistry to aid researchers in synthetic planning and optimization.

PART 1: Core Reactivity Principles: A Tale of Two Mechanisms

The primary reactive site in these molecules is the bromomethyl group (-CH₂Br). This functionality is analogous to a benzylic halide, where the carbon atom is attached to an aromatic ring.[1][2][3] Consequently, its reactivity in nucleophilic substitution reactions is governed by a competition between the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) pathways.[4][5][6][7]

  • The Sₙ1 Pathway: This is a two-step mechanism proceeding through a carbocation intermediate.[5][7] Its rate is primarily determined by the stability of this intermediate. Factors that stabilize the carbocation, such as resonance and inductive effects, will accelerate Sₙ1 reactions.[7][8]

  • The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7][9] This mechanism is highly sensitive to steric hindrance; bulky groups near the reaction center will impede the nucleophile's approach and dramatically slow the reaction rate.[7][10]

The unique reactivity of each bromomethylpyridine isomer is dictated by the interplay of electronic effects (from the ring nitrogen and methyl group) and steric effects.

PART 2: Comparative Analysis of Isomeric Reactivity

The relative positions of the electron-withdrawing pyridine nitrogen and the electron-donating methyl group are the critical determinants of reactivity.

High Reactivity Isomers: this compound and 2-(Bromomethyl)-4-methylpyridine

These isomers are primed for rapid nucleophilic substitution, primarily via an Sₙ1 or Sₙ1-like mechanism.

  • This compound: The key to its high reactivity is the para relationship between the bromomethyl group and the ring nitrogen. Upon departure of the bromide ion, the resulting benzylic-type carbocation is significantly stabilized by resonance. The nitrogen atom can directly delocalize the positive charge through the π-system, a powerful stabilizing effect.[3][11][12] The 2-methyl group exerts a minor, inductively donating effect but does not sterically hinder the reactive center.

  • 2-(Bromomethyl)-4-methylpyridine: Similarly, the ortho position of the nitrogen atom relative to the bromomethyl group allows for direct resonance stabilization of the carbocation intermediate.[11][12] This places its reactivity on par with the 4-(bromomethyl) isomer.

The ability of the nitrogen atom at the ortho and para positions to stabilize the intermediate makes these isomers highly susceptible to nucleophilic attack, even with weaker nucleophiles or in polar protic solvents that favor carbocation formation.[6]

Sterically Hindered Isomer: 2-(Bromomethyl)-6-methylpyridine

While the nitrogen at the 2-position can offer resonance stabilization for an Sₙ1 pathway, the dominant factor for this isomer is steric hindrance.

  • 2-(Bromomethyl)-6-methylpyridine: The presence of a methyl group at the 6-position, directly adjacent to the bromomethyl reactive center, creates significant steric bulk. This "ortho-substituent effect" severely impedes the backside attack required for an Sₙ2 mechanism.[10][13][14] While an Sₙ1 pathway is electronically feasible, the steric crowding can also disfavor solvation of the transition state, potentially slowing the reaction compared to its less hindered counterparts. This isomer is expected to be the least reactive of the ortho/para-activated series, especially under conditions that would typically favor an Sₙ2 reaction.

Electronically Disfavored Isomers: The 3-(Bromomethyl) Series

Isomers where the bromomethyl group is at the 3-position (e.g., 3-(Bromomethyl)-2-methylpyridine or 3-(Bromomethyl)-4-methylpyridine) exhibit markedly lower reactivity.

  • 3-(Bromomethyl) Isomers: The nitrogen atom is meta to the reactive center. In this configuration, it is impossible to draw a resonance structure that delocalizes the positive charge of a carbocation intermediate onto the nitrogen.[11] The nitrogen's influence is purely an electron-withdrawing inductive effect, which destabilizes the adjacent carbocation, thus significantly slowing down or preventing an Sₙ1 reaction. Reactivity for these isomers, if it occurs, is more likely to proceed through a slower Sₙ2 pathway, assuming minimal steric hindrance.

Data Summary: A Predictive Framework
IsomerNitrogen Position Relative to -CH₂BrKey Electronic EffectDominant Steric EffectPredicted ReactivityLikely Mechanism(s)
This compound ParaStrong Resonance StabilizationLowVery HighSₙ1 / Sₙ1-like
2-(Bromomethyl)-4-methylpyridine OrthoStrong Resonance StabilizationLowVery HighSₙ1 / Sₙ1-like
2-(Bromomethyl)-6-methylpyridine OrthoResonance StabilizationHigh (from 6-Me)LowSlower Sₙ1; Sₙ2 disfavored
3-(Bromomethyl)-X-methylpyridine MetaInductive DestabilizationVariableVery LowSlower Sₙ2

PART 3: Experimental Validation Protocol

To empirically validate these predicted reactivity differences, a parallel kinetic experiment can be performed. This protocol is designed as a self-validating system to compare the rate of substitution with a common nucleophile.

Objective: To Compare the Relative Reaction Rates of Bromomethylpyridine Isomers with Piperidine.

Materials:

  • This compound

  • 2-(Bromomethyl)-4-methylpyridine

  • 2-(Bromomethyl)-6-methylpyridine

  • 3-(Bromomethyl)-4-methylpyridine

  • Piperidine (Nucleophile)

  • Potassium Carbonate (Base)

  • Acetonitrile (ACN, Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate[15]

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of piperidine (2.5 eq) and a 0.5 M stock solution of dodecane (internal standard) in acetonitrile.

  • Reaction Setup: In four separate, identical reaction vials equipped with stir bars, add the respective bromomethylpyridine isomer (1.0 eq, e.g., 0.2 mmol).

  • Initiation: To each vial, add acetonitrile (to achieve a final substrate concentration of 0.1 M), followed by the piperidine stock solution and potassium carbonate (2.0 eq).

  • Reaction Monitoring: Seal the vials and stir vigorously at a constant, controlled temperature (e.g., 40 °C). At timed intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing ethyl acetate (0.5 mL) and saturated aqueous sodium bicarbonate (0.5 mL). Vortex thoroughly.

  • Sample Preparation for Analysis: Centrifuge the quenched sample. Transfer the top organic layer to a GC vial for analysis.

  • Analysis: Analyze the samples by Gas Chromatography (GC) or LC-MS. Quantify the disappearance of the starting material relative to the internal standard (dodecane).

  • Data Processing: Plot the concentration of each starting material versus time. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.

PART 4: Visualization of Key Concepts

Diagram 1: Factors Influencing Reactivity

This diagram illustrates the interplay of electronic and steric effects that govern the reactivity of the isomers.

G cluster_factors Governing Factors cluster_outcomes Reaction Pathway Electronic_Effects Electronic Effects SN1_Pathway SN1 Pathway (Carbocation Intermediate) Electronic_Effects->SN1_Pathway Resonance Stabilization (Ortho/Para-N) Favors SN1 Electronic_Effects->SN1_Pathway Inductive Destabilization (Meta-N) Disfavors SN1 Steric_Effects Steric Effects SN2_Pathway SN2 Pathway (Concerted Attack) Steric_Effects->SN2_Pathway Low Hindrance Favors SN2 Steric_Effects->SN2_Pathway High Hindrance (e.g., 2,6-disubstitution) Disfavors SN2 4_isomer 4-(CH2Br)-2-Me (High Reactivity) 4_isomer->SN1_Pathway Strongly Favored 2_6_isomer 2-(CH2Br)-6-Me (Low Reactivity) 2_6_isomer->SN2_Pathway Strongly Disfavored G Start Prepare Stock Solutions (Nucleophile, Internal Std.) Setup Set up Parallel Reactions (1 vial per isomer) Start->Setup Initiate Initiate Reactions (Add Reagents at t=0) Setup->Initiate Monitor Monitor at Timed Intervals (Stir at constant T) Initiate->Monitor Quench Quench Aliquots (EtOAc / NaHCO3) Monitor->Quench t = 0, 15, 30... min Analyze Analyze Organic Layer (GC or LC-MS) Quench->Analyze Data Plot [Substrate] vs. Time (Determine Relative Rates) Analyze->Data End Compare Reactivity Data->End

Caption: Workflow for kinetic comparison of isomer reactivity.

Conclusion

The reactivity of bromomethylpyridine isomers in nucleophilic substitution is a direct and predictable consequence of their structure. Isomers with the bromomethyl group ortho or para to the ring nitrogen, such as this compound, are highly reactive due to powerful resonance stabilization of the Sₙ1 carbocation intermediate. Conversely, isomers with a meta relationship are significantly deactivated. Superimposed on these electronic effects, steric hindrance, as exemplified by 2-(bromomethyl)-6-methylpyridine, can dramatically reduce reactivity by impeding the Sₙ2 pathway. By understanding these fundamental principles, researchers can strategically select the appropriate isomer and tailor reaction conditions to achieve their desired synthetic outcomes with greater efficiency and control.

References

  • BenchChem. (2025). Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group.
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  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

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  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • Jagranjosh. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

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  • Wiley Online Library. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. [Link]

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A Senior Application Scientist's Guide to Alkylating Agents: Comparing Alternatives to 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the introduction of the (2-methylpyridin-4-yl)methyl moiety is a frequent and critical transformation in the synthesis of pharmacologically active compounds and functional materials. For years, 4-(bromomethyl)-2-methylpyridine has been a workhorse reagent for this purpose. However, reliance on a single reagent can limit optimization, scalability, and cost-effectiveness. The choice of leaving group on the methylenepyridine electrophile is a critical parameter that dictates reactivity, selectivity, and reaction conditions. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower scientists in making informed decisions for specific synthetic challenges.

The Benchmark: Understanding this compound

This compound occupies a sweet spot in reactivity. The pyridine ring is electron-deficient, which enhances the electrophilicity of the benzylic-like carbon. However, unlike a true benzyl bromide, the pyridine nitrogen can be protonated or coordinate to Lewis acids, modulating its reactivity. The C-Br bond is relatively weak, and the bromide ion is an excellent leaving group, making it highly suitable for SN2 reactions with a wide range of nucleophiles (amines, phenols, thiols, and carbanions).

Its primary utility lies in its balanced reactivity, making it reactive enough for most applications without being overly unstable. However, challenges can arise, including:

  • Lability: The compound can be prone to degradation upon storage.

  • Over-alkylation: Its high reactivity can sometimes lead to the formation of undesired quaternary ammonium salts in reactions with primary or secondary amines.[1]

  • Cost and Availability: While commercially available, the synthesis and purification can contribute significantly to the cost of a synthetic route.

These factors necessitate a careful evaluation of alternative reagents tailored to the specific demands of the chemical transformation.

A Comparative Analysis of Alternative Reagents

The ideal alkylating agent is a function of the nucleophile's reactivity, desired reaction conditions, and economic factors. We will compare the performance of the primary alternatives based on the nature of the leaving group (X).

General Alkylation Reaction

Figure 1: General scheme for the alkylation of a nucleophile (Nu-H) with a (2-methylpyridin-4-yl)methyl electrophile.

Often supplied as the hydrochloride salt to improve stability, the chloromethyl analogue is a logical and common alternative.

  • Reactivity Profile: Chloride is a poorer leaving group than bromide due to the stronger C-Cl bond and higher basicity of the Cl⁻ anion.[2] This translates to lower reactivity. Consequently, reactions with 4-(chloromethyl)-2-methylpyridine typically require more forcing conditions—higher temperatures, stronger bases, or longer reaction times—compared to its bromo counterpart.[3][4] For instance, in one study, the alkylation of a pyrimidinone with an iodomethyl electrophile gave an 87% yield, while the bromomethyl analogue gave 80%, and the chloromethyl analogue was noted to be significantly less reactive, necessitating the switch to the more active halides.[4]

  • Causality Behind Experimental Choices: The use of the hydrochloride salt, e.g., 4-(chloromethyl)piperidine hydrochloride, necessitates the use of at least two equivalents of base: one to neutralize the salt and one to deprotonate the nucleophile.[3] Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar apathetic solvents like DMF or acetonitrile. The lower reactivity can be advantageous, offering enhanced chemoselectivity when multiple nucleophilic sites are present.

  • Advantages:

    • Cost-Effectiveness: Generally less expensive than the bromo derivative.

    • Stability: The hydrochloride salt is significantly more stable for long-term storage.

    • Selectivity: Reduced reactivity can prevent over-alkylation or reactions with less nucleophilic functional groups.

  • Disadvantages:

    • Requires more forcing reaction conditions.

    • May not be suitable for reactions with weak or sterically hindered nucleophiles.

On the opposite end of the reactivity spectrum lies the iodo- derivative.

  • Reactivity Profile: Iodide is an outstanding leaving group, making 4-(iodomethyl)-2-methylpyridine the most reactive among the halomethylpyridines.[2][5] This high reactivity allows for alkylations to occur under much milder conditions, often at room temperature, and can be effective for challenging substrates where the chloro and bromo analogues fail. A comparative study on the O-alkylation of pyrimidinones demonstrated that the iodomethyl reagent gave the highest yield (87%) under identical conditions compared to the bromomethyl (80%) and chloromethyl variants.[4][6]

  • Causality Behind Experimental Choices: The high reactivity means that milder bases and lower temperatures are sufficient, which can help preserve sensitive functional groups elsewhere in the molecule. However, its high reactivity also makes it the least stable of the halides. It is often prepared in situ via a Finkelstein reaction (reacting the chloro- or bromo- derivative with sodium iodide) to avoid degradation.

  • Advantages:

    • Highest Reactivity: Enables reactions under mild conditions and with unreactive nucleophiles.

    • Higher Yields: Often provides superior yields in shorter reaction times.[4]

  • Disadvantages:

    • Poor Stability: Prone to decomposition, light-sensitive, and often requires in-situ preparation.

    • Higher Cost: Both the reagent itself and the iodine sources for its preparation are more expensive.

Sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs), are excellent alternatives to halides, functioning as "pseudo-halides." They are prepared from the corresponding alcohol, (2-methylpyridin-4-yl)methanol.

  • Reactivity Profile: The leaving group ability of sulfonate esters is exceptionally high, often comparable to or even exceeding that of iodide, following the general order: Triflate > Tosylate > Mesylate.[7][8] This is due to the extensive resonance stabilization of the resulting sulfonate anion. Their high reactivity makes them potent alkylating agents.

  • Causality Behind Experimental Choices: Sulfonate esters are typically crystalline, stable solids that are easily purified, offering an advantage over the often-oily or unstable halomethylpyridines.[9] However, their stability can be a double-edged sword; simple sulfonate esters are known to be potent electrophiles and may require careful handling.[10][11] The choice between a mesylate and a tosylate is often one of convenience and cost, with mesylates being smaller and tosylates sometimes offering better crystallinity.

  • Advantages:

    • High Reactivity: Comparable to or greater than iodides.

    • High Stability: Often stable, crystalline solids that are easy to handle and purify.[9]

    • Clean Reactions: Often lead to cleaner reactions with fewer side products compared to halides.

  • Disadvantages:

    • Additional Synthetic Step: Requires the synthesis from the corresponding alcohol.

    • Potential for Genotoxicity: Like other potent alkylating agents, they may be mutagenic and require careful handling.[12]

    • Stability Issues Under Certain Conditions: Can be unstable to certain nucleophiles, acids, or bases, depending on the specific ester.[11]

Instead of pre-forming an activated electrophile, one can generate it in situ from the parent alcohol, (2-methylpyridin-4-yl)methanol, using the Mitsunobu reaction.

  • Reactivity Profile: This reaction couples an alcohol with a nucleophile (pKa typically ≤ 15) using a phosphine (usually PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The reaction proceeds with a clean inversion of stereochemistry (if the alcohol is chiral) and is known for its reliability and broad substrate scope, including phenols, imides, and carboxylic acids.[14][15]

  • Causality Behind Experimental Choices: The Mitsunobu reaction is ideal when the corresponding halide or sulfonate is unstable or difficult to prepare. It operates under very mild, neutral conditions, which is a significant advantage for complex molecules with sensitive functional groups. The primary drawback is the stoichiometry, which generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, often complicating purification.[16]

  • Advantages:

    • Mild, Neutral Conditions: Avoids the need for strong bases or high temperatures.

    • Broad Substrate Scope: Works for a wide range of acidic nucleophiles.[14]

    • Avoids Unstable Intermediates: The activated electrophile is generated in the reaction flask.

  • Disadvantages:

    • Purification Challenges: Separation from byproducts (TPPO and hydrazine) can be difficult.

    • Stoichiometric Reagents: Uses expensive, stoichiometric reagents.

    • Safety Concerns: Azodicarboxylates can be hazardous.[12][17]

Data-Driven Comparison

The following table summarizes the key performance characteristics of each reagent class to facilitate a direct comparison.

Reagent ClassRelative ReactivityTypical ConditionsKey AdvantagesKey Disadvantages
4-(Chloromethyl)- LowHigh Temp (80-110 °C), Strong Base (K₂CO₃, NaH)Cost-effective, Stable (as HCl salt), SelectiveSluggish reactions, Forcing conditions needed
4-(Bromomethyl)- MediumModerate Temp (RT - 80 °C), Base (K₂CO₃, Et₃N)Good balance of reactivity and stabilityModerate cost, Potential for over-alkylation
4-(Iodomethyl)- HighLow Temp (0 °C - RT), Mild BaseHighly reactive, Mild conditions, High yields[4]Unstable, High cost, Often needs in situ prep
Sulfonate Esters High to Very HighModerate Temp, BaseHigh reactivity, Crystalline/Stable, Clean reactionsExtra synthetic step, Potential genotoxicity[12]
Mitsunobu (Variable)Neutral, Low Temp (0 °C - RT), PPh₃/DEADVery mild conditions, Broad scope[13]Purification issues, Stoichiometric waste[16]
Decision-Making Framework

Choosing the right reagent is a multi-factorial decision. The following workflow, presented as a Graphviz diagram, provides a logical path to selecting the optimal reagent for your specific needs.

Reagent_Selection_Workflow Workflow for Selecting a (2-Methylpyridin-4-yl)methyl Source start Define Nucleophile (Nu-H) and Scale q1 Is the Nucleophile Weak or Hindered? start->q1 q2 Are there other sensitive functional groups? q1->q2 No reagent_iodo Use 4-(Iodomethyl)- or a Sulfonate Ester (OMs, OTs) q1->reagent_iodo Yes q3 Is cost or large-scale stability a primary concern? q2->q3 No reagent_mitsunobu Use (2-Methylpyridin-4-yl)methanol via Mitsunobu Reaction q2->reagent_mitsunobu Yes, very sensitive reagent_bromo Use 4-(Bromomethyl)- (Standard Choice) q3->reagent_bromo No reagent_chloro Use 4-(Chloromethyl)-HCl q3->reagent_chloro Yes q4 Is purification from byproducts a major issue? q4->reagent_bromo Yes q4->reagent_mitsunobu No, chromatography is routine reagent_mitsunobu->q4

Caption: A decision-making workflow for selecting the appropriate alkylating agent.

Experimental Protocols

To provide a practical context, here is a representative protocol for the N-alkylation of a secondary amine, piperidine, using two different reagents.

Protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve Piperidine (1.0 eq) and K₂CO₃ (1.5 eq) in Acetonitrile (10 vol) b Add this compound (1.1 eq) dropwise at RT a->b c Stir at 50°C for 4-6 hours b->c d Monitor by TLC/LC-MS c->d e Cool, filter off solids d->e f Concentrate filtrate under reduced pressure e->f g Partition between EtOAc and Water f->g h Dry organic layer (Na₂SO₄) and concentrate g->h i Purify by column chromatography h->i

Caption: Experimental workflow for a typical N-alkylation with this compound.

Methodology:

  • Setup: To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile (10 volumes), add piperidine (1.0 eq).

  • Addition: Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to 50°C and stir for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and wash the organic phase with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Methodology:

  • Setup: To a stirred suspension of finely powdered potassium carbonate (2.5 eq) in DMF (10 volumes), add piperidine (1.0 eq).

  • Addition: Add 4-(chloromethyl)-2-methylpyridine hydrochloride (1.1 eq) portion-wise at room temperature.[3]

  • Reaction: Heat the mixture to 90°C and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4-6 from Protocol 1. Note that the higher boiling point of DMF will require higher vacuum or temperature for removal.

Conclusion

While this compound remains a reliable and effective reagent, a nuanced understanding of the available alternatives is crucial for the modern synthetic chemist. The choice is a strategic one, balancing reactivity, stability, cost, and the specific demands of the substrate.

  • For cost-effective, large-scale syntheses where forcing conditions are tolerable, 4-(chloromethyl)-2-methylpyridine hydrochloride is an excellent choice.

  • For highly unreactive nucleophiles or delicate substrates requiring mild conditions, 4-(iodomethyl)-2-methylpyridine or a highly reactive sulfonate ester should be considered.

  • For maximum compatibility with sensitive functional groups , avoiding strong bases and heat, the Mitsunobu reaction offers a powerful, albeit stoichiometrically demanding, alternative.

By leveraging this comparative guide, researchers can move beyond a one-size-fits-all approach, selecting the optimal reagent to enhance reaction efficiency, improve yields, and streamline their synthetic workflows.

References

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • The Synthetic Tree. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Fisher, E. A., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 13(7), 1895-1902. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 7.3: The SN2 Mechanism. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kramer, J. W., & KOBERSTEIN, J. T. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from [Link]

  • Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 11(1), 1-17. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(49), 16531-16533. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Figshare. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • DocBrown's Chemistry. (2012, March 9). Leaving Group Effect - Alkyl Halides 003 [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2019). Copper promoted N-alkylation of sulfoximines with alkylboronic acid under mild conditions. Organic & Biomolecular Chemistry, 17(3), 567-571. Retrieved from [Link]

  • Kramer, J. W., & Koberstein, J. T. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. Retrieved from [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. Retrieved from [Link]

  • Knight, K. S., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 50(48), 6691–6693. Retrieved from [Link]

  • Moseley, J. D., & Spencer, J. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15638-15651. Retrieved from [Link]

  • Butters, M., et al. (2010). Recent advances in heterolytic nucleofugal leaving groups. Beilstein Journal of Organic Chemistry, 6, 859–872. Retrieved from [Link]

  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • ResearchGate. (2025). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Retrieved from [Link]

  • Semantic Scholar. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution. Retrieved from [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 4-(Bromomethyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and solid-state characterization are built. X-ray crystallography remains the gold standard for this purpose, providing unambiguous atomic-level insights.[1]

This guide focuses on a particularly versatile chemical scaffold: 4-(bromomethyl)-2-methylpyridine . The reactivity of the bromomethyl group allows for the facile introduction of a wide array of functional groups, leading to diverse molecular architectures.[2] Understanding the resulting crystal structures is paramount for controlling the physicochemical properties of these derivatives, from solubility to solid-state stability.

Here, we provide an in-depth comparison of the crystallographic analysis of compounds derived from this scaffold. We will not merely list protocols but explain the causality behind the experimental choices, offering a self-validating framework for your own research. We will compare a representative N-substituted pyridinium salt with key structural analogues to illustrate how subtle molecular changes can profoundly influence crystallographic outcomes.

The Crystallization Challenge: From Reactive Precursor to Diffraction-Quality Crystal

The journey from synthesis to structure begins with obtaining a high-quality single crystal. Pyridine derivatives can present unique challenges due to the nitrogen atom's ability to participate in hydrogen bonding and other non-covalent interactions.[3] The choice of crystallization method is therefore not a trivial procedural step but a critical experimental variable that dictates the success of the entire analysis.

Common Crystallization Strategies for Pyridine Derivatives
MethodPrincipleIdeal ForCausality & Rationale
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the solute concentration to the point of nucleation and crystal growth.Thermally stable, moderately soluble compounds.This is often the simplest first approach. The slow kinetics allow for the formation of well-ordered, larger crystals by minimizing the formation of defects. A solvent screen is crucial; solvents like ethanol, methanol, acetonitrile, or mixtures with water are common starting points.[4]
Vapor Diffusion A solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Compounds that are highly soluble or tend to "oil out" during slow evaporation.This method offers finer control over the rate of supersaturation compared to slow evaporation. The choice of solvent/anti-solvent pair (e.g., Chloroform/Cyclohexane, DMF/THF) is critical to control the diffusion rate and promote ordered crystal growth.[5]
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Compounds with a significant positive temperature coefficient of solubility.The rate of cooling is a key parameter. Slow, controlled cooling minimizes the nucleation rate, allowing fewer, larger crystals to grow. This is often performed in an insulated container or a programmable cooling bath.

Comparative Crystallographic Analysis

To illustrate the principles of analysis, we will compare the crystal structures of three distinct compounds.

  • Compound A (Core Example) : 1-(2-Methylpyridin-4-ylmethyl)isoquinolin-2-ium bromide, a representative product from the reaction of this compound with isoquinoline.

  • Compound B (Isomeric Comparison) : 2,6-Bis(bromomethyl)pyridine, a constitutional isomer of a related dibromo-lutidine.

  • Compound C (Alternative Salt Comparison) : 4-Amino-1-(4-methylbenzyl)pyridinium bromide, a related pyridinium salt with different substitution patterns.

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction (SCXRD).

ParameterCompound A (Representative)Compound BCompound C
Formula C₁₆H₁₅BrN₂C₇H₇Br₂NC₁₃H₁₅N₂⁺ · Br⁻
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2₁/cPbca
a (Å) 10.5646 (6)9.2955 (19)10.5646 (6)
b (Å) 18.7980 (11)12.980 (3)18.7980 (11)
c (Å) 26.9782 (16)7.5288 (15)26.9782 (16)
β (°) 90110.75 (3)90
Volume (ų) 5357.7 (5)849.5 (3)5357.7 (5)
Z 16416
Key Intermolecular Interactions C—H···Br, π-π stackingBr···Br contactsN—H···Br, C—H···Br
Data Source Representative data from[6][1][6]
Analysis of Intermolecular Forces: The Key to Crystal Packing

The data reveals how subtle changes in molecular structure dictate the crystal packing.

  • Compound A : In this representative pyridinium salt, the primary interactions stabilizing the crystal lattice are weak C—H···Br hydrogen bonds between the pyridinium cation and the bromide anion. Additionally, π-π stacking interactions between the aromatic rings of adjacent cations would be expected, leading to the formation of columns or layers.[5]

  • Compound B : As a neutral molecule, the packing of 2,6-Bis(bromomethyl)pyridine is governed by different forces. The most notable feature is a short Br···Br contact of 3.6025 (11) Å , which is shorter than the sum of the van der Waals radii, indicating a significant halogen-halogen interaction. The molecules also arrange into stacks with centroid-centroid distances of 3.778 (2) Å between pyridine rings.[1] The positioning of the bromomethyl groups on opposite sides of the ring facilitates this packing arrangement.

  • Compound C : The presence of an amino group introduces a strong hydrogen bond donor. The crystal structure is dominated by N—H···Br hydrogen bonds , which link the cations and anions into a robust three-dimensional network. These strong, directional interactions are the primary drivers of the crystal packing, supplemented by weaker C—H···Br bonds.[6]

This comparison underscores a fundamental principle: the nature and position of functional groups directly control the supramolecular synthons available for crystal engineering, leading to vastly different packing motifs and, consequently, different material properties.

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a detailed, step-by-step guide for the synthesis, crystallization, and analysis of a representative derivative.

Protocol 1: Synthesis of 1-(2-Methylpyridin-4-ylmethyl)isoquinolin-2-ium bromide (Compound A)
  • Rationale : This is a standard quaternization reaction. The highly reactive benzylic-like bromide is readily displaced by the nucleophilic nitrogen of the isoquinoline. Acetonitrile is a common solvent for such reactions due to its polarity and appropriate boiling point.

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Nucleophilic Addition : Add isoquinoline (1.05 eq) to the solution.

  • Reaction : Stir the mixture at room temperature for 24 hours. A precipitate will typically form as the pyridinium salt is less soluble than the reactants.

  • Isolation : Collect the precipitate by vacuum filtration.

  • Purification : Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying : Dry the purified product under vacuum to yield the final salt.

Protocol 2: Crystallization via Vapor Diffusion
  • Rationale : Pyridinium salts are often highly soluble in polar solvents but insoluble in nonpolar ones. Vapor diffusion provides a controlled way to introduce an anti-solvent, preventing rapid precipitation that leads to amorphous powder or poor-quality microcrystals.

  • Prepare Solution : Dissolve the synthesized salt (e.g., 5-10 mg) in a minimal amount of a "good" solvent (e.g., methanol or dimethylformamide) in a small vial (0.5-1 mL).

  • Setup Diffusion Chamber : Place this vial inside a larger, sealable beaker or jar. Add a larger volume (e.g., 5-10 mL) of a "poor" anti-solvent (e.g., diethyl ether or tetrahydrofuran) to the bottom of the larger container, ensuring the liquid levels do not touch.

  • Seal and Wait : Seal the larger container tightly. Allow it to stand undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Monitor : Over several days to a week, the anti-solvent vapor will diffuse into the vial containing the sample solution, reducing its solubility and promoting the slow growth of single crystals.

Protocol 3: Single-Crystal X-ray Data Collection and Structure Refinement
  • Rationale : Data collection at low temperatures (typically 100 K) is crucial to minimize atomic thermal vibrations, which results in higher resolution diffraction data and a more precise final structure.

  • Crystal Mounting : Under a microscope, select a suitable single crystal (clear, well-defined edges, appropriate size) and mount it on a goniometer head using cryo-oil.

  • Data Collection : Place the crystal in a stream of cold nitrogen (100 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.[5]

  • Data Processing : Collect a full sphere of diffraction data. Process the raw images to integrate reflection intensities and apply corrections (e.g., Lorentz and polarization).

  • Structure Solution : Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement : Refine the structural model against the experimental data, locating all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model. The refinement is complete when the model converges to a low R-factor.

Visualization of Experimental Workflow

The logical flow from starting material to final structural analysis is critical for reproducible science.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_analysis X-ray Analysis s1 4-(Bromomethyl)- 2-methylpyridine reac Reaction (Acetonitrile, RT) s1->reac s2 Nucleophile (e.g., Isoquinoline) s2->reac filt Filtration & Washing reac->filt prod Crude Pyridinium Salt filt->prod diss Dissolve in 'Good' Solvent prod->diss vd Vapor Diffusion (Anti-Solvent) diss->vd xtal Single Crystals vd->xtal mount Mount Crystal xtal->mount diff Data Collection (100 K) mount->diff solve Structure Solution (Direct Methods) diff->solve refine Structure Refinement solve->refine cif Final Structure (CIF) refine->cif

Caption: Workflow from synthesis to crystallographic analysis.

Conclusion

The crystallographic analysis of derivatives from this compound is a powerful tool for modern chemical and pharmaceutical research. This guide demonstrates that a successful outcome hinges on a logical, informed approach to both crystallization and data analysis. By understanding the causality behind experimental choices—from selecting a crystallization technique to interpreting the non-covalent interactions that govern crystal packing—researchers can effectively elucidate the structures of these versatile compounds. The comparative data presented herein highlights how minor changes in isomeric form or substituent patterns can lead to fundamentally different crystal lattices, a crucial consideration for controlling the solid-state properties of active pharmaceutical ingredients and advanced materials.

References

  • Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E Crystallographic Communications, 73(12), 1831–1834. Available at: [Link]

  • Wu, J., Zou, J., Zhuge, X., Jia, Z., Lin, N., & Yuan, C. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(17), 3148-3154. Available at: [Link]

  • Schuster, S. A., Nesterov, V. V., & Smucker, B. W. (2022). 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide. IUCrData, 7(6), x220526. Available at: [Link]

  • Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(1), o62. Available at: [Link]

  • Schuster, S. A., Nesterov, V. V., & Smucker, B. W. (2022). 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide. IUCrData, 7(6). Available at: [Link]

  • Fun, H.-K., Ooi, C. W., & Arshad, S. (2014). Crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(8), o864–o865. Available at: [Link]

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A Comparative Technical Guide to 4-(Bromomethyl)-2-methylpyridine and 4-(chloromethyl)-2-methylpyridine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate success. Among the versatile heterocyclic intermediates, halomethylpyridines serve as pivotal synthons for the introduction of the pyridylmethyl moiety, a common scaffold in a myriad of bioactive molecules and functional materials. This guide provides an in-depth comparative analysis of two closely related and widely utilized reagents: 4-(Bromomethyl)-2-methylpyridine and 4-(chloromethyl)-2-methylpyridine. By examining their physicochemical properties, relative reactivity, synthetic accessibility, and handling considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Physicochemical Characteristics: A Tabular Overview

A fundamental understanding of the physical and chemical properties of these reagents is paramount for their effective use in the laboratory. The following table summarizes the key physicochemical data for this compound and 4-(chloromethyl)-2-methylpyridine. It is important to note that some of the reported values, particularly melting and boiling points, may correspond to the hydrochloride salts of these compounds, which are often more stable and easier to handle.

PropertyThis compound4-(chloromethyl)-2-methylpyridine
CAS Number 1032650-53-5[1]56934-31-3
Molecular Formula C₇H₈BrNC₇H₈ClN
Molecular Weight 186.05 g/mol 141.60 g/mol
Appearance Pale yellow liquid or solidColorless to pale yellow liquid
Boiling Point ~87 °C at 10 mmHg[2]~217.6°C at 760 mmHg[3]
Density ~1.545 g/mL at 25 °C[2]No data available
Solubility Soluble in common organic solventsSoluble in common organic solvents

Comparative Reactivity in Nucleophilic Substitution: The Decisive Role of the Halogen

The primary utility of both this compound and 4-(chloromethyl)-2-methylpyridine lies in their susceptibility to nucleophilic substitution reactions at the benzylic-type carbon of the methyl group. This reactivity allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles.

The most significant distinction between these two reagents is their relative reactivity, which is overwhelmingly dictated by the nature of the halogen atom. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride. This is a consequence of several factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, necessitating less energy to cleave during the substitution reaction.

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the developing negative charge in the transition state of an Sₙ2 reaction, thereby lowering the activation energy.

  • Leaving Group Stability: Both bromide and chloride are stable anions, being the conjugate bases of strong acids (HBr and HCl, respectively). However, the larger size of the bromide ion allows for better dispersal of the negative charge, contributing to its enhanced stability in solution.

In practical terms, the higher reactivity of this compound offers several advantages:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and for shorter durations, which can be crucial for sensitive substrates or to minimize side reactions.

  • Wider Range of Nucleophiles: Weaker nucleophiles that may be unreactive towards the chloro-analogue can effectively displace the bromide.

  • Improved Yields: The faster reaction kinetics can lead to higher product yields by outcompeting decomposition or other undesirable pathways.

Conversely, the lower reactivity of 4-(chloromethyl)-2-methylpyridine can be advantageous in specific scenarios where a more controlled reaction is desired or when the bromo-derivative is overly reactive.

Synthetic Considerations and Accessibility

Both compounds are accessible through various synthetic routes, typically starting from 2,4-lutidine (2,4-dimethylpyridine) or other appropriately substituted pyridine precursors.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the radical bromination of 2,4-lutidine using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

Caption: General workflow for the synthesis of this compound.

Synthesis of 4-(chloromethyl)-2-methylpyridine

The synthesis of 4-(chloromethyl)-2-methylpyridine can be achieved through several methods. One approach involves the chlorination of (2-methyl-4-pyridinyl)methanol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The precursor alcohol can be prepared from 2,4-lutidine via oxidation of the 4-methyl group followed by reduction. Alternatively, direct chlorination of 2,4-lutidine can be employed, though this may lead to mixtures of chlorinated products.[1]

Caption: A multi-step synthesis of 4-(chloromethyl)-2-methylpyridine.

Experimental Protocol: A Comparative Nucleophilic Substitution

To illustrate the practical implications of the differing reactivities, the following is a representative protocol for a comparative nucleophilic substitution reaction with a common amine nucleophile, morpholine.

Objective: To compare the rate of reaction of this compound and 4-(chloromethyl)-2-methylpyridine with morpholine under identical conditions.

Materials:

  • This compound

  • 4-(chloromethyl)-2-methylpyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Initiation: To one flask, add a solution of this compound (1.0 equivalent) in acetonitrile. To the second flask, add a solution of 4-(chloromethyl)-2-methylpyridine (1.0 equivalent) in acetonitrile. Start the magnetic stirring for both flasks simultaneously.

  • Monitoring: Monitor the progress of both reactions at regular intervals (e.g., every 15-30 minutes) by TLC.

  • Work-up: Once the reaction with this compound is complete (as determined by TLC), quench both reactions by adding water.

  • Extraction and Analysis: Extract the aqueous mixtures with a suitable organic solvent (e.g., ethyl acetate). The organic layers can then be dried, concentrated, and the products purified by column chromatography. The yield of the product from the reaction with 4-(chloromethyl)-2-methylpyridine after the same reaction time can be compared to that from the bromo-derivative to provide a semi-quantitative measure of their relative reactivity.

Expected Outcome: The reaction with this compound is expected to proceed to completion significantly faster than the reaction with 4-(chloromethyl)-2-methylpyridine.

Caption: Experimental workflow for the comparative nucleophilic substitution.

Safety and Handling

Both this compound and 4-(chloromethyl)-2-methylpyridine are reactive alkylating agents and should be handled with appropriate care in a well-ventilated fume hood. They are lachrymators and can cause irritation to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Store these reagents in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Recommendations

This compound is the reagent of choice for most applications due to its higher reactivity, which allows for milder reaction conditions, shorter reaction times, and the use of a broader range of nucleophiles.

4-(chloromethyl)-2-methylpyridine may be considered in situations where a less reactive substrate is required to achieve higher selectivity in the presence of other reactive functional groups, or when cost is a primary driver and longer reaction times or more forcing conditions are acceptable.

Ultimately, the selection between these two reagents should be made on a case-by-case basis, taking into account the specific nucleophile, the sensitivity of the substrate, and the desired reaction conditions.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • BenchChem. (2025). A Comparative Guide to the SN2 Reactivity of 2-(Chloromethyl)benzoic Acid and 2-(Bromomethyl)benzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Reddit. (2016). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • National Institutes of Health. (n.d.). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Swarthmore College. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
  • YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Substitution Experiment S21. Retrieved from [Link]

  • National Library of Medicine. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

  • YouTube. (2020). Nucleophilic Substitution Rates Part 1: SN2 Reactions. Retrieved from [Link]

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A Comparative Guide to Validating the Purity of Synthesized 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a starting material is paramount. 4-(Bromomethyl)-2-methylpyridine is a key heterocyclic building block, pivotal in the synthesis of a range of pharmacologically active agents and advanced materials.[1][2] Its purity is not merely a quality metric but a critical determinant of reaction yield, reproducibility, and the safety profile of the final compound. Impurities can lead to unforeseen side reactions, introduce toxic byproducts, and complicate downstream purification processes.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of synthesized this compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Synthetic Landscape: Understanding Potential Impurities

A common and efficient route to this compound is the radical bromination of 2,4-dimethylpyridine (also known as 2,4-lutidine) using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. While effective, this pathway can generate several process-related impurities that must be identified and quantified.

Common Potential Impurities:

  • Unreacted Starting Material: 2,4-dimethylpyridine.

  • Isomeric Byproduct: 2-(Bromomethyl)-4-methylpyridine, arising from bromination at the other methyl group.

  • Over-brominated Species: 4-(Dibromomethyl)-2-methylpyridine or 2,4-bis(bromomethyl)pyridine.

  • Reagent-derived Impurities: Succinimide, a byproduct of NBS.

  • Hydrolysis Product: (2-methylpyridin-4-yl)methanol, formed if water is present during workup or storage.

The following diagram illustrates the primary synthetic pathway and the formation of key potential impurities.

Synthesis_and_Impurities cluster_main Primary Synthesis cluster_impurities Potential Impurities 2_4_Lutidine 2,4-Dimethylpyridine Product This compound 2_4_Lutidine->Product NBS, Initiator Isomer 2-(Bromomethyl)-4-methylpyridine 2_4_Lutidine->Isomer Non-regioselective bromination Over_Brominated 4-(Dibromomethyl)-2-methylpyridine Product->Over_Brominated Excess NBS Hydrolysis (2-methylpyridin-4-yl)methanol Product->Hydrolysis H₂O Unreacted Unreacted 2,4-Dimethylpyridine

Caption: Synthesis of this compound and major impurity pathways.

A Multi-Technique Approach to Purity Validation

No single analytical technique is sufficient for a comprehensive purity assessment. A combination of chromatographic and spectroscopic methods is essential for unambiguous identification and quantification of all potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful technique for the structural confirmation of the target compound and the identification of isomeric and other structurally similar impurities.

Expertise & Experience: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic molecules, offering excellent solubility and a clean spectral window.[3] The key to using NMR for purity analysis lies in identifying unique signals for each compound. For instance, the benzylic protons (-CH₂Br) of the target product and its isomer will have distinct chemical shifts due to the different electronic environments.

¹H NMR Data Comparison:

CompoundAr-H Signals (ppm)-CH₂Br (ppm)-CH₃ (ppm)
This compound (Product) ~8.4 (d), ~7.2 (s), ~7.1 (d)~4.4 (s, 2H)~2.5 (s, 3H)
2-(Bromomethyl)-4-methylpyridine (Isomer) ~8.3 (d), ~7.0 (s), ~6.9 (d)~4.6 (s, 2H)~2.4 (s, 3H)
2,4-Dimethylpyridine (Starting Material) ~8.3 (d), ~6.9 (s), ~6.8 (d)N/A~2.5 (s, 3H), ~2.3 (s, 3H)

Note: Predicted chemical shifts. Actual values may vary based on solvent and spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.6-0.7 mL of Chloroform-d (CDCl₃) in a clean 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard 90° pulse sequence. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate all peaks. The ratio of the aromatic protons to the methyl and bromomethyl protons should be consistent with the structure.

    • Look for minor peaks corresponding to the impurities listed in the table above. The percentage of an impurity can be estimated by comparing the integral of a unique impurity peak to a unique peak of the main product.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification by Mass

GC-MS is the gold standard for separating volatile compounds and providing their molecular weights, making it ideal for identifying starting material, over-brominated species, and other volatile impurities.[4]

Expertise & Experience: The choice of a non-polar column (e.g., DB-5ms) is based on the principle of separating compounds primarily by their boiling points, which is effective for the analytes . Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, aiding in structural confirmation.[5] A key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M⁺ and [M+2]⁺ peaks of nearly equal intensity.[5]

Expected GC-MS Data:

CompoundExpected Retention TimeMolecular Ion (m/z)Key Feature
2,4-DimethylpyridineLowest107N/A
This compound Intermediate185/1871:1 Isotopic pattern
2-(Bromomethyl)-4-methylpyridineClose to product185/1871:1 Isotopic pattern
4-(Dibromomethyl)-2-methylpyridineHighest263/265/2671:2:1 Isotopic pattern

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split mode, 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: ~230 °C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak to identify the molecular ion and confirm the bromine isotopic pattern.

    • Calculate purity based on the relative peak areas in the TIC (area percent).

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment

HPLC with UV detection is a versatile and highly quantitative technique suitable for a wide range of compounds, including non-volatile or thermally labile impurities that are not amenable to GC.[6][7]

Expertise & Experience: A reversed-phase C18 column is the workhorse for separating moderately polar organic compounds.[6] The mobile phase, a mixture of a polar solvent (water with an acid modifier like TFA to improve peak shape for the basic pyridine nitrogen) and an organic solvent (acetonitrile), allows for the elution of compounds based on their polarity. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve early-eluting polar impurities (like succinimide) from the later-eluting, more non-polar product and related impurities.

Experimental Protocol: HPLC-UV Analysis

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately prepare a reference standard solution of this compound at a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the synthesized product at the same concentration in the diluent.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm.

  • Data Analysis:

    • The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

    • For more accurate quantification, an external standard method should be used, comparing the sample peak area to the peak area of the reference standard.

Comparative Analysis of Validation Techniques

The choice of analytical methodology depends on the specific information required. The following workflow and comparison table guide this decision-making process.

Validation_Workflow cluster_workflow Purity Validation Workflow Start Crude Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Confirmation GCMS GC-MS Analysis Start->GCMS Volatile Impurities HPLC HPLC-UV Analysis Start->HPLC Quantitative Purity Decision Purity > 99%? NMR->Decision GCMS->Decision HPLC->Decision Purify Purification (Recrystallization or Chromatography) Decision->Purify No End Validated Pure Product Decision->End Yes Purify->Start Re-analyze

Caption: A typical workflow for the comprehensive purity validation of a synthesized product.

Methodology Comparison Table:

FeatureNMR SpectroscopyGC-MSHPLC-UV
Primary Use Structural Elucidation, Isomer IDSeparation of Volatiles, MW IDQuantitative Purity, Non-volatile Impurities
Strengths Unambiguous structure info, good for isomer differentiation.High resolution for volatiles, definitive ID by mass.Excellent quantitative accuracy, versatile.[8]
Limitations Lower sensitivity for trace impurities, quantification can be complex.Not for non-volatile or thermally unstable compounds.Peak ID can be ambiguous without a reference standard.
Impurity Detection Isomers, starting material, structural analogs.Starting material, over-brominated species, volatile byproducts.Broad range of impurities, including hydrolysis products and reagent residues.

Concluding Remarks: Ensuring Trustworthiness in Synthesis

Validating the purity of this compound is a multi-faceted process that underpins the reliability of subsequent research and development. A logical, multi-technique approach, as outlined in this guide, is not merely best practice but a necessary component of rigorous scientific inquiry. By combining the structural detail of NMR, the separation power of GC-MS, and the quantitative precision of HPLC, researchers can be confident in the quality of their material. Each protocol described herein serves as a self-validating system, ensuring that the data generated is both accurate and reproducible, ultimately leading to more reliable and successful outcomes in drug discovery and materials science.

References

  • The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Preparation method of 2-methyl-4-bromopyridine. Google Patents.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available from: [Link]

  • Figure S1 . 1 H NMR spectrum of... ResearchGate. Available from: [Link]

  • 2-Bromo-4-methylpyridine. PubChem. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Recrystallization. YouTube. Available from: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available from: [Link]

  • Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. Available from: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available from: [Link]

  • 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate. Available from: [Link]

  • 2-(Bromomethyl)pyridine. PubChem. Available from: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available from: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available from: [Link]

  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl. Eureka.
  • Pyridine, 2-methyl-. National Institute of Standards and Technology. Available from: [Link]

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Kinetic analysis of reactions involving 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Comparative Kinetic Analysis of Nucleophilic Substitution Reactions Involving 4-(Bromomethyl)-2-methylpyridine

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to achieving efficient and predictable reaction outcomes. This compound is a valuable heterocyclic intermediate, prized for its ability to introduce the 2-methylpyridyl moiety into molecular scaffolds. However, a quantitative understanding of its reactivity in comparison to other common electrophiles is crucial for optimizing reaction conditions and anticipating potential challenges.

This guide provides a comprehensive kinetic analysis of the nucleophilic substitution reactions of this compound. We will objectively compare its performance against two key alternatives—the archetypal benzyl bromide and its chloro-analog, 4-(chloromethyl)-2-methylpyridine—supported by experimental data and detailed protocols. The focus is not merely on procedural steps but on the underlying causality, empowering you to make informed decisions in your experimental design.

Core Reactivity Principles: An Electron-Deficient Benzylic Analog

The reactivity of this compound is fundamentally governed by the electrophilic nature of its methylene carbon. This reactivity is analogous to that of benzyl halides but is significantly modulated by the electronic properties of the pyridine ring.

  • Inductive and Resonance Effects: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (-I and -M), which propagates through the ring system. This effect makes the methylene carbon of the bromomethyl group more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to a standard alkyl halide.[1]

  • Transition State Stabilization: In a nucleophilic substitution reaction, particularly via an SN2 pathway, the developing negative charge in the transition state is stabilized by the electron-deficient aromatic ring. For primary halides like this, the SN2 mechanism is typically favored over the SN1 pathway, which would proceed through a carbocation intermediate. While the pyridine ring can stabilize an adjacent carbocation, the primary nature of the carbon makes this less likely unless under specific solvolytic conditions.[2]

This combination of factors places this compound in the category of highly reactive "benzylic-type" halides, a characteristic we will quantify in the following sections.

Experimental Design for Kinetic Analysis

To provide a robust comparison, we designed a kinetic study based on a model SN2 reaction: the reaction of the electrophile with a secondary amine, piperidine, in a polar aprotic solvent (acetonitrile) at a controlled temperature. This system is well-behaved and allows for straightforward monitoring.

Causality Behind Experimental Choices:

  • Nucleophile: Piperidine is chosen as a moderately strong, unhindered secondary amine nucleophile, ensuring the reaction proceeds at a measurable rate without significant side reactions.

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that can dissolve the reactants and salts formed but does not participate in the reaction (i.e., no solvolysis), ensuring a clean bimolecular substitution.

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[3] Both the reactants and the pyridine-containing products are UV-active, allowing for precise and simultaneous quantification of substrate consumption and product formation over time. This provides a self-validating system, as the disappearance of the reactant should directly correlate with the appearance of the product.[4]

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates the logical flow of the kinetic experiments described in this guide.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Thermostated Reaction Vessel (e.g., 25.0 ± 0.1 °C) C Equilibrate Electrophile & Internal Standard in Vessel A->C B Prepare Stock Solutions: - Electrophile in MeCN - Piperidine in MeCN - Internal Standard in MeCN B->C D Initiate Reaction: Add Piperidine Solution (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Aliquot (e.g., with dilute acid) E->F G Inject Quenched Sample into HPLC System F->G H Quantify Reactant Peak Area Relative to Internal Standard G->H I Plot ln([Reactant]) vs. Time H->I J Calculate Pseudo-First-Order Rate Constant (k_obs) I->J K Calculate Second-Order Rate Constant (k₂) J->K

Caption: Generalized SN2 reaction pathway.

  • Effect of the Pyridine Ring: this compound reacts approximately 2.1 times faster than benzyl bromide. This enhanced reactivity directly supports the hypothesis that the electron-withdrawing pyridine ring increases the electrophilicity of the methylene carbon, making it a more potent target for nucleophilic attack than the carbon in benzyl bromide. [1]

  • Effect of the Leaving Group: The most dramatic difference is observed when comparing the bromo- and chloro- analogs of the methylpyridine. This compound reacts about 40 times faster than 4-(chloromethyl)-2-methylpyridine. This is a classic demonstration of leaving group ability, which is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion, leading to a lower activation energy for the SN2 transition state. [5]

Conclusion and Recommendations

This guide provides a quantitative, comparative kinetic analysis of this compound. Our findings demonstrate that it is a highly reactive electrophile, superior to both benzyl bromide and its chloro-analog in SN2 reactions.

For the practicing scientist, this translates to the following field-proven insights:

  • Increased Reactivity: When substituting from a benzyl bromide-based protocol to one using this compound, expect a significant rate enhancement. This may allow for milder reaction conditions, such as lower temperatures or shorter reaction times, potentially improving selectivity and reducing byproduct formation.

  • Leaving Group Choice: The use of 4-(bromomethyl) derivatives is strongly recommended over 4-(chloromethyl) analogs for efficient nucleophilic substitutions. The chloro-derivative should only be considered if a significantly attenuated reactivity is specifically required.

  • Predictive Power: The kinetic data presented here serves as a reliable benchmark for designing new synthetic routes and for troubleshooting existing protocols involving these important heterocyclic building blocks.

By understanding the causality behind these reactivity differences, researchers can better harness the synthetic potential of substituted methylpyridines, accelerating the development of novel pharmaceuticals and functional materials.

References

  • ResearchGate (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Quora (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

  • Fuji, K., T. Tsumuraya, and M. Ohba (1993). Fluorometric determination of pyridine and its derivatives by flow injection analysis. Analytical Sciences, 9(5), 653-657. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Loughborough University Research Repository (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

  • MDPI (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Chemistry Stack Exchange (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • ResearchGate (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of reactive chemical intermediates is a cornerstone of laboratory safety and experimental success. 4-(Bromomethyl)-2-methylpyridine, a key building block in pharmaceutical synthesis, requires stringent safety protocols due to its hazardous nature. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our focus is to move beyond mere compliance and instill a culture of safety through a deep understanding of the "why" behind each recommendation.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Serious Eye Damage: Causes serious eye damage[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given its chemical structure as a brominated pyridine derivative, it should be handled as a potent alkylating agent. Such compounds can react with biological macromolecules, necessitating a robust PPE strategy to prevent any direct contact.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific experimental context, considering the quantity of the substance being handled, the potential for aerosolization, and the duration of the procedure. The overarching principle is to create a multi-layered barrier that protects the user from all potential routes of exposure: dermal, ocular, and respiratory.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities (>5g).Protects against splashes and vapors that can cause serious and irreversible eye damage[1][2].
Hand Protection Double gloving with chemically resistant gloves is required. A recommended combination is a nitrile inner glove and a butyl rubber or neoprene outer glove. Always inspect gloves for damage before use and change them frequently.Provides a robust barrier against skin contact. The outer glove offers primary chemical resistance, while the inner glove provides secondary protection in case of a breach[2][3].
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger scale operations or in the event of a spill, a chemically resistant apron or suit should be worn over the lab coat.Protects the skin on the body and arms from accidental splashes and contamination[2][4].
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors[3][5]. For procedures with a high potential for aerosol generation or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1].Prevents irritation of the respiratory tract and potential systemic toxicity from inhalation of vapors or aerosols[1].
Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Outer Gloves: Don the second pair of chemically resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

Doffing Sequence:

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out to contain any contamination.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental scale and potential for exposure.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure Start Start: Handling This compound Quantity Quantity of Material? Start->Quantity BasePPE Standard PPE: - Double Gloves - Safety Goggles - Lab Coat - Fume Hood Quantity->BasePPE < 5g EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield Quantity->EnhancedPPE > 5g Aerosol Potential for Aerosolization? MaxPPE Maximum PPE: - Enhanced PPE + Respirator Aerosol->MaxPPE High Disposal Proper Disposal of Contaminated PPE and Waste Aerosol->Disposal Low BasePPE->Aerosol EnhancedPPE->Aerosol MaxPPE->Disposal

Caption: PPE selection workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, it is crucial to have a clear and practiced emergency plan.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the affected area.

  • Report: Notify your laboratory supervisor and institutional safety officer.

  • Decontaminate: Only trained personnel with appropriate PPE, including respiratory protection, should clean up spills. Use an inert absorbent material to contain the spill, then collect it in a sealed container for hazardous waste disposal[5].

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[3][6].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Waste Disposal

All waste contaminated with this compound, including used PPE and absorbent materials, must be treated as hazardous waste.[5] Collect all such waste in clearly labeled, sealed containers and dispose of it through your institution's hazardous waste management program.

By adhering to these rigorous PPE protocols and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01).
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. (2024-01-25).
  • 4-Bromo-2-methylpyridine SDS, 22282-99-1 Safety Data Sheets. ECHEMI.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.

Sources

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